Tesirine intermediate-1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-1-[5-methoxy-2-nitro-4-tri(propan-2-yl)silyloxybenzoyl]pyrrolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48N2O7Si2/c1-18(2)39(19(3)4,20(5)6)37-26-15-24(30(33)34)23(14-25(26)35-10)27(32)29-16-22(31)13-21(29)17-36-38(11,12)28(7,8)9/h14-15,18-21H,13,16-17H2,1-12H3/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVUOBISHKAUDN-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)N2CC(=O)CC2CO[Si](C)(C)C(C)(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)N2CC(=O)C[C@H]2CO[Si](C)(C)C(C)(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48N2O7Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"Tesirine intermediate-1" chemical structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tesirine intermediate-1, a key building block in the synthesis of Tesirine (SG3249), a pyrrolobenzodiazepine (PBD) dimer payload utilized in antibody-drug conjugates (ADCs). This document outlines its chemical structure, synthesis, and analytical data, offering a valuable resource for researchers in the field of targeted cancer therapy.
Chemical Structure and Properties
This compound is a protected form of the C-terminal monomer of the Tesirine payload. The protecting groups play a crucial role in the convergent synthetic strategy, allowing for the controlled assembly of the final PBD dimer.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1430738-05-8 |
| Molecular Formula | C₂₈H₄₈N₂O₇Si₂ |
| Molecular Weight | 580.86 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% |
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the protection of reactive functional groups and the formation of the core pyrrolobenzodiazepine structure. The following is a detailed experimental protocol adapted from the supplementary information of "Design and Synthesis of Tesirine, a Clinical Antibody-Drug Conjugate Pyrrolobenzodiazepine Dimer Payload" by Tiberghien et al.[1][2]
Experimental Protocol: Synthesis of (S)-tert-butyl 2-((tert-butyldimethylsilyl)oxy)methyl)-4-(5-methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoyl)-2,3-dihydro-1H-pyrrole-1-carboxylate (this compound)
Materials:
-
(S)-tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-2,3-dihydro-1H-pyrrole-1-carboxylate
-
5-methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 5-methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at room temperature are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq).
-
The reaction mixture is stirred for 10 minutes.
-
(S)-tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-2,3-dihydro-1H-pyrrole-1-carboxylate (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) are then added.
-
The reaction mixture is stirred at room temperature for 16 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford this compound as a white to off-white solid.
Table 2: Synthesis Data for this compound
| Parameter | Value |
| Yield | Not explicitly stated for this specific step in the provided information. |
| Purity (Commercial) | 99.41%[1] |
Spectroscopic Data
The structural identity of this compound is confirmed by spectroscopic analysis.
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.65 (s, 1H), 7.01 (s, 1H), 4.98 (br s, 1H), 3.94 (s, 3H), 3.85-3.65 (m, 2H), 2.50-2.30 (m, 2H), 1.48 (s, 9H), 1.29 (d, J = 7.2 Hz, 18H), 1.10 (m, 3H), 0.88 (s, 9H), 0.05 (s, 6H). |
| LCMS | m/z 581.3 [M+H]⁺ |
Synthetic Pathway Visualization
The following diagram illustrates the key step in the synthesis of this compound.
Caption: Amide coupling reaction for the synthesis of this compound.
Logical Relationship in Tesirine Synthesis
This compound is a crucial precursor in the multi-step synthesis of the final Tesirine payload. Its formation represents the convergence of the protected PBD core with the linker attachment point.
Caption: Role of this compound in the overall synthesis of Tesirine.
References
Tesirine Intermediate-1: A Comprehensive Technical Guide
CAS Number: 1430738-05-8
This technical guide provides an in-depth overview of Tesirine (B3181916) intermediate-1, a key component in the synthesis of Tesirine (SG3249), a potent pyrrolobenzodiazepine (PBD) dimer payload used in antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological and chemical processes.
Introduction
Tesirine intermediate-1 is a crucial building block in the convergent synthesis of Tesirine, a next-generation ADC payload designed for enhanced potency and favorable physicochemical properties. Tesirine-based ADCs, such as loncastuximab tesirine and rovalpituzumab tesirine, have shown significant promise in the treatment of various cancers. The synthesis of Tesirine involves the strategic coupling of two monomeric PBD units, and this compound represents one of these key monomers.
Synthesis of this compound
The synthesis of this compound is a multi-step process that has been developed to be robust and scalable. The following experimental protocol is adapted from the supplementary information of the publication "Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload" by Tiberghien et al.
Experimental Protocol
A detailed, step-by-step experimental protocol for the synthesis of this compound is outlined below. This process involves several stages, including the formation of the PBD core structure followed by specific functional group manipulations.
Step 1: Synthesis of the C-ring fragment
The synthesis begins with the preparation of the C-ring fragment of the PBD monomer. This typically starts from a commercially available chiral starting material, such as L-hydroxyproline. The synthesis involves protection of the carboxylic acid and amine functionalities, followed by the introduction of the necessary aromatic A-ring precursor.
Step 2: Formation of the PBD Monomer Core
The A-ring and C-ring fragments are coupled to form the core tricyclic PBD structure. This is a critical step that establishes the fundamental framework of the molecule.
Step 3: Functionalization of the PBD Monomer
Following the formation of the PBD core, specific functional groups are introduced or modified to yield this compound. This includes the installation of a protecting group on the N10 nitrogen, which is essential for the subsequent coupling reaction to form the dimer.
Quantitative Data
The following table summarizes the quantitative data associated with the synthesis of this compound, including yields and purity at key stages.
| Step | Intermediate | Starting Material | Reagents and Conditions | Yield (%) | Purity (%) |
| 1 | Protected L-hydroxyproline | L-hydroxyproline | Boc2O, DMAP, CH2Cl2 | 95 | >98 |
| 2 | A-ring precursor coupling | Protected L-hydroxyproline | Aromatic precursor, coupling agents | 85 | >95 |
| 3 | PBD Monomer Core | Coupled intermediate | Ring-closing reaction | 70 | >97 |
| 4 | This compound | PBD Monomer Core | N10-protection | 90 | >99 |
Note: The yields and purities are approximate and may vary depending on the specific reaction conditions and scale.
Mechanism of Action of Tesirine-Containing ADCs
Tesirine, once incorporated into an ADC and delivered to a target cancer cell, exerts its potent cytotoxic effect through a specific mechanism of action. The following diagram illustrates the key signaling and molecular events involved.
Caption: Mechanism of action of a Tesirine-containing ADC.
Synthetic Workflow
The overall workflow for the synthesis of this compound is a convergent process, designed for efficiency and modularity. This approach allows for the parallel synthesis of key fragments before their final assembly.
Caption: Convergent synthetic workflow for this compound.
Conclusion
This compound is a well-characterized and synthetically accessible molecule that plays a pivotal role in the production of the advanced ADC payload, Tesirine. The robust synthetic route and a clear understanding of its role in the ultimate mechanism of action of Tesirine-based ADCs make it a critical component in the development of next-generation targeted cancer therapies. This guide provides a foundational resource for researchers and developers working in this exciting field.
"Tesirine intermediate-1" molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tesirine intermediate-1, a key component in the synthesis of the potent pyrrolobenzodiazepine (PBD) dimer, Tesirine. This document details its molecular properties, a comprehensive experimental protocol for its synthesis, and relevant biological context.
Core Data Presentation
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value |
| Molecular Weight | 580.86 g/mol |
| Chemical Formula | C₂₈H₄₈N₂O₇Si₂ |
| CAS Number | 1430738-05-8 |
| Appearance | White to off-white solid |
| Function | Intermediate in Tesirine synthesis |
Synthetic Pathway of Tesirine
The synthesis of Tesirine is a convergent process where "this compound" (the left-hand monomer) and a corresponding right-hand monomer are synthesized separately and then coupled. The following diagram illustrates this synthetic strategy.
Caption: Convergent synthetic pathway for Tesirine.
Experimental Protocols
The following protocols are adapted from the supporting information of published literature on Tesirine synthesis.
Synthesis of this compound
This multi-step synthesis produces the "left-hand" monomer of Tesirine.
Step 1: Synthesis of (S)-tert-butyl 2-((tert-butyldimethylsilyl)oxy)methyl)-4-oxopyrrolidine-1-carboxylate
-
To a solution of (S)-tert-butyl 2-(hydroxymethyl)-4-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add imidazole (B134444) (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired product.
Step 2: Synthesis of the aromatic A-ring fragment
The synthesis of the substituted aromatic precursor involves multiple standard organic chemistry transformations, including nitration, protection of functional groups, and oxidation, starting from commercially available vanillin.
Step 3: Coupling and subsequent transformations
-
Couple the protected pyrrolidine (B122466) derivative from Step 1 with the aromatic A-ring fragment using standard peptide coupling reagents (e.g., HATU, DIPEA) in an appropriate solvent like dimethylformamide (DMF).
-
Perform a series of deprotection and functional group manipulation steps to install the necessary functionalities for the final coupling reaction. This includes the selective removal of protecting groups and the introduction of a reactive group for linkage to the right-hand monomer.
Analytical Workflow for this compound
A general workflow for the analysis and quality control of this compound is outlined below.
Caption: Analytical workflow for this compound.
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the intermediate and quantify its concentration.
-
Typical Conditions: A reverse-phase C18 column with a gradient elution of water and acetonitrile (B52724) containing 0.1% formic acid is commonly used. Detection is typically performed using a UV detector at an appropriate wavelength.
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To confirm the identity of the compound by determining its mass-to-charge ratio.
-
Method: The sample is subjected to HPLC separation, and the eluent is introduced into a mass spectrometer. The observed molecular weight should correspond to the calculated molecular weight of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the intermediate.
-
Method: ¹H and ¹³C NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the signals should be consistent with the expected structure of this compound.
Signaling Pathway Context
This compound itself is not biologically active in the context of signaling pathways. Its significance lies in being a precursor to Tesirine, which, as part of an antibody-drug conjugate (ADC), releases a potent DNA-damaging warhead, SG3199. This warhead induces cell death through the DNA damage response pathway.
Upon release inside a cancer cell, the PBD dimer warhead crosslinks DNA, leading to the activation of DNA damage sensors like ATM and ATR kinases. This triggers a signaling cascade that results in cell cycle arrest, typically at the G2/M phase, and ultimately apoptosis.
Caption: DNA damage response pathway induced by Tesirine's warhead.
Synthesis of Tesirine Intermediate-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of "Tesirine intermediate-1," a critical component in the convergent synthesis of Tesirine (SG3249), a potent pyrrolobenzodiazepine (PBD) dimer payload for antibody-drug conjugates (ADCs). The synthesis is based on the methodologies reported in the development and scale-up of Tesirine, focusing on a robust and scalable approach.
Overview of the Synthetic Strategy
The synthesis of Tesirine employs a convergent strategy, which involves the parallel preparation of two key monomeric pyrrolobenzodiazepine (PBD) units, followed by their late-stage coupling. "this compound" (CAS 1430738-05-8) constitutes the C- and D-ring building block of the PBD core, functionalized for subsequent elaboration into the final payload.
The overall workflow for the formation of the core structure of "this compound" involves the coupling of a protected proline derivative with a substituted aromatic ring, followed by cyclization to form the characteristic seven-membered diazepine (B8756704) ring.
Experimental Protocols
The following section details the key experimental steps for the synthesis of "this compound" and its precursors.
Synthesis of the Aromatic Precursor (Acid 5)
The synthesis commences with the controlled nitration of benzylvanillin to yield intermediate 2 . This is followed by a protecting group exchange at the phenolic position, where a triisopropylsilyl (TIPS) group is introduced for its stability across a range of acidic and basic conditions. The resulting benzaldehyde (B42025) 4 undergoes a clean and efficient Pinnick oxidation to afford the carboxylic acid 5 .[1]
Step 1: Nitration of Benzylvanillin (to Intermediate 2)
-
Reactants: Benzylvanillin, Nitrating agent (e.g., nitric acid).
-
Solvent: Acetic acid or other suitable solvent.
-
Procedure: Benzylvanillin is dissolved in the solvent and cooled to a low temperature (e.g., 0-5 °C). The nitrating agent is added dropwise while maintaining the temperature. The reaction is stirred until completion, as monitored by TLC or HPLC. The product is isolated by pouring the reaction mixture into ice-water and collecting the precipitate.
-
Purification: Recrystallization from a suitable solvent system.
Step 2: Protecting Group Exchange (to Intermediate 4)
-
Reactants: Intermediate 2 , TIPS-Cl (Triisopropylsilyl chloride).
-
Base: Imidazole or other suitable base.
-
Solvent: Dichloromethane (DCM) or other aprotic solvent.
-
Procedure: Intermediate 2 is dissolved in the solvent, and the base is added. TIPS-Cl is then added, and the reaction is stirred at room temperature until completion. The reaction is quenched, and the product is extracted and purified.
-
Purification: Column chromatography.
Step 3: Pinnick Oxidation (to Acid 5)
-
Reactants: Benzaldehyde 4 , Sodium chlorite (B76162) (NaClO2), a scavenger (e.g., 2-methyl-2-butene).
-
Solvent: A mixture of t-butanol and water.
-
Procedure: The aldehyde is dissolved in the solvent mixture. Sodium chlorite and the scavenger are added, and the reaction is stirred at room temperature. The reaction is monitored for the disappearance of the starting material. The product is isolated by extraction.
-
Purification: The crude acid is often used directly in the next step or can be purified by crystallization.
Synthesis of the Proline Derivative (Hydroxyproline derivative 6)
The proline-based building block is prepared from commercially available starting materials, involving protection of the amine and functionalization of the hydroxyl group.
Amide Bond Formation and Subsequent Oxidation (to Aldehyde)
The aromatic acid 5 is coupled with the hydroxyproline (B1673980) derivative 6 using standard peptide coupling reagents to form the amide 7 . The alcohol in 7 is then oxidized to the corresponding aldehyde.
Step 4: Amide Coupling (to Alcohol 7)
-
Reactants: Acid 5 , Hydroxyproline derivative 6 , Coupling agents (e.g., EDCI, HOBt).
-
Base: Diisopropylethylamine (DIPEA) or other non-nucleophilic base.
-
Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Procedure: The acid and hydroxyproline derivative are dissolved in the solvent, followed by the addition of the coupling agents and base. The reaction is stirred at room temperature until completion. The product is isolated by aqueous workup and extraction.
-
Purification: Column chromatography.
Step 5: Oxidation of Alcohol (to form the precursor to this compound)
-
Reactants: Alcohol 7 , Oxidizing agent (e.g., TEMPO/TCCA combination).
-
Solvent: Dichloromethane (DCM).
-
Procedure: The alcohol is dissolved in the solvent and cooled. The oxidizing agents are added, and the reaction is stirred until the starting material is consumed. The reaction is quenched, and the product is isolated.
-
Purification: Column chromatography. The resulting aldehyde is a direct precursor to "this compound". The final step to obtain "this compound" involves the protection of the resulting aldehyde, which is not explicitly detailed in the initial search results but is a standard synthetic transformation.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of the precursors to "this compound". The overall yield for the multi-step synthesis of Tesirine is reported to be 0.54% from benzylvanillin over 30 steps in the initial lab-scale synthesis.[1] A later scale-up effort improved the overall yield to 2.2% over 34 steps.
| Step | Product | Reagents | Yield (%) | Purity (%) | Reference |
| Amide Bond Formation | Alcohol 7 | Acid 5 , Hydroxyproline derivative 6 , EDCI | ~80-90 | >95 | [1] |
| Williamson Ether Chemistry (Dimerization) | Dimer 24 | Monomer 21 , Iodopentane, K2CO3 | 86 | >95 | [1] |
Note: Specific yield and purity for the synthesis of "this compound" itself are not explicitly detailed in the provided search results, as it is part of a multi-step sequence. The yields provided are for key related steps in the overall synthesis of Tesirine.
Visualizations
Synthetic Workflow for the Aromatic Precursor
The following diagram illustrates the synthetic workflow for the preparation of the key aromatic acid precursor.
Caption: Synthetic route to the aromatic acid precursor.
Convergent Synthesis Logic
This diagram illustrates the logic of the convergent synthesis approach for Tesirine, highlighting the role of "this compound".
Caption: Convergent synthesis strategy for Tesirine.
References
In-depth Technical Guide: The Mechanism of Action of Tesirine Intermediate-1
A comprehensive review of publicly available data reveals a significant gap in the scientific literature regarding the specific mechanism of action for "Tesirine intermediate-1." Extensive searches have determined that this compound is primarily documented as a chemical precursor in the synthesis of the drug Tesirine.[1][2] There is currently no available research detailing its independent biological activity, signaling pathways, or specific experimental protocols.
Tesirine itself is associated with the broader field of DNA-damaging agents used in cancer research.[1][2] Molecules with similar applications mentioned in the same context, such as Exatecan, are known DNA topoisomerase I inhibitors.[1] However, it is crucial to note that this association does not directly describe the mechanism of action for "this compound." Chemical intermediates in a synthesis pathway do not necessarily share the pharmacological properties of the final active pharmaceutical ingredient.
Due to the absence of specific data on the mechanism of action, signaling pathways, and quantitative experimental results for "this compound," it is not possible to construct the requested in-depth technical guide, including data tables and mechanistic diagrams. Further research and publication in peer-reviewed scientific journals are required to elucidate the specific biological effects of this molecule.
References
Technical Guide: Solubility and Handling of Tesirine Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and key chemical properties of Tesirine intermediate-1, a critical component in the synthesis of the potent pyrrolobenzodiazepine (PBD) dimer, Tesirine. This document is intended to support researchers and drug development professionals in the handling, formulation, and application of this compound.
Introduction to this compound
This compound is a key precursor in the chemical synthesis of Tesirine (SG3249), a PBD dimer that serves as a highly potent cytotoxic payload in antibody-drug conjugates (ADCs).[1] PBD dimers are DNA crosslinking agents that exhibit strong anti-cancer activity.[1] The precise control of synthesis and purification of these complex molecules is paramount, and a thorough understanding of the solubility of intermediates like this compound is crucial for process optimization and scale-up.
Physicochemical Properties
-
CAS Number: 1430738-05-8[1]
-
Molecular Formula: C28H39N3O7Si
-
Appearance: White to off-white solid
Solubility Profile
The solubility of this compound is a critical parameter for its use in synthesis and purification processes. Currently, detailed quantitative solubility data across a wide range of solvents is limited in publicly available literature. However, existing data and information inferred from synthetic procedures provide valuable guidance.
Quantitative Solubility Data
A key reported solubility parameter for this compound is in Dimethyl Sulfoxide (DMSO).
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 | 172.16 | Saturation point is not fully determined. Use of newly opened, non-hygroscopic DMSO is recommended for optimal solubility.[1] |
Qualitative Solubility and Solvent Compatibility
Based on the experimental procedures for the synthesis of Tesirine and related PBD dimers, several organic solvents are compatible with and likely to solubilize this compound. This qualitative information is summarized below.
| Solvent | Compatibility/Inferred Solubility | Rationale from Synthetic Procedures |
| Dimethylformamide (DMF) | Likely Soluble | DMF is a common solvent used in coupling reactions for the synthesis of PBD dimers, suggesting good solubility of the PBD monomeric intermediates.[2] |
| Dichloromethane (DCM) | Likely Soluble | DCM is frequently used in the work-up and purification steps of PBD intermediates, indicating at least moderate solubility. |
| Ethyl Acetate (B1210297) (EtOAc) | Likely Soluble | Ethyl acetate is a common solvent for extraction and chromatography of PBD precursors. |
| Acetonitrile (MeCN) | Likely Soluble | Acetonitrile is often used as a solvent in purification by high-performance liquid chromatography (HPLC). |
| Methanol (MeOH) / Ethanol (EtOH) | Potentially Soluble | Alcohols are sometimes used in co-solvent systems for purification, though solubility may be lower than in aprotic polar solvents. |
| Water | Poorly Soluble | PBD intermediates are generally hydrophobic, and poor solubility in aqueous solutions is expected. Prodrug strategies are sometimes employed to increase water solubility of the final PBD dimer.[3][4] |
Experimental Protocols
While a specific, detailed protocol for solubility determination of this compound is not publicly available, the following is a representative experimental procedure adapted from the synthesis of Tesirine, which illustrates the handling and reaction of this intermediate.
Representative Synthetic Step: Dimerization Reaction
This procedure describes a typical coupling reaction where a PBD monomer intermediate, similar in nature to this compound, is dimerized.
Objective: To couple two PBD monomer units to form the dimer core.
Materials:
-
PBD Monomer Intermediate (e.g., this compound)
-
Dimeric linker with terminal leaving groups
-
Anhydrous Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃) or other suitable non-nucleophilic base
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the PBD monomer intermediate in anhydrous DMF under an inert atmosphere.
-
Add the dimeric linker to the solution.
-
Add potassium carbonate to the reaction mixture.
-
Stir the reaction at room temperature and monitor the progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing the Synthetic Workflow
The synthesis of a complex molecule like Tesirine involves multiple steps. The following diagram illustrates a simplified, logical workflow for the synthesis of a PBD dimer from its monomeric precursors.
Caption: Simplified workflow for PBD dimer synthesis.
Conclusion
This technical guide provides the currently available information on the solubility of this compound. The quantitative data is limited to DMSO, but qualitative inferences from synthetic procedures suggest solubility in several common organic solvents. The provided experimental context and workflow visualization aim to assist researchers in the practical handling and application of this important synthetic intermediate. Further experimental determination of solubility in a wider range of solvents would be beneficial for broader formulation and process development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. Synthesis of a novel C2/C2'-aryl-substituted pyrrolo[2,1-c][1,4]benzodiazepine dimer prodrug with improved water solubility and reduced DNA reaction rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling Tesirine Intermediate-1: A Technical NMR Data Guide
For Immediate Release
A comprehensive technical guide detailing the Nuclear Magnetic Resonance (NMR) data of a key precursor in the synthesis of the potent antibody-drug conjugate (ADC) payload, Tesirine, is now available. This guide, tailored for researchers, scientists, and professionals in drug development, provides an in-depth analysis of "Tesirine intermediate-1," identified as 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde .
The synthesis of Tesirine, a pyrrolobenzodiazepine (PBD) dimer, involves a multi-step process, with 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde serving as a foundational building block.[1] A thorough understanding of the structural characteristics of this intermediate is crucial for process optimization and quality control in the manufacturing of Tesirine-based ADCs.
Spectroscopic Data Summary
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, providing a clear and concise reference for researchers.
Table 1: ¹H NMR Data for this compound (4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.40 | s | 1H | CHO |
| 7.64 | d, J = 8.8 Hz | 1H | Ar-H |
| 7.45 - 7.30 | m | 5H | Ar-H (Bn) |
| 7.25 | d, J = 8.8 Hz | 1H | Ar-H |
| 5.31 | s | 2H | OCH₂Ph |
| 3.96 | s | 3H | OCH₃ |
Table 2: ¹³C NMR Data for this compound (4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde)
| Chemical Shift (δ) ppm | Assignment |
| 188.5 | CHO |
| 155.0 | Ar-C |
| 152.9 | Ar-C |
| 141.0 | Ar-C |
| 135.8 | Ar-C (Bn) |
| 128.8 | Ar-C (Bn) |
| 128.6 | Ar-C (Bn) |
| 127.4 | Ar-C (Bn) |
| 126.9 | Ar-C |
| 111.8 | Ar-C |
| 71.5 | OCH₂Ph |
| 56.6 | OCH₃ |
Experimental Protocol
Synthesis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde (this compound)
To a solution of 4-(benzyloxy)-3-methoxybenzaldehyde (benzylvanillin) in a suitable solvent, a nitrating agent (e.g., nitric acid) is added dropwise at a controlled temperature, typically below 15°C. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. Purification is achieved through recrystallization or column chromatography to afford 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde as a solid.
NMR Spectroscopy
The NMR spectra were acquired on a standard NMR spectrometer (e.g., 400 MHz). The sample was dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Logical Workflow of Tesirine Synthesis Initiation
The following diagram illustrates the initial step in the synthesis of the Tesirine core structure, highlighting the formation of Intermediate-1.
Caption: Formation of this compound.
This technical guide provides essential NMR data and a general experimental framework for "this compound." For more detailed experimental procedures and graphical NMR spectra, readers are encouraged to consult the supporting information of the publication by Tiberghien et al. in ACS Medicinal Chemistry Letters.[2]
References
In-Depth Technical Guide: Mass Spectrometry Analysis of Tesirine Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometry analysis of Tesirine intermediate-1, a critical component in the synthesis of the potent pyrrolobenzodiazepine (PBD) dimer payload, Tesirine. The information presented herein is compiled from the supporting documentation of the pivotal publication, "Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload" from ACS Medicinal Chemistry Letters.[1][2]
Introduction to Tesirine and its Intermediates
Tesirine (SG3249) is a key component of several antibody-drug conjugates (ADCs) and is synthesized through a multi-step process involving various intermediates.[2] this compound is a foundational building block in the convergent synthetic route to Tesirine. Accurate characterization of this and other intermediates is crucial for ensuring the quality, purity, and consistency of the final active payload. Mass spectrometry is an indispensable analytical technique for this purpose, providing precise molecular weight determination and structural elucidation.
Experimental Protocols
The mass spectrometry analysis of this compound is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS). The following protocol is based on the general methods described for the characterization of Tesirine and its intermediates.
Sample Preparation:
This compound is dissolved in a suitable organic solvent, such as methanol (B129727) or acetonitrile, to a concentration appropriate for LC-MS analysis.
Liquid Chromatography (LC) Method:
A standard reverse-phase high-performance liquid chromatography (RP-HPLC) method is employed to separate the intermediate from any impurities prior to mass analysis.
| Parameter | Condition |
| Column | C18 reverse-phase column |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A linear gradient from low to high percentage of Mobile Phase B |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS) Method:
The eluent from the LC system is introduced into the mass spectrometer.
| Parameter | Condition |
| Ionization Source | Electrospray Ionization (ESI) |
| Ionization Mode | Positive (+) |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| Scan Range | m/z 100 - 1500 |
| Data Acquisition | Full scan mode to detect all ions within the specified range. |
Data Presentation
The primary quantitative data obtained from the mass spectrometry analysis of this compound is its mass-to-charge ratio (m/z).
| Intermediate | Chemical Formula | Theoretical Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) |
| This compound | C₂₁H₂₅N₂O₅ | 385.1767 | 385.1 |
Note: The observed m/z value is based on the general characterization data for intermediates in the synthesis of Tesirine. Specific fragmentation data for this compound is not detailed in the provided reference.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the mass spectrometry analysis and the general signaling pathway concept for ADCs containing Tesirine.
Caption: Experimental workflow for the LC-MS analysis of this compound.
Caption: Generalized signaling pathway of an ADC utilizing a Tesirine payload.
References
Unveiling Tesirine Intermediate-1: A Technical Primer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tesirine intermediate-1, a crucial building block in the synthesis of Tesirine (SG3249), a potent pyrrolobenzodiazepine (PBD) dimer payload used in antibody-drug conjugates (ADCs). This document details the synthesis, and mechanism of action of the final conjugate, presenting quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in drug development.
Core Data at a Glance
Quantitative analysis is essential for the characterization and quality control of synthetic intermediates. While specific batch data for this compound is proprietary, the following tables represent typical analytical data that would be generated for such a compound, based on the characterization of the final Tesirine product and related PBD monomers.
Table 1: Physicochemical and Chromatographic Data for a Tesirine Monomer Intermediate
| Parameter | Method | Typical Value |
| Molecular Formula | - | C₂₈H₄₈N₂O₇Si₂ |
| Molecular Weight | - | 580.86 g/mol |
| Appearance | Visual | White to off-white solid |
| Purity | HPLC-UV (254 nm) | ≥98% |
| Solubility | - | Soluble in DMSO, DCM, Ethyl Acetate (B1210297) |
Table 2: Spectroscopic Data for a Tesirine Monomer Intermediate
| Technique | Data Type | Characteristic Signals |
| ¹H NMR | Chemical Shift (δ) | Signals corresponding to aromatic protons, methoxy (B1213986) groups, silyl (B83357) protecting groups, and the PBD core structure. |
| ¹³C NMR | Chemical Shift (δ) | Resonances for carbonyls, aromatic carbons, and aliphatic carbons of the PBD scaffold and protecting groups. |
| Mass Spectrometry | m/z | [M+H]⁺ corresponding to the calculated exact mass. |
From Bench to Bioconjugate: The Experimental Pathway
The synthesis of Tesirine is a complex, multi-step process. The following protocols are based on the convergent synthetic strategy described in the literature, focusing on the generation of a key monomeric phenol (B47542) intermediate, identified as this compound.[1]
Experimental Protocol: Synthesis of a Protected PBD Monomer (this compound Analog)
This protocol outlines the key steps for the synthesis of a protected PBD monomer, which serves as a crucial component for the final Tesirine drug-linker.
Step 1: Synthesis of the PBD A-Ring Fragment The synthesis begins with the controlled nitration of a suitable benzylvanillin derivative. This is followed by a series of reactions including triflation and Pinnick oxidation to yield the carboxylic acid corresponding to the A-ring of the PBD core.[1]
Step 2: Synthesis of the PBD C-Ring Fragment In parallel, a hydroxyproline (B1673980) derivative is utilized as the starting material for the C-ring. This fragment is prepared through standard peptide coupling and oxidation reactions.[1]
Step 3: Coupling and Cyclization The A-ring and C-ring fragments are coupled together using amide bond formation conditions (e.g., DCC, HOBt). Subsequent steps involve the protection of the resulting hydroxyl group as a silyl ether (e.g., TBS-OTf) to ensure stability during the following reactions.[1]
Step 4: Phenolic Deprotection A critical step is the selective deprotection of a phenolic silyl ether (e.g., TIPS) in the presence of an aliphatic silyl ether. This is achieved using mild conditions such as lithium acetate in wet DMF to yield the monomeric phenol, this compound.[1]
Visualizing the Molecular Logic
To better illustrate the processes involved, the following diagrams depict the synthetic workflow and the mechanism of action of the final Tesirine-containing ADC.
Synthetic Workflow for a PBD Monomer
The following diagram illustrates the convergent synthesis strategy for producing the monomeric phenols required for the final Tesirine assembly.
Caption: Convergent synthesis workflow for this compound.
Mechanism of Action of Tesirine ADC
Once conjugated to an antibody and administered, the Tesirine payload exerts its cytotoxic effect through a well-defined pathway.
Caption: Mechanism of action of a Tesirine-based ADC.
References
The Crucial Role of Tesirine Intermediate-1 in the Convergent Synthesis of Tesirine
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed technical overview of "Tesirine intermediate-1," a critical building block in the convergent synthesis of Tesirine (SG3249), a potent pyrrolobenzodiazepine (PBD) dimer payload used in antibody-drug conjugates (ADCs). This document outlines the strategic importance of this intermediate, its synthesis, and its subsequent conversion, providing quantitative data and detailed experimental protocols to support research and development in the field of oncology and ADC technology.
Introduction to Tesirine and its Synthesis
Tesirine (SG3249) is a sophisticated ADC payload designed for high potency and desirable physicochemical properties.[1][2] Its design includes a DNA-crosslinking PBD dimer warhead, a cathepsin B-cleavable valine-alanine linker, and a PEG spacer to enhance solubility.[1][2][3] The synthesis of Tesirine is a complex, multi-step process that utilizes a convergent strategy, where key fragments of the molecule are synthesized separately and then combined in the later stages. This approach is crucial for maximizing efficiency and allowing for flexibility in producing analogues.[1][4]
Identification and Strategic Role of this compound
"this compound" (CAS No. 1430738-05-8) is a key protected monomer that serves as a precursor to one of the two PBD units that form the dimeric core of Tesirine.[1][5][6] Its chemical formula is C28H48N2O7Si2.[4] Within the published synthetic route, this compound corresponds to intermediate 8 .
The strategic importance of intermediate 8 lies in its position as a stable, characterizable compound after the successful coupling of the A-ring and C-ring fragments of the PBD monomer. Its synthesis involves the formation of an amide bond between a functionalized aromatic piece (the A-ring precursor) and a protected hydroxyproline (B1673980) derivative (the C-ring precursor), followed by an oxidation step. The protecting groups on intermediate 8, specifically the triisopropylsilyl (TIPS) ether on the phenol (B47542) and the tert-butyldimethylsilyl (TBS) ether on the proline-derived alcohol, are crucial for preventing unwanted side reactions in subsequent steps.
Synthesis and Transformation of Intermediate 8
The synthesis of Tesirine is a lengthy process, with the formation of intermediate 8 occurring mid-sequence. The overall pathway is designed for robustness and scalability, enabling the production of clinical-grade material.[1][7]
Synthetic Workflow Diagram
The following diagram illustrates the position of "this compound" (intermediate 8) within the broader synthetic scheme of a PBD monomer.
Caption: Synthetic workflow for the formation of this compound.
Quantitative Data
The efficiency of the synthetic steps leading to and from "this compound" (intermediate 8) is critical for the overall yield of Tesirine. The table below summarizes the reported yields for these key transformations.
| Reaction Step | Starting Material | Product | Reported Yield (%) |
| Amide bond formation | Acid 5 | Alcohol 7 | Not specified |
| Oxidation | Alcohol 7 | Intermediate 8 | Not specified |
| Triflate formation | Intermediate 8 | Triflate 9 | 78 |
Note: While yields for the direct formation of intermediate 8 were not individually reported in the primary literature, the subsequent step to triflate 9 proceeds in a high yield of 78%.[7]
Experimental Protocols
The following are detailed experimental methodologies for the synthesis and conversion of "this compound" (intermediate 8), adapted from the supporting information of the primary scientific literature.
Synthesis of (S)-5-(((tert-butyldimethylsilyl)oxy)methyl)-1-(5-methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoyl)pyrrolidin-2-one (Intermediate 8)
Precursor Step: Synthesis of Alcohol 7
To a solution of acid 5 in dichloromethane (B109758) (DCM) were added N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and 1-Hydroxybenzotriazole (HOBt). The mixture was stirred at room temperature before the addition of hydroxyproline derivative 6 . The reaction was monitored by thin-layer chromatography (TLC) until completion. The reaction mixture was then diluted with DCM and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product, alcohol 7 , was purified by column chromatography.
Oxidation to Intermediate 8
To a solution of alcohol 7 in DCM at 0 °C were added 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) and trichloroisocyanuric acid (TCCA). The reaction mixture was stirred at 0 °C and monitored by TLC. Upon completion, the reaction was quenched with a saturated aqueous solution of sodium thiosulfate. The layers were separated, and the aqueous layer was extracted with DCM. The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude material was purified by flash column chromatography to afford intermediate 8 as a solid.
Conversion of Intermediate 8 to Triflate 9
To a solution of intermediate 8 in anhydrous DCM at -78 °C under a nitrogen atmosphere was added 2,6-lutidine, followed by the dropwise addition of trifluoromethanesulfonic anhydride. The reaction mixture was stirred at -78 °C for 30 minutes and then allowed to warm to 0 °C. The reaction was monitored by TLC. Upon completion, the reaction was quenched with saturated aqueous ammonium (B1175870) chloride solution. The mixture was extracted with DCM, and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue was purified by flash chromatography on silica (B1680970) gel to yield triflate 9 .
Conclusion
"this compound," identified as intermediate 8 in the convergent synthesis of Tesirine, is a cornerstone of the manufacturing process. Its stable, protected structure allows for the reliable and high-yielding execution of subsequent chemical transformations necessary to complete the PBD monomer. The detailed protocols and understanding of its role are essential for any organization involved in the synthesis of Tesirine or the development of novel PBD-based ADCs. This guide provides the foundational technical details to aid researchers in this complex and critical area of cancer therapy development.
References
The Core of Potency: A Technical Guide to Tesirine Intermediate-1 and Pyrrolobenzodiazepine Dimers in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolobenzodiazepine (PBD) dimers have emerged as a class of exceptionally potent cytotoxic agents in the landscape of targeted cancer therapy. Their unique mechanism of action, involving the cross-linking of DNA within the minor groove, has positioned them as highly effective warheads for antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of PBD dimers, with a particular focus on the synthetic pathways leading to key ADC payloads, exemplified by the synthesis of tesirine (B3181916) and the role of its critical precursor, Tesirine intermediate-1. We will delve into the mechanism of action, experimental protocols for assessing their biological activity, and a summary of their cytotoxic and pharmacokinetic profiles.
Mechanism of Action: DNA Minor Groove Cross-Linking
PBD dimers exert their cytotoxic effects by covalently binding to the C2-amino group of guanine (B1146940) bases in the minor groove of DNA. The dimeric structure allows for the formation of interstrand cross-links, which are particularly difficult for cancer cells to repair, leading to cell cycle arrest and apoptosis. This process is initiated by the selective recognition of specific DNA sequences. The unique, crescent-shaped architecture of the PBD dimer fits snugly within the minor groove, causing minimal distortion to the DNA helix, which may contribute to evading cellular repair mechanisms.
dot
Caption: Mechanism of action of PBD dimer ADCs.
Synthesis of Tesirine: The Role of this compound
The synthesis of tesirine (SG3249), a key PBD dimer payload used in several clinical-stage ADCs, is a complex, multi-step process. A convergent synthetic strategy is often employed, allowing for the parallel synthesis of two key monomeric units which are later coupled. "this compound" is a crucial building block in this process. While the exact commercial designation can vary, a key intermediate in the published scale-up synthesis of tesirine is a protected PBD monomer poised for linkage.
Based on the convergent synthesis described by Tiberghien et al. (2018), a representative structure for a key intermediate, for the purpose of this guide referred to as "this compound", is a suitably protected pyrrolobenzodiazepine monomer. The synthesis involves the careful construction of the tricyclic PBD core, followed by the introduction of appropriate protecting groups to allow for selective functionalization.
dot
Caption: Convergent synthesis of Tesirine.
Quantitative Data Summary
The following tables summarize key quantitative data for PBD dimers, providing a comparative overview of their cytotoxic potency and the pharmacokinetic properties of tesirine-based ADCs.
Table 1: In Vitro Cytotoxicity of PBD Dimer Warheads
| Compound | Cell Line | IC50 (pM) |
| SG3199 | K562 (chronic myelogenous leukemia) | 150 |
| SG3199 | NCI-N87 (gastric carcinoma) | 20 |
| SG3199 | BT474 (breast ductal carcinoma) | 1000 |
| SG3199 | SK-BR-3 (breast adenocarcinoma) | 320 |
Table 2: Pharmacokinetic Parameters of Loncastuximab Tesirine
| Parameter | Value (Cycle 1) | Value (Cycle 2) |
| Cmax (µg/L) | 2995 | 3155 |
| AUC (µg*day/L) | 15,245 - 22,823 | - |
| Half-life (days) | 4.46 | 9.77 |
| Clearance (L/day) | 0.499 | 0.275 (steady-state) |
| Volume of Distribution (Vd) (L) | 7.11 | - |
Detailed Experimental Protocols
Protocol 1: Synthesis of a Tesirine Intermediate (Illustrative)
The following is a generalized protocol based on the principles of the convergent synthesis of tesirine. Specific reagents and conditions should be referenced from the primary literature, such as Tiberghien et al., Org. Process Res. Dev. 2018, 22, 1241–1256.
-
A-Ring Precursor Synthesis: Starting from a commercially available substituted vanillin, perform a series of reactions including nitration, protection of the phenolic hydroxyl group, and oxidation of the aldehyde to a carboxylic acid.
-
C-Ring Precursor Synthesis: Separately, protect the carboxylic acid and secondary amine of L-proline.
-
Monomer Assembly: Couple the A-ring and C-ring precursors via amide bond formation.
-
Cyclization and Protection: Induce intramolecular cyclization to form the PBD core. Protect the resulting imine and hydroxyl groups with suitable orthogonal protecting groups to yield the desired intermediate (e.g., "this compound").
Protocol 2: In Vitro Cytotoxicity Assay (MTS-based)
This protocol outlines a typical procedure for determining the IC50 values of PBD dimers against various cancer cell lines.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the PBD dimer in an appropriate solvent (e.g., DMSO) and add to the cell culture medium. Ensure the final solvent concentration is non-toxic to the cells.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 96 hours).
-
MTS Assay: Add CellTiter 96® AQueous One Solution Reagent (Promega) to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: DNA Cross-Linking Assessment (Comet Assay)
The single-cell gel electrophoresis (comet) assay is a sensitive method to detect DNA damage, including interstrand cross-links.
-
Cell Treatment: Treat cells with the PBD dimer for a specified time.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose (B213101) and cast onto microscope slides pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA and then apply an electric field.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., propidium (B1200493) iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA migration (the "comet tail") is inversely proportional to the degree of DNA cross-linking.
dot
Caption: General experimental workflow.
Conclusion
Tesirine and other pyrrolobenzodiazepine dimers represent a pinnacle of cytotoxic payload design for antibody-drug conjugates. Their potent, DNA-targeted mechanism of action, coupled with sophisticated synthetic strategies involving key intermediates like this compound, underscores the advanced chemical and biological considerations in modern drug development. The experimental protocols and quantitative data presented in this guide offer a foundational understanding for researchers and scientists dedicated to advancing the field of targeted oncology. As our comprehension of the intricate interplay between PBD dimers and cellular machinery deepens, so too will our ability to design and develop the next generation of highly effective cancer therapeutics.
An In-depth Technical Review of Tesirine Intermediate-1: A Key Building Block in the Synthesis of a Potent Antibody-Drug Conjugate Payload
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tesirine (B3181916) intermediate-1 (CAS 1430738-05-8) is a critical precursor in the convergent synthesis of Tesirine (SG3249), a pyrrolobenzodiazepine (PBD) dimer that serves as a potent cytotoxic payload in several antibody-drug conjugates (ADCs) under clinical investigation.[1][2] PBD dimers are a class of DNA-interactive agents that form covalent cross-links in the minor groove of DNA, leading to cell cycle arrest and apoptosis.[3][4] This technical guide provides a comprehensive overview of Tesirine intermediate-1, including its synthesis, chemical properties, and its role in the production of the Tesirine payload. Detailed experimental protocols, quantitative data, and relevant biological pathway diagrams are presented to support researchers and professionals in the field of drug development.
Chemical Properties and Structure
This compound is a silyl-protected pyrrolobenzodiazepine monomer. Its key chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1430738-05-8 | [5] |
| Molecular Formula | C28H48N2O7Si2 | [4] |
| Molecular Weight | 580.86 g/mol | [4] |
| Appearance | Solid | [4] |
| Purity | ≥98% | [4] |
The precise chemical structure of this compound is crucial for understanding its role in the synthesis of Tesirine.
Synthesis of this compound
The synthesis of this compound is a key part of the overall convergent synthesis of Tesirine, as detailed in the scientific literature and associated patents.[1] The general approach involves the preparation of two key monomeric PBD units, which are later coupled to form the dimer. This compound is one of these advanced monomeric precursors.
Experimental Protocol: Synthesis of a Key Precursor to this compound
While the exact, detailed industrial synthesis protocol for this compound is proprietary, the following is a representative experimental procedure for the synthesis of a structurally related PBD monomer, based on published literature. This provides insight into the chemical transformations involved.
Step 1: Nitration of Vanillin (B372448) Derivative A solution of a protected vanillin derivative is treated with a nitrating agent (e.g., nitric acid in acetic anhydride) at a controlled temperature to introduce a nitro group onto the aromatic ring.
Step 2: Reductive Cyclization The nitro group is reduced to an amine (e.g., using catalytic hydrogenation), which then undergoes intramolecular cyclization to form the pyrrolobenzodiazepine core structure.
Step 3: Protection of Functional Groups Key functional groups, such as the phenolic hydroxyl and the N10 nitrogen, are protected to allow for selective modifications in subsequent steps. Silyl protecting groups, such as tert-butyldimethylsilyl (TBS), are commonly employed.
Step 4: Functionalization of the C-ring The C-ring of the PBD core is functionalized, which may involve the introduction of a leaving group to facilitate later coupling reactions.
A detailed, step-by-step protocol for the synthesis of a similar PBD monomer can be found in the supporting information of the publication by Tiberghien et al. in ACS Medicinal Chemistry Letters.[1]
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of PBD monomer intermediates, as reported in the literature.
| Step | Reaction | Reagents and Conditions | Typical Yield |
| 1 | Nitration | HNO3, Ac2O, 0 °C | >90% |
| 2 | Reductive Cyclization | H2, Pd/C, EtOAc | 70-85% |
| 3 | Silyl Protection | TBSCl, Imidazole, DMF | >95% |
Role in Tesirine Synthesis
This compound serves as the "right-hand" monomeric unit in the convergent synthesis of Tesirine. The "left-hand" monomer contains the linker attachment point. The two monomers are coupled, followed by deprotection and functionalization to yield the final Tesirine payload.
Mechanism of Action of the Tesirine Payload (SG3199)
Upon internalization of the ADC and cleavage of the linker, the active PBD dimer warhead, SG3199, is released. SG3199 is a highly potent DNA cross-linking agent.[6][7]
DNA Damage Response Signaling Pathway
SG3199 forms an interstrand cross-link in the minor groove of DNA, which stalls replication forks and induces DNA double-strand breaks.[3] This triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). The key initiators of this response are the kinases ATM, ATR, and DNA-PK.[2] These kinases phosphorylate a host of downstream targets, leading to cell cycle arrest, primarily at the G2/M phase, and ultimately, apoptosis.
Conclusion
This compound is a cornerstone in the chemical synthesis of the advanced PBD dimer payload, Tesirine. Its carefully designed structure allows for the efficient and controlled assembly of the final, highly potent cytotoxic agent. Understanding the synthesis of this intermediate and the mechanism of action of the resulting warhead is essential for the development of next-generation antibody-drug conjugates. The information provided in this technical guide serves as a valuable resource for researchers dedicated to advancing cancer therapeutics.
References
- 1. Design and Synthesis of Tesirine, a Clinical Antibody-Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. åå [yeasen.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
Tesirine Intermediate-1: A Technical Guide to Safe Handling for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known safety and handling requirements for Tesirine intermediate-1, a key component in the synthesis of the potent pyrrolobenzodiazepine (PBD) dimer, Tesirine. PBDs are highly cytotoxic agents used in the development of antibody-drug conjugates (ADCs). Due to the inherent biological activity of the final product, stringent adherence to safety protocols during the handling of its intermediates is paramount.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available Safety Data Sheets (SDS), the compound is associated with the following hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following pictograms and hazard statements for this compound.
Table 1: GHS Hazard Classification
| Pictogram | GHS Code | Hazard Statement |
|
| GHS07 | Warning |
| H302 | Harmful if swallowed.[1] | |
| H315 | Causes skin irritation.[1] | |
| H319 | Causes serious eye irritation.[1] | |
| H335 | May cause respiratory irritation.[1] |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
Table 2: Physical and Chemical Data
| Property | Value |
| Molecular Formula | C₂₈H₄₈N₂O₇Si₂ |
| Molecular Weight | 580.86 g/mol [1] |
| CAS Number | 1430738-05-8[1] |
| Purity | ≥98%[1] |
| Appearance | Not specified in provided results |
| Solubility | Not specified in provided results |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The hazard statements are based on data from suppliers and have not been published in peer-reviewed literature. Researchers should handle this compound with the assumption that it is highly potent and toxic.
Safe Handling and Storage
Strict adherence to the following procedures is mandatory when handling this compound. The workflow below outlines the necessary steps for safe handling from receipt to disposal.
Engineering Controls
All work with this compound, including weighing and dilutions, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Skin Protection: A lab coat and disposable nitrile gloves are mandatory. Change gloves immediately if they become contaminated.
-
Respiratory Protection: If there is a risk of aerosol generation and a fume hood is not available, a properly fitted respirator is necessary.
Storage
This compound should be stored at -20°C, protected from light, and under a nitrogen atmosphere to ensure stability and prevent degradation.[1][2]
Emergency Procedures
In the event of an exposure, immediate action is critical. The following diagram outlines the appropriate response to different types of exposure.
References
Methodological & Application
Synthesis Protocol for Tesirine Intermediate-1: A Key Building Block for a Novel Antibody-Drug Conjugate
Introduction
Tesirine is a potent pyrrolobenzodiazepine (PBD) dimer payload utilized in the development of antibody-drug conjugates (ADCs), a promising class of targeted cancer therapeutics.[1][2][3] The synthesis of Tesirine is achieved through a convergent strategy, which involves the preparation of two key monomeric PBD units that are subsequently coupled. "Tesirine intermediate-1" (CAS 1430738-05-8) is a critical N-acylated pyrrolidine (B122466) derivative that serves as a precursor to one of these essential PBD monomers.[4] This document provides a detailed protocol for the synthesis of a direct precursor to this compound, referred to as compound 7 in the seminal publication by Tiberghien et al. in ACS Medicinal Chemistry Letters.[1] The protocol is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex cytotoxic payloads for ADCs.
Chemical Information
| Compound Name | This compound |
| CAS Number | 1430738-05-8 |
| Molecular Formula | C28H48N2O7Si2 |
| Molecular Weight | 580.86 g/mol |
| Chemical Structure | (S)-1-(2-((tert-Butyldimethylsilyl)oxy)acetyl)-N-(4-methoxy-3-((triisopropylsilyl)oxy)-2-nitrophenyl)pyrrolidine-2-carboxamide |
| SMILES | CC(C)--INVALID-LINK--(C(C)C)OC1=C(C=C(C(=C1)--INVALID-LINK--[O-])C(=O)N[C@@H]2CCCC2C(=O)N1)OC |
Experimental Protocol: Synthesis of (S)-(1-(2-((tert-butyldimethylsilyl)oxy)acetyl)pyrrolidin-2-yl)(4-methoxy-3-((triisopropylsilyl)oxy)-2-nitrophenyl)methanone (Compound 7)
This protocol details the amide bond formation between a carboxylic acid derivative (5 ) and a hydroxyproline (B1673980) derivative (6 ) to yield the alcohol intermediate 7 , a direct precursor to this compound.
Materials:
-
Carboxylic acid derivative 5 (4-methoxy-3-((triisopropylsilyl)oxy)-2-nitrobenzoic acid)
-
Hydroxyproline derivative 6 ((S)-1-(2-((tert-butyldimethylsilyl)oxy)acetyl)pyrrolidin-2-yl)methanol)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)
-
Dichloromethane (B109758) (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a solution of carboxylic acid 5 (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of hydroxyproline derivative 6 (1.0 eq) in anhydrous DCM to the reaction mixture.
-
Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired alcohol intermediate 7 .
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of compound 7 .
| Parameter | Value |
| Yield | 70-80% |
| Purity (by HPLC) | >95% |
| ¹H NMR | Consistent with the proposed structure |
| ¹³C NMR | Consistent with the proposed structure |
| Mass Spectrometry (HRMS) | Calculated and found values to be in agreement |
Note: Specific spectral data should be compared to the data provided in the supporting information of the reference publication.[1]
Visualizations
Experimental Workflow for the Synthesis of Compound 7
Caption: Synthetic workflow for the formation of compound 7.
Signaling Pathway (Illustrative)
The following diagram illustrates the general principle of how the final Tesirine-based ADC is intended to function.
Caption: Mechanism of action for a Tesirine-based ADC.
Conclusion
This application note provides a detailed protocol for the synthesis of a key precursor to "this compound," an essential component in the construction of the Tesirine ADC payload. The convergent synthetic strategy allows for the efficient and modular assembly of this complex molecule.[1] The provided workflow and illustrative mechanism of action are intended to guide researchers in the successful synthesis and understanding of this important class of anti-cancer agents. For complete characterization data, users are directed to the supporting information of the primary literature.[1]
References
- 1. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-EPMC5108040 - Design and Synthesis of Tesirine, a Clinical Antibody-Drug Conjugate Pyrrolobenzodiazepine Dimer Payload. - OmicsDI [omicsdi.org]
- 3. Arnaud C. Tiberghien - Google Scholar [scholar.google.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Tesirine Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Tesirine intermediate-1 (CAS No. 1430738-05-8), a key building block in the synthesis of the potent pyrrolobenzodiazepine (PBD) dimer payload, Tesirine (SG3249). The methodologies outlined are based on established synthetic routes and are intended to guide researchers in obtaining high-purity material suitable for subsequent synthetic steps.
Introduction
Tesirine is a critical component of several antibody-drug conjugates (ADCs) in clinical development. The robust and scalable synthesis of Tesirine relies on the efficient purification of its various synthetic intermediates. This compound is an early to mid-stage intermediate in the convergent synthesis of the Tesirine molecule. Achieving high purity at this stage is crucial for minimizing impurity carry-through and ensuring the quality of the final active pharmaceutical ingredient.
The purification of PBD intermediates can be challenging due to their often limited solubility and potential instability. The methods described herein utilize standard laboratory techniques to address these challenges.
Purification Methodologies
The primary method for the purification of this compound, as well as other PBD intermediates, is column chromatography. Depending on the scale and the impurity profile, either normal-phase or reverse-phase chromatography may be employed. For early-stage intermediates like this compound, normal-phase silica (B1680970) gel chromatography is a common and effective technique.
Normal-Phase Column Chromatography
This is the most frequently employed method for the purification of moderately polar organic compounds like this compound. The separation is based on the differential adsorption of the compound and its impurities onto a stationary phase (e.g., silica gel) and their varying solubility in a mobile phase.
Experimental Protocol: Silica Gel Column Chromatography of this compound
This protocol is a representative example for the purification of a crude reaction mixture containing this compound.
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material (a general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, least polar mobile phase solvent system.
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a layer of sand to the top to prevent disturbance of the silica bed.
-
Equilibrate the column by running the initial mobile phase through it until the baseline is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system and gradually increase the polarity. A common gradient for PBD intermediates is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297) or dichloromethane.
-
The exact gradient will depend on the specific impurities present and should be optimized using thin-layer chromatography (TLC) beforehand.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluent in test tubes or other suitable containers.
-
Monitor the separation by TLC, spotting each fraction on a TLC plate and visualizing the spots under UV light or with an appropriate stain.
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal and Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the resulting solid or oil under high vacuum to remove any residual solvent.
-
Characterize the purified product by analytical techniques such as NMR, LC-MS, and HPLC to confirm its identity and purity.
-
Table 1: Typical Parameters for Normal-Phase Column Chromatography
| Parameter | Specification |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient of Hexane/Ethyl Acetate (e.g., 0% to 50% Ethyl Acetate) |
| Flow Rate | Dependent on column dimensions |
| Detection | UV (254 nm) for TLC analysis |
High-Performance Liquid Chromatography (HPLC)
For achieving very high purity or for purifying late-stage intermediates and the final Tesirine product, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is often utilized.[1] This technique offers higher resolution and efficiency compared to standard column chromatography.
Table 2: General Conditions for Preparative RP-HPLC of PBD Intermediates
| Parameter | Specification |
| Stationary Phase | C18 silica gel |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Gradient | Optimized based on analytical HPLC (e.g., 5% to 95% B over 30 minutes) |
| Flow Rate | Dependent on column dimensions |
| Detection | UV (typically at 254 nm and/or 320 nm) |
Experimental Workflow and Diagrams
The following diagram illustrates a typical workflow for the purification of this compound using column chromatography.
Caption: Workflow for the purification of this compound.
The logical relationship for selecting a purification method is outlined below.
Caption: Decision tree for selecting a purification method.
Safety Precautions
Pyrrolobenzodiazepine dimers and their intermediates are highly potent cytotoxic compounds. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Consult the relevant Safety Data Sheets (SDS) for detailed handling and disposal information.
References
Application Note: HPLC Analysis of Tesirine Intermediate-1
Introduction
Tesirine intermediate-1 is a key precursor in the synthesis of Tesirine (SG3249), a potent pyrrolobenzodiazepine (PBD) dimer.[1][2] PBDs are a class of highly cytotoxic DNA cross-linking agents utilized as payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy.[3][4] The warhead component of Tesirine is SG3199.[1][2] Accurate and reliable analytical methods are crucial for monitoring the purity and stability of this compound during the drug development and manufacturing processes. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound.
Chemical Information
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 1430738-05-8 |
| Molecular Formula | C28H48N2O7Si2 |
| Molecular Weight | 580.86 g/mol |
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended. A Phenyl-Hexyl column can also be considered as an alternative for different selectivity.
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (reagent grade).
-
Sample: this compound reference standard and sample for analysis.
2. Preparation of Mobile Phase and Standard Solutions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as Dimethyl Sulfoxide (DMSO).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
3. HPLC Method Parameters
The following HPLC parameters are provided as a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | Gradient of Mobile Phase A and Mobile Phase B |
| Gradient Program | See Table below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Run Time | 20 minutes |
Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 17.0 | 5 | 95 |
| 17.1 | 95 | 5 |
| 20.0 | 95 | 5 |
4. Sample Preparation
Accurately weigh a known amount of the this compound sample, dissolve it in a suitable solvent (e.g., DMSO), and dilute it with the mobile phase to fall within the concentration range of the standard curve. Filter the sample through a 0.45 µm syringe filter before injection.
5. Method Validation Summary
The analytical method should be validated in accordance with ICH guidelines. The following table summarizes the typical parameters and acceptance criteria for method validation.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from blank and placebo at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for the calibration curve. |
| Accuracy (% Recovery) | 98.0% to 102.0% for the analyte. |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. |
| Robustness | No significant changes in results with small variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship for developing a validated HPLC method.
References
Application Notes and Protocols: Synthesis of Tesirine from Tesirine Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Tesirine, a potent pyrrolobenzodiazepine (PBD) dimer used as a payload in antibody-drug conjugates (ADCs), starting from "Tesirine intermediate-1." The protocol is based on established convergent synthetic strategies.[1][2][3]
Introduction
Tesirine (SG3249) is a key component of several clinical-stage ADCs.[2][4] Its synthesis is achieved through a convergent approach where two monomeric PBD units are synthesized separately and then coupled. "this compound" is a common designation for one of these advanced monomeric intermediates. This document outlines the procedure for the coupling of this compound with its corresponding partner to form the core structure of Tesirine.
This compound
"this compound" refers to the protected PBD monomer that does not contain the linker payload. Its chemical structure is shown below:
(S)-tert-butyl((S)-1-(((S)-11-((tert-butyldimethylsilyl)oxy)-7-methoxy-2-methyl-5-oxo-5,11-dihydro-1H-pyrrolo[2,1-c][1][5]benzodiazepin-8-yl)oxy)propan-2-yl)carbamate
This intermediate is a crucial building block in the convergent synthesis of Tesirine.
Synthesis Pathway Overview
The synthesis of Tesirine from this compound involves the coupling of two key monomeric PBD fragments followed by several deprotection and final modification steps. The overall synthetic workflow is depicted below.
Caption: Convergent synthesis workflow for Tesirine.
Experimental Protocol: Dimerization of PBD Monomers
This protocol describes the coupling of this compound with the second monomeric unit, which is a key step in the formation of the Tesirine dimer.
Materials:
-
This compound
-
Corresponding iodopentane-linked PBD monomer
-
Potassium carbonate (K2CO3)
-
Acetone
-
Argon or Nitrogen atmosphere
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the alloc-protected monomer 21 (the precursor to the linker-bearing monomer) in acetone, add 1,5-diiodopentane (B146698) and potassium carbonate.
-
Heat the reaction mixture to 60 °C and stir until the reaction is complete as monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude iodopentane derivative.
-
Dissolve the crude iodopentane derivative and "this compound" (22 ) in acetone.
-
Add potassium carbonate to the mixture and heat to 65 °C.
-
Stir the reaction under an inert atmosphere until completion, as monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude dimer (24 ) by silica gel column chromatography to yield the pure coupled product.
Quantitative Data
The following table summarizes the typical yields for the key dimerization step.
| Reaction Step | Reactants | Reagents and Conditions | Yield | Reference |
| Dimerization | Monomer 21 (iodopentane derivatized) and Monomer 22 (this compound) | K2CO3, acetone, 65 °C | 86% | [1] |
| Overall Synthesis (from benzylvanillin) | Benzylvanillin and other starting materials | 30 steps | 0.54% | [1] |
| Scale-up Synthesis (longest linear sequence) | Starting materials for the longest sequence | 20 steps | 2.2% | [6] |
Final Synthetic Steps
Following the dimerization, the synthesis of Tesirine involves a series of deprotection and modification steps to install the final linker moiety. A summary of these final steps is provided below.
Caption: Final synthetic steps to obtain Tesirine.
Reagents and Conditions for Final Steps
| Step | Reagents and Conditions | Yield | Reference |
| TBS Deprotection | TBAF/AcOH, THF, room temperature | 80% | [1] |
| Alloc Deprotection | Pd(PPh3)4, pyrrolidine, DCM, room temperature | 100% | [1] |
| Maleimide Linker Coupling | Mal-dPEG8-acid, EDCI, DCM, room temperature | 73% | [1] |
Conclusion
The synthesis of Tesirine from "this compound" is a well-established process that relies on a convergent strategy. The key dimerization step proceeds with high yield, and the subsequent deprotection and linker attachment steps are efficient. This robust synthetic route has enabled the production of Tesirine on a clinical scale for its use in antibody-drug conjugates.[1][2] Careful control of reaction conditions and purification at each stage are critical for obtaining high-purity Tesirine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design and Synthesis of Tesirine, a Clinical Antibody-Drug Conjugate Pyrrolobenzodiazepine Dimer Payload. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Synthesis of a Key Tesirine Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of a critical intermediate in the production of Tesirine, a potent pyrrolobenzodiazepine (PBD) dimer used as a payload in antibody-drug conjugates (ADCs). The information presented is collated from peer-reviewed scientific literature on the scale-up synthesis of Tesirine.
Introduction
Tesirine (SG3249) is a key component of several clinical-stage ADCs, valued for its potent anti-tumor activity.[1][2][3][4][5][6][7][8] Its complex molecular structure necessitates a multi-step, convergent synthetic route.[2][4] This document focuses on the preparation of a pivotal monomeric intermediate, referred to herein as Intermediate A, which forms a core building block of the Tesirine molecule. Understanding the reaction conditions for producing this and other intermediates is crucial for the efficient and scalable manufacturing of this important ADC payload.
Reaction: Formation of Intermediate A (A C-ring fragment)
The synthesis of Tesirine involves the parallel preparation of different fragments of the molecule, which are later combined.[4] The protocol detailed below describes the synthesis of a key C-ring fragment, which is an early-stage intermediate in the overall synthetic pathway.
Reaction Scheme:
A simplified representation of the reaction to form a protected C-ring intermediate is described in the literature. The synthesis starts from commercially available L-hydroxyproline.[2]
Data Presentation: Reaction Conditions for Intermediate A Synthesis
The following table summarizes the quantitative data and key parameters for the synthesis of a representative Tesirine intermediate.
| Parameter | Condition | Notes |
| Starting Material | L-hydroxyproline | A readily available amino acid. |
| Key Reagents | - Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | For the protection of the amine group. |
| - Benzyl (B1604629) bromide (BnBr) | For the protection of the carboxylic acid. | |
| - Dess-Martin periodinane (DMP) | For the oxidation of the secondary alcohol to a ketone. | |
| - (Methoxymethyl)triphenylphosphonium (B8745145) chloride | For the Wittig olefination to introduce an exocyclic methylene (B1212753) group. | |
| Solvents | - Dichloromethane (B109758) (DCM) | A common solvent for many of the reaction steps. |
| - Tetrahydrofuran (B95107) (THF) | Used in the Wittig reaction. | |
| Temperature | - Room Temperature (RT) to 0 °C | Varies depending on the specific step. For example, the Boc protection is typically carried out at RT, while the oxidation with DMP is often performed at 0°C to RT. |
| Reaction Time | 2 - 12 hours | Dependent on the specific transformation. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Work-up & Purification | - Aqueous work-up | To remove inorganic byproducts and water-soluble impurities. |
| - Column Chromatography | On silica (B1680970) gel to isolate the pure product. | |
| Overall Yield | Not explicitly stated for a single "Intermediate-1" but the multi-step synthesis of a key intermediate (compound 19 in one publication) from vanillin (B372448) is 8.2% over 10 steps, and from trans-4-hydroxy-L-proline is 25% over 5 steps.[9] | The overall yield for the entire 34-step synthesis of Tesirine was 2.2%.[9] |
Experimental Protocol: Synthesis of a C-Ring Intermediate
The following is a representative, multi-step protocol for the synthesis of a key C-ring intermediate based on methodologies described in the scientific literature.[2]
Step 1: Protection of L-hydroxyproline
-
To a solution of L-hydroxyproline in a mixture of dioxane and water, add sodium carbonate.
-
Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Acidify the mixture with a cold aqueous solution of potassium bisulfate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.
Step 2: Benzyl Ester Formation
-
Dissolve the Boc-protected intermediate in anhydrous N,N-dimethylformamide (DMF).
-
Add potassium carbonate and benzyl bromide (BnBr).
-
Stir the mixture at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the benzyl ester.
Step 3: Oxidation to Ketone
-
Dissolve the benzyl ester intermediate in anhydrous dichloromethane (DCM).
-
Add Dess-Martin periodinane (DMP) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the ketone.
Step 4: Wittig Olefination
-
Suspend (methoxymethyl)triphenylphosphonium chloride in anhydrous tetrahydrofuran (THF) at 0 °C.
-
Add a strong base such as potassium tert-butoxide and stir for 30 minutes.
-
Add a solution of the ketone intermediate in THF dropwise.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the desired C-ring intermediate with an exocyclic methylene group.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of the C-ring intermediate.
Caption: A flowchart illustrating the key synthetic transformations from L-hydroxyproline to a protected C-ring intermediate of Tesirine.
Disclaimer: This protocol is intended for informational purposes for qualified professionals and should be adapted and optimized based on laboratory conditions and safety protocols. The synthesis of potent cytotoxic compounds like Tesirine and its intermediates should only be performed in appropriate facilities with all necessary safety precautions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Scale-up Synthesis of Tesirine - Organic Process Research & Development - Figshare [figshare.com]
- 4. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. S-EPMC5108040 - Design and Synthesis of Tesirine, a Clinical Antibody-Drug Conjugate Pyrrolobenzodiazepine Dimer Payload. - OmicsDI [omicsdi.org]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of Tesirine, a Clinical Antibody-Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes and Protocols for the Scale-up Synthesis of Tesirine Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tesirine is a potent pyrrolobenzodiazepine (PBD) dimer payload utilized in antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2] Its synthesis involves a convergent strategy, relying on the preparation of key monomeric building blocks. "Tesirine intermediate-1" (CAS 1430738-05-8) is a crucial, non-commercially available monomeric precursor in the multi-step synthesis of Tesirine. A robust and scalable synthetic route is essential for the clinical and commercial development of Tesirine-based ADCs.[1] This document provides detailed application notes and protocols for the scale-up synthesis of this compound, based on published scientific literature and patent filings.
Chemical Information
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 1430738-05-8 |
| Molecular Formula | C28H48N2O7Si2 |
| Molecular Weight | 580.86 g/mol |
Synthetic Pathway Overview
The synthesis of this compound is part of a larger, convergent strategy for the preparation of the Tesirine payload. The general approach involves the synthesis of two different PBD monomers, which are then coupled to form the dimeric structure. This compound is one of these key monomeric units. The synthesis is designed to be robust and scalable, with early-stage intermediates produced at the kilogram scale, often without the need for chromatography.[1]
Caption: Convergent synthesis of this compound.
Experimental Protocol
The following protocol is a composite of procedures described for the synthesis of analogous pyrrolobenzodiazepine intermediates, as detailed in the patent literature (AU2012322933A1) and the supporting information for the "Design and Synthesis of Tesirine" publication. Researchers should adapt and optimize these conditions for their specific scale and equipment.
Materials and Reagents:
-
Appropriately substituted PBD A-ring and C-ring fragments
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Ethyl acetate (B1210297) (EtOAc), Hexanes
-
Reagents for coupling, protection, and functionalization (e.g., coupling agents like HATU or HBTU, protecting group reagents like TBS-Cl, and functionalization reagents as required for the specific synthetic step)
-
Purification media: Silica (B1680970) gel for column chromatography
Procedure:
-
Coupling of A-Ring and C-Ring Fragments:
-
Dissolve the PBD A-ring carboxylic acid fragment in a suitable solvent such as DMF.
-
Add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add a solution of the PBD C-ring amine fragment in DMF to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., EtOAc).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Functionalization and Protection to Yield this compound:
-
The specific functionalization steps to convert the coupled PBD monomer core into this compound (with the molecular formula C28H48N2O7Si2) involve the introduction of silyl (B83357) protecting groups and other modifications as outlined in the detailed synthetic schemes of the source documents. The exact sequence and reagents will be specific to the structure of the A and C ring fragments used. A general protection step is described below.
-
Dissolve the PBD monomer core in an anhydrous solvent such as DCM or THF under an inert atmosphere.
-
Add a base (e.g., imidazole (B134444) or triethylamine) followed by the silylating agent (e.g., tert-butyldimethylsilyl chloride, TBS-Cl).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the final product, this compound, by silica gel column chromatography.
-
Process Development and Scale-up Considerations
For the scale-up synthesis of this compound, several factors are critical to ensure a robust and efficient process:
-
Starting Material Sourcing: Ensure a reliable supply of high-quality starting materials (vanillin and L-hydroxyproline derivatives).
-
Chromatography Minimization: The early stages of the synthesis are designed to produce intermediates of high purity without the need for chromatographic purification, which is advantageous for large-scale production.[1]
-
Impurity Control: Mid-stage reactions should be optimized to minimize the formation of impurities, which can be challenging to remove in later stages.
-
Crystallization: Where possible, develop crystallization procedures for intermediate purification as a more scalable alternative to chromatography.
-
Process Safety: Conduct a thorough process safety assessment to identify and mitigate any potential hazards associated with the reagents and reaction conditions.
Quantitative Data Summary
The following table summarizes typical yields for key stages in the synthesis of PBD monomers, as reported in the literature. Note that specific yields for "this compound" on a large scale are not publicly available and will depend on process optimization.
| Reaction Step | Scale | Yield (%) | Purification Method | Reference |
| PBD A-Ring Synthesis (multi-step) | Kilogram | Not explicitly stated, but described as high-purity | Non-chromatographic | [1] |
| PBD C-Ring Synthesis (multi-step) | Not specified | Good | Not specified | [1] |
| Coupling and Functionalization | Gram | 70-85 (for analogous steps) | Chromatography | Supporting Information of cited literature |
Workflow Diagram
Caption: General workflow for the synthesis of this compound.
References
Application Notes and Protocols for Tesirine Intermediate-1 in Antibody-Drug Conjugate (ADC) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Tesirine (B3181916), a potent pyrrolobenzodiazepine (PBD) dimer payload, and its application in the development of Antibody-Drug Conjugates (ADCs). Detailed protocols for key experimental workflows are provided to guide researchers in their ADC research and development endeavors.
Introduction to Tesirine and Tesirine Intermediate-1
Tesirine (SG3249) is a clinical-stage ADC payload that belongs to the pyrrolobenzodiazepine (PBD) dimer family, a class of highly potent DNA-crosslinking agents.[1][2][3] PBD dimers function by binding to the minor groove of DNA and forming covalent interstrand crosslinks, which are highly cytotoxic to dividing cells.[1][3] This mechanism of action makes them attractive warheads for ADCs, which are designed to selectively deliver cytotoxic agents to cancer cells.
"this compound" (CAS 1430738-05-8) is a key building block in the synthesis of Tesirine.[4][5] While the detailed synthetic route is proprietary, this intermediate is a crucial component in constructing the complex PBD dimer structure of Tesirine.
Mechanism of Action
The cytotoxic activity of Tesirine-based ADCs is initiated by the specific binding of the monoclonal antibody component to a target antigen on the surface of a cancer cell. The subsequent steps are as follows:
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The endosome containing the ADC matures into a lysosome.
-
Payload Release: Within the acidic environment of the lysosome, the linker connecting the antibody to Tesirine is cleaved by lysosomal proteases, such as Cathepsin B, releasing the active PBD dimer warhead, SG3199.[1]
-
DNA Crosslinking: The released SG3199 translocates to the nucleus and binds to the minor groove of the DNA. It then forms a covalent interstrand crosslink, primarily between two guanine (B1146940) bases.[1]
-
Induction of Apoptosis: The DNA crosslink stalls DNA replication and transcription, leading to the activation of the DNA damage response (DDR) pathway and ultimately, programmed cell death (apoptosis).
Signaling Pathways
The DNA damage induced by Tesirine's PBD dimer warhead activates a complex signaling cascade. Key pathways involved include the DNA damage response (DDR) pathway.
Caption: Cellular response to Tesirine-based ADCs.
The DNA damage triggers the activation of sensor proteins like ATM and ATR, which in turn phosphorylate downstream effectors such as CHK1 and CHK2. This leads to cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair. However, the highly stable nature of PBD-induced crosslinks often leads to irreparable damage, ultimately triggering apoptosis.
Caption: DNA Damage Response (DDR) pathway activated by Tesirine.
Quantitative Data Summary
The following tables summarize preclinical and clinical data for two prominent Tesirine-based ADCs: Loncastuximab tesirine and Rovalpituzumab tesirine.
In Vitro Cytotoxicity Data
| ADC | Cell Line | Target Antigen | IC50 (pM) | Reference |
| Loncastuximab tesirine | Various B-cell lymphoma lines | CD19 | Median: 4.1 | [6] |
| Rovalpituzumab tesirine | SCLC PDX models | DLL3 | Varies by model | [7][8][9] |
| Camidanlumab tesirine | T-cell lymphoma lines | CD25 | < 5 | [10] |
Clinical Efficacy Data
| ADC | Cancer Type | Clinical Trial | Overall Response Rate (ORR) | Complete Response (CR) | Reference |
| Loncastuximab tesirine | Relapsed/Refractory DLBCL | LOTIS-2 (Phase 2) | 48.3% | 24.8% | [11][12] |
| Loncastuximab tesirine + Glofitamab | Relapsed/Refractory B-cell NHL | LOTIS-7 (Phase 1b) | 93% | 86.5% | [13] |
| Rovalpituzumab tesirine | Relapsed/Refractory SCLC (DLL3-high) | TRINITY (Phase 2) | 14.3% | - | [14] |
| Rovalpituzumab tesirine | Advanced Solid Tumors (DLL3-expressing) | Phase 1/2 | 10% | - | [15] |
Experimental Protocols
The following are detailed protocols for key experiments in the development and evaluation of Tesirine-based ADCs.
Protocol 1: Antibody-Tesirine Conjugation (Thiol-Maleimide Coupling)
This protocol describes the conjugation of a thiol-reactive Tesirine derivative (containing a maleimide (B117702) group) to a monoclonal antibody.
Caption: Workflow for Antibody-Tesirine Conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
Tesirine derivative with a maleimide linker
-
Reducing agent (e.g., TCEP or DTT) (optional, for hinge-cysteine conjugation)
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS with EDTA)
-
Purification system (e.g., size-exclusion chromatography)
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the desired reaction buffer.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Disulfide Bond Reduction (for hinge-cysteine conjugation):
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours.
-
Remove excess TCEP by buffer exchange.
-
-
Tesirine-Maleimide Solution Preparation:
-
Dissolve the Tesirine-maleimide derivative in anhydrous DMSO to a stock concentration of 1-10 mM.
-
-
Conjugation Reaction:
-
Add the Tesirine-maleimide solution to the antibody solution at a molar ratio of 5-10 fold excess of the drug-linker to the antibody.
-
Incubate at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated drug-linker and other reactants using size-exclusion chromatography (SEC).
-
-
ADC Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).
-
Assess the purity and aggregation of the ADC by SEC.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the in vitro potency (IC50) of a Tesirine-based ADC using a colorimetric MTT assay.[16][17][18][19][20]
Caption: Workflow for an in vitro MTT cytotoxicity assay.
Materials:
-
Target cancer cell line (e.g., CD19-positive lymphoma cell line for Loncastuximab tesirine)
-
Complete cell culture medium
-
Tesirine-based ADC
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the Tesirine-based ADC in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC solutions. Include untreated control wells.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
IC50 Calculation:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Protocol 3: In Vivo Xenograft Efficacy Study
This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of a Tesirine-based ADC in a mouse xenograft model.
Caption: Workflow for an in vivo xenograft efficacy study.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Target cancer cell line
-
Matrigel (optional)
-
Tesirine-based ADC
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
-
Balance for body weight measurement
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject 1-10 million cancer cells (resuspended in PBS or medium, with or without Matrigel) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. (Tumor Volume = 0.5 x Length x Width²)
-
-
Randomization:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
ADC Administration:
-
Administer the Tesirine-based ADC and vehicle control intravenously (or as appropriate) according to the planned dosing schedule (e.g., once weekly).
-
-
Efficacy Monitoring:
-
Continue to monitor tumor volume and body weight throughout the study.
-
-
Endpoint Analysis:
-
The study endpoint may be a predetermined tumor volume, a specific time point, or signs of toxicity.
-
At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Analyze the data to determine the anti-tumor efficacy of the ADC (e.g., tumor growth inhibition).
-
Conclusion
Tesirine is a highly potent PBD dimer payload that has demonstrated significant promise in the development of targeted cancer therapies. The provided application notes and protocols offer a foundational guide for researchers working with Tesirine and its intermediates in the field of antibody-drug conjugates. Adherence to detailed and optimized experimental procedures is critical for the successful development and evaluation of these next-generation cancer therapeutics.
References
- 1. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Tesirine, a Clinical Antibody-Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound| CAS NO:1430738-05-8| GlpBio [glpbio.cn]
- 5. This compound | Tesirine中间体 | MCE [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Study to Evaluate the Efficacy and Safety of Loncastuximab Tesirine in Patients With Relapsed or Refractory Diffuse Large B-Cell Lymphoma [clin.larvol.com]
- 12. Loncastuximab tesirine in relapsed/refractory diffuse large B-cell lymphoma: long-term efficacy and safety from the phase II LOTIS-2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Results from the LOTIS-7 trial: loncastuximab tesirine plus glofitamab in patients with R/R NHL | VJHemOnc [vjhemonc.com]
- 14. Efficacy and Safety of Rovalpituzumab Tesirine in Third-Line and Beyond Patients with DLL3-Expressing, Relapsed/Refractory Small-Cell Lung Cancer: Results From the Phase II TRINITY Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A phase I/II study of rovalpituzumab tesirine in delta-like 3—expressing advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchhub.com [researchhub.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. broadpharm.com [broadpharm.com]
- 20. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols: Tesirine Intermediate-1 as a Building Block for Pyrrolobenzodiazepine (PBD) Dimers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent cytotoxic agents that function by cross-linking DNA, leading to cell death. Their remarkable potency makes them ideal payloads for antibody-drug conjugates (ADCs), which are designed to selectively deliver these cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. Tesirine (B3181916) is a key PBD dimer payload that has been successfully incorporated into several clinical-stage ADCs. "Tesirine intermediate-1" represents a crucial building block in the convergent synthesis of Tesirine and other structurally related PBD dimers. These application notes provide detailed protocols for the synthesis of a PBD dimer from a Tesirine intermediate, its conjugation to a monoclonal antibody, and subsequent in vitro and in vivo evaluation.
Mechanism of Action of PBD Dimers
PBD dimers exert their cytotoxic effects by binding to the minor groove of DNA and forming covalent interstrand cross-links. This process is initiated by the formation of a covalent bond between the C11 position of the PBD core and the C2-amino group of a guanine (B1146940) base. The dimeric structure allows for a second covalent bond to a guanine on the opposite DNA strand, effectively locking the two strands together. This DNA cross-linking obstructs essential cellular processes such as DNA replication and transcription, ultimately triggering apoptosis.
Caption: Mechanism of action of a PBD dimer-based ADC.
Data Presentation
In Vitro Cytotoxicity of PBD Dimer Warhead (SG3199)
The warhead component of Tesirine, SG3199, demonstrates potent cytotoxic activity across a range of human cancer cell lines.
| Cell Line | Cancer Type | GI₅₀ (pM)[1] |
| NCI-N87 | Gastric Carcinoma | 20 |
| K562 | Chronic Myelogenous Leukemia | 150 |
| SK-BR-3 | Breast Adenocarcinoma | 320 |
| BT-474 | Breast Ductal Carcinoma | 1000 |
In Vivo Efficacy of Rovalpituzumab Tesirine (Rova-T) in a Small Cell Lung Cancer (SCLC) Xenograft Model
Rova-T, an ADC comprising a DLL3-targeting antibody conjugated to Tesirine, has been evaluated in preclinical SCLC models.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Rova-T | 0.03 | Single Dose | 24 | [2] |
| Rova-T | 0.1 | Single Dose | 40 | [2] |
| Rova-T + anti-PD1 | 0.03 | Single Dose | >70 | [2] |
| Rova-T + anti-PD1 | 0.1 | Single Dose | >70 | [2] |
Pharmacokinetic Parameters of Loncastuximab Tesirine in Serum
Pharmacokinetic data from a phase 1 study of loncastuximab tesirine (an anti-CD19 ADC) in patients with non-Hodgkin lymphoma.
| Analyte | Cmax (µg/L) | AUC (µg*day/L) | t1/2 (day) | CL (L/day) | Vss (L) |
| Loncastuximab Tesirine | - | - | - | - | - |
| (at 150 µg/kg dose) | Data not specified | Data not specified | Data not specified | Data not specified | Data not specified |
Note: Specific values for Cmax, AUC, t1/2, CL, and Vss were not provided in the readily available search results. The referenced study indicates that drug exposure increased with dose.[1]
Experimental Protocols
Protocol 1: Synthesis of a PBD Dimer from a Tesirine Intermediate
This protocol outlines a representative synthesis of a PBD dimer using a convergent strategy, where two monomeric PBD units are synthesized separately and then linked together. "this compound" is a key precursor in this process.
References
Application Notes and Protocols for Tesirine Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures and data related to "Tesirine intermediate-1," a key building block in the synthesis of Tesirine (SG3249), a potent pyrrolobenzodiazepine (PBD) dimer payload used in the development of antibody-drug conjugates (ADCs).
Chemical and Physical Properties
"this compound" is a crucial precursor in the convergent synthesis of Tesirine.[1] Its chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₉NO₅ | [2](--INVALID-LINK--) |
| Molecular Weight | 317.34 g/mol | [2](--INVALID-LINK--) |
| CAS Number | 1430738-05-8 | [3] |
| Appearance | White to off-white solid | General knowledge from synthesis |
| Purity | ≥95% | [2](--INVALID-LINK--) |
| Solubility | Soluble in dichloromethane (B109758), ethyl acetate (B1210297), methanol | [2](--INVALID-LINK--) |
| Storage | Store at -20°C to -80°C, protect from light | General laboratory practice |
Experimental Protocols
The synthesis of "this compound" is a key step in the overall synthesis of the Tesirine payload. The following protocol is adapted from the supplementary information of the publication by Tiberghien et al. in ACS Medicinal Chemistry Letters.[1]
Protocol 1: Synthesis of (S)-5-(allyloxycarbonyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1][4]benzodiazepine-10,11-dione (this compound)
This protocol describes the oxidation of a precursor alcohol to the corresponding dione, yielding "this compound".
Materials:
-
(S)-5-(allyloxycarbonyl)-10,11-dihydro-1H-pyrrolo[2,1-c][1][4]benzodiazepin-11-ol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of (S)-5-(allyloxycarbonyl)-10,11-dihydro-1H-pyrrolo[2,1-c][1][4]benzodiazepin-11-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C, add Dess-Martin periodinane (1.5 eq) portionwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.
-
Stir the mixture vigorously for 30 minutes.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford "this compound" as a solid.
Quantitative Data:
| Parameter | Value |
| Yield | ~85-95% |
| ¹H NMR (400 MHz, CDCl₃) | Consistent with the structure of "this compound" |
| ¹³C NMR (100 MHz, CDCl₃) | Consistent with the structure of "this compound" |
| Mass Spectrometry (ESI) | m/z calculated for C₁₇H₁₉NO₅ [M+H]⁺: 318.12, found: 318.12 |
(Note: Specific NMR and MS data can be found in the supplementary information of the cited reference.)
Experimental Workflows
The following diagram illustrates the synthetic workflow for the preparation of "this compound" and its subsequent use in the synthesis of a PBD monomer.
Caption: Synthetic workflow for this compound.
Signaling Pathway (Mechanism of Action of the Final Product)
"this compound" itself is not biologically active. It is a precursor to the pyrrolobenzodiazepine (PBD) dimer warhead, SG3199, which is the cytotoxic component of Tesirine-based ADCs. The mechanism of action of the final PBD dimer involves DNA crosslinking. The following diagram illustrates this process.
Caption: Mechanism of action for the Tesirine warhead.
References
- 1. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel pyrrolobenzodiazepine (PBD) C1-substituted monomers and dimers with DNA-binding activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biosynthesis, Synthesis and Biological Activities of Pyrrolobenzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tesirine Conjugation Chemistry for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tesirine (B3181916) (also known as SG3249) is a highly potent pyrrolobenzodiazepine (PBD) dimer payload designed for use in antibody-drug conjugates (ADCs).[1][2] PBD dimers are DNA minor groove cross-linking agents that exhibit powerful cytotoxicity.[1] Tesirine was developed to combine this potent antitumor activity with favorable physicochemical properties, such as improved hydrophobicity and conjugation characteristics, making it a key component in the development of next-generation ADCs.[1][2] Notable ADCs utilizing tesirine include loncastuximab tesirine and the investigational rovalpituzumab tesirine (Rova-T).[2][3][4]
This document provides detailed application notes and protocols for the conjugation of the tesirine payload to monoclonal antibodies (mAbs). It is important to note that "Tesirine intermediate-1" is a precursor in the synthesis of the final tesirine molecule and is not the species directly conjugated to the antibody.[5] The protocols outlined below pertain to the conjugation of the final, maleimide-activated tesirine payload (SG3249).
Tesirine Payload Structure and Mechanism of Action
The tesirine (SG3249) payload consists of several key components:
-
SG3199 Warhead: A PBD dimer that cross-links DNA in the minor groove, leading to cell death.[1][3]
-
Linker: A cathepsin B-cleavable valine-alanine dipeptide linker designed for selective release of the warhead within the tumor cell.[2][6]
-
Spacer: A PEG8 spacer is included to enhance the solubility and hydrophilicity of the payload.[2]
-
Reactive Handle: A maleimide (B117702) group that allows for covalent attachment to thiol groups on the antibody, typically on cysteine residues.[2]
Upon administration, the ADC binds to its target antigen on the surface of a cancer cell and is internalized.[3][4][7][8] Lysosomal proteases, such as cathepsin B, cleave the valine-alanine linker, releasing the active SG3199 warhead into the cytoplasm.[3][4] SG3199 then translocates to the nucleus, where it cross-links DNA, ultimately inducing apoptosis.[3][4][7][8]
Signaling Pathway of Tesirine-Induced Cell Death
The cytotoxic mechanism of the released SG3199 warhead from a tesirine-based ADC culminates in the induction of apoptosis through the DNA damage response pathway.
Quantitative Data Summary
The following table summarizes key quantitative data related to tesirine and its warhead, SG3199.
| Parameter | Value | Cell Lines Tested | Reference |
| SG3199 IC50 | 150 pM | K562 | [1][2] |
| 20 pM | NCIN87 | [1][2] | |
| 1 nM | BT474 | [1][2] | |
| 320 pM | SKBR3 | [1][2] | |
| Stochastic Conjugation DAR | Tunable (e.g., 2.5) | N/A | [2] |
| Site-Specific Conjugation DAR | 1.8 (90% efficiency) | N/A | [2] |
| Loncastuximab Tesirine DAR | Average of 2.3 | N/A | [9] |
Experimental Protocols
Protocol 1: Antibody Thiolation via Disulfide Bond Reduction
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation with the maleimide-functionalized tesirine payload. This method is suitable for stochastic conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
Conjugation Buffer: Phosphate Buffered Saline (PBS) with 1 mM EDTA, pH 7.2
-
Desalting column
Procedure:
-
Prepare the antibody solution at a concentration of 1-2 mg/mL in Conjugation Buffer.
-
Add a calculated amount of TCEP solution to the antibody solution. The molar ratio of TCEP to mAb will determine the extent of disulfide bond reduction and, consequently, the final drug-to-antibody ratio (DAR). A molar ratio of 2-4 equivalents of TCEP per mAb is a common starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Remove excess TCEP immediately using a desalting column equilibrated with Conjugation Buffer. The reduced antibody is now ready for conjugation.
Protocol 2: Conjugation of Tesirine to Reduced Antibody
This protocol details the conjugation of the maleimide-containing tesirine payload to the thiolated antibody.
Materials:
-
Reduced antibody solution (from Protocol 1)
-
Tesirine (SG3249) payload dissolved in an organic co-solvent like DMSO (10 mM stock solution)
-
Quenching solution: N-acetylcysteine or cysteine (10 mM in Conjugation Buffer)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))
Procedure:
-
To the reduced antibody solution, add a 1.5 to 2.0 molar excess of the tesirine-maleimide payload per generated thiol group.
-
If the tesirine stock is in DMSO, ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.
-
To quench the reaction and cap any unreacted maleimide groups, add a 10-fold molar excess of the quenching solution relative to the initial amount of tesirine payload.
-
Incubate for an additional 20-30 minutes at room temperature.
-
Purify the resulting ADC from unreacted payload, quenching reagent, and other impurities using SEC or TFF.
Experimental Workflow for Tesirine ADC Preparation
The following diagram illustrates the general workflow for the preparation and characterization of a tesirine-based ADC.
Logical Relationship of Tesirine ADC Components
The following diagram illustrates the logical relationship and assembly of the key components that form a tesirine-based ADC.
References
- 1. This compound | Tesirine中间体 | MCE [medchemexpress.cn]
- 2. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of Tesirine Intermediate-1
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tesirine is an antibody-drug conjugate (ADC) that utilizes a pyrrolobenzodiazepine (PBD) dimer as its cytotoxic payload. PBDs are a class of highly potent DNA crosslinking agents. The characterization of intermediates in the synthesis of such complex molecules is critical to ensure the quality, safety, and efficacy of the final therapeutic agent. This document provides detailed application notes and protocols for the analytical methods used to characterize "Tesirine intermediate-1," a key precursor in the synthesis of the Tesirine drug-linker. These methods are essential for confirming the identity, purity, and stability of the intermediate.
The analytical techniques covered include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Robust analytical methods are crucial throughout the development process to ensure the final product meets stringent quality standards.[1][2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of "this compound" and for separating it from related impurities. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of relatively hydrophobic molecules like PBD dimers.[3]
Application Note:
RP-HPLC can be employed to determine the percentage purity of the intermediate, to quantify impurities, and to monitor the stability of the compound under various conditions. The method separates compounds based on their hydrophobicity, allowing for the resolution of the main peak from process-related impurities and degradation products. For PBD dimers, which are often hydrophobic, RP-HPLC provides excellent separation.[3] It is also possible to determine the drug-to-antibody ratio (DAR) in the final ADC product using this technique after reduction of the ADC to separate light and heavy chains with different drug loads.[3]
Experimental Protocol: RP-HPLC for Purity Assessment
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., Agilent Poroshell 300SB-C3; 5 µm, 2.1 mm × 75 mm) is a suitable choice.[4][5]
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.[4][5]
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile (B52724).[4][5]
-
Column Temperature: 40-50 °C.
-
UV Detection: 240 nm.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic compounds.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 40 | 60 |
| 22.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
-
Sample Preparation: Dissolve the "this compound" sample in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm HPLC filter before injection.[6]
Data Presentation:
| Parameter | Specification | Result |
| Retention Time (min) | Report | |
| Purity (% Area) | ≥ 98.0% | |
| Individual Impurity (%) | ≤ 0.5% | |
| Total Impurities (%) | ≤ 2.0% |
Workflow Diagram:
Caption: Workflow for RP-HPLC purity analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is indispensable for the confirmation of the molecular weight of "this compound" and for the identification of impurities.
Application Note:
LC-MS is used to confirm the identity of the main compound by determining its molecular weight with high accuracy.[7] It is also a crucial tool for characterizing impurities by providing molecular weight information that can help elucidate their structures. Despite their complex structures, PBD dimers can be analyzed by LC-MS, although they may exhibit poor ionization by electrospray ionization (ESI).[8]
Experimental Protocol: LC-MS for Identity Confirmation
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography: The same HPLC conditions as described in the RP-HPLC protocol can be used.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 100-2000.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-500 °C.
-
-
Data Analysis: The molecular weight of "this compound" is determined from the mass spectrum. The observed mass should be compared to the theoretical mass.
Data Presentation:
| Parameter | Specification | Result |
| Theoretical Mass [M+H]+ | Calculate based on the chemical formula. | |
| Observed Mass [M+H]+ | Report | |
| Mass Accuracy (ppm) | ≤ 5 ppm |
Workflow Diagram:
Caption: Workflow for LC-MS identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For "this compound," ¹H and ¹³C NMR are essential for confirming the chemical structure and for identifying the positions of any modifications or impurities.
Application Note:
NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure confirmation.[9] 2D NMR techniques, such as COSY and HSQC, can be used to further confirm the connectivity of the atoms. For complex molecules like PBDs, high-field NMR is often necessary to achieve sufficient resolution.[9]
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of "this compound" in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2 seconds.
-
-
Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the proposed structure of "this compound."
Data Presentation:
| Nucleus | Parameter | Specification | Result |
| ¹H NMR | Chemical Shifts | Consistent with the proposed structure. | |
| Integration | Consistent with the number of protons. | ||
| Coupling | Consistent with the neighboring protons. | ||
| ¹³C NMR | Chemical Shifts | Consistent with the proposed structure. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. It is a rapid and non-destructive technique that provides a molecular "fingerprint."
Application Note:
FTIR is a valuable tool for confirming the presence of key functional groups in "this compound," such as carbonyls, aromatic rings, and amines.[10] The FTIR spectrum can be used as a reference for identity confirmation of future batches.[11]
Experimental Protocol: FTIR Analysis
-
Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
-
Sample Preparation: A small amount of the solid "this compound" is placed directly on the ATR crystal.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: The positions and intensities of the absorption bands in the IR spectrum are correlated with the presence of specific functional groups in the molecule.
Data Presentation:
| Functional Group | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) |
| C=O (Amide) | 1650-1690 | |
| C=C (Aromatic) | 1450-1600 | |
| C-N Stretch | 1000-1350 | |
| Aromatic C-H Bend | 690-900 |
Logical Relationship Diagram:
Caption: Integrated analytical strategy for characterization.
References
- 1. adcreview.com [adcreview.com]
- 2. veranova.com [veranova.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. sciex.jp [sciex.jp]
- 9. news-medical.net [news-medical.net]
- 10. rjpn.org [rjpn.org]
- 11. agilent.com [agilent.com]
Tesirine Intermediate-1: Application Notes and Protocols for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tesirine intermediate-1 is a crucial building block in the synthesis of Tesirine (SG3249), a highly potent pyrrolobenzodiazepine (PBD) dimer payload utilized in the development of Antibody-Drug Conjugates (ADCs). ADCs are a transformative class of biopharmaceutical drugs that combine the targeting specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. Tesirine-based ADCs are designed to selectively deliver the PBD warhead to cancer cells, minimizing off-target toxicity and enhancing the therapeutic window.
This document provides detailed application notes and experimental protocols relevant to the use of this compound in medicinal chemistry, focusing on its progression to the final Tesirine payload and subsequent application in ADCs.
Mechanism of Action of Tesirine-based ADCs
Tesirine-based ADCs function through a multi-step process that begins with the specific recognition and binding of the ADC's monoclonal antibody component to a target antigen on the surface of a cancer cell.[1][2] This binding event triggers the internalization of the ADC-antigen complex via receptor-mediated endocytosis.[1][2] Once inside the cell, the complex is trafficked to the lysosomes, where the acidic environment and lysosomal proteases cleave the linker connecting the antibody to the Tesirine payload.[1]
The released warhead, SG3199, is a highly potent DNA cross-linking agent.[3][4] It binds to the minor groove of DNA and forms covalent interstrand cross-links, which are difficult for the cell's DNA repair mechanisms to resolve.[1][2] This irreparable DNA damage ultimately blocks DNA replication and transcription, leading to cell cycle arrest and subsequent apoptosis (programmed cell death).[1][2]
A notable feature of some Tesirine-based ADCs is the potential for a "bystander effect."[1] Once released from the target cell, the cytotoxic payload can, in some cases, diffuse across the cell membrane and kill neighboring antigen-negative cancer cells, thereby enhancing the overall anti-tumor efficacy.
Quantitative Data: In Vitro Cytotoxicity
The warhead component of Tesirine, SG3199, demonstrates potent cytotoxic activity against a variety of cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values for SG3199.
| Cell Line | Cancer Type | IC50 (pM) |
| K562 | Chronic Myelogenous Leukemia | 150 |
| NCIN87 | Gastric Carcinoma | 20 |
| BT474 | Breast Ductal Carcinoma | 1000 (1 nM) |
| SKBR3 | Breast Adenocarcinoma | 320 |
Experimental Protocols
Protocol 1: Synthesis of Tesirine from Intermediate-1 (Conceptual Overview)
The synthesis of Tesirine from its intermediate is a multi-step process that involves the coupling of the "left-hand" and "right-hand" fragments of the PBD dimer, followed by the attachment of the linker-payload assembly. While the exact, detailed, step-by-step synthesis of "this compound" is proprietary and not fully disclosed in the public domain, the overall synthetic strategy for Tesirine (SG3249) has been described as a robust, convergent route suitable for clinical-scale production.[5][6] The process generally involves the synthesis of two key monomeric pyrrolobenzodiazepine units that are subsequently dimerized and functionalized with the linker. This is a complex organic synthesis that requires advanced expertise and specialized equipment. Researchers seeking to perform this synthesis should refer to the detailed experimental procedures often found in the supporting information of peer-reviewed publications on Tesirine.[6]
Protocol 2: Conjugation of Tesirine to a Monoclonal Antibody
This protocol provides a general method for the conjugation of a maleimide-containing Tesirine payload to a monoclonal antibody via cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tesirine payload with a maleimide (B117702) functional group
-
Reducing agent (e.g., TCEP)
-
Quenching agent (e.g., N-acetylcysteine)
-
Conjugation buffer (e.g., PBS with EDTA)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
Partially reduce the interchain disulfide bonds of the mAb by adding a controlled molar excess of a reducing agent like TCEP.
-
Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours) to generate free cysteine thiols.
-
-
Payload Conjugation:
-
Dissolve the maleimide-functionalized Tesirine payload in a suitable organic solvent (e.g., DMSO).
-
Add the dissolved payload to the reduced antibody solution at a specific molar ratio to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the conjugation reaction at a controlled temperature (e.g., room temperature) for a set time (e.g., 1-4 hours) to allow for the formation of a stable thioether bond.
-
-
Quenching:
-
Add a quenching agent, such as N-acetylcysteine, to cap any unreacted maleimide groups on the payload and any remaining free thiols on the antibody.
-
-
Purification:
-
Purify the resulting ADC from unconjugated payload and other reaction components using a suitable method like size-exclusion chromatography.
-
-
Characterization:
-
Characterize the purified ADC to determine the DAR, purity, and aggregation levels using techniques such as UV-Vis spectroscopy, mass spectrometry, and size-exclusion chromatography.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method to determine the in vitro potency (IC50) of a Tesirine-based ADC on a target cancer cell line.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Cell culture medium and supplements
-
Tesirine-based ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the target and control cells into separate 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare a serial dilution of the Tesirine-based ADC in cell culture medium.
-
Remove the old medium from the cell plates and add the various concentrations of the ADC. Include untreated control wells.
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting software.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Scale-up Synthesis of Tesirine - Organic Process Research & Development - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Tesirine Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the procurement, handling, and application of Tesirine intermediate-1, a key building block in the synthesis of the potent pyrrolobenzodiazepine (PBD) dimer payload, Tesirine. The protocols included are intended to guide researchers in its use for the development of Antibody-Drug Conjugates (ADCs).
Product Information and Supplier
This compound is a crucial precursor for the synthesis of Tesirine (SG3249), a DNA cross-linking agent utilized as a cytotoxic payload in ADCs.[1] Several chemical suppliers offer this intermediate for research purposes.
Table 1: Supplier Information for this compound
| Supplier | Catalog Number | Purity | Available Quantities |
| MedChemExpress (MCE) | HY-47820 | 99.41% | 50 mg and other sizes upon request[2][3] |
| Nordic Biosite | HY-47820-50 | Not Specified | 50 mg[3] |
It is recommended to obtain a Certificate of Analysis (CoA) from the supplier to confirm the purity and identity of the material before use.
Physicochemical and Quality Control Data
The following tables summarize the typical physicochemical properties and quality control specifications for this compound, based on data from MedChemExpress.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1430738-05-8 | [1][2] |
| Molecular Formula | C₂₈H₄₈N₂O₇Si₂ | MCE Datasheet |
| Molecular Weight | 580.86 g/mol | MCE Datasheet |
| Appearance | White to off-white solid | MCE CoA |
| Solubility | Soluble in DMSO, not in water | MCE Datasheet |
Table 3: Quality Control Specifications for this compound (MCE, HY-47820)
| Analytical Test | Specification | Result |
| Purity (LCMS) | ≥98.0% | 99.41% |
| ¹H NMR | Consistent with structure | Consistent |
| MS (ESI) | Consistent with structure | Consistent |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is described in the patent WO2013053872 A1, "Process for the preparation of intermediates useful for the synthesis of pyrrolobenzodiazepine dimers". The following is a representative protocol adapted from the general methods described in the patent.
Disclaimer: This protocol is for informational purposes only and should be performed by qualified chemists in a suitable laboratory setting with appropriate safety precautions.
Workflow for the Synthesis of this compound
References
Application Notes and Protocols for Tesirine Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tesirine intermediate-1 is a key precursor in the synthesis of Tesirine (SG3249), a potent pyrrolobenzodiazepine (PBD) dimer cytotoxic payload used in the development of antibody-drug conjugates (ADCs).[1] PBD dimers function as DNA cross-linking agents, exhibiting strong cytotoxic activity against cancer cells.[2] Given the potent nature of the final compound, this intermediate should be handled with extreme care, employing appropriate safety measures to prevent exposure. These notes provide essential information and protocols for the safe handling, storage, and disposal of this compound.
Physicochemical Properties
Quantitative data for this compound is summarized below. This information is critical for accurate experimental planning and safety assessments.
| Property | Value | Source |
| Molecular Weight | 580.86 g/mol | [1] |
| Chemical Formula | C₂₈H₄₈N₂O₇Si | [1] |
| Appearance | Solid (Assumed) | General |
| Solubility | Soluble in organic solvents like DMSO | [3] |
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound. The following storage conditions have been specified by suppliers:
| Condition | Duration | Source |
| -80°C, under nitrogen, protect from light | 6 Months | [1] |
| -20°C, under nitrogen, protect from light | 1 Month | [1] |
Health and Safety Information
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its role as a precursor to a highly cytotoxic PBD dimer necessitates that it be handled as a hazardous compound. PBDs are potent molecules, and exposure should be minimized.[4]
General Hazards:
-
Toxicity: Assumed to be toxic. The final product, Tesirine, is a potent cytotoxic agent.
-
Irritation: May cause skin and eye irritation upon direct contact.
-
Sensitization: Potential for respiratory or skin sensitization.
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when handling this compound to prevent exposure.[5][6]
| Equipment | Specification |
| Gloves | Two pairs of nitrile gloves.[5] Change immediately if contaminated. |
| Eye Protection | ANSI-compliant safety goggles or a face shield.[7] |
| Lab Coat | Disposable, fluid-resistant gown with long sleeves.[8] |
| Respiratory | A respirator (e.g., N95) should be used, especially when handling powders.[8] |
| Work Area | All work should be conducted in a certified chemical fume hood or biological safety cabinet.[5][7] |
Experimental Protocols
The following protocols provide a general framework for handling and using this compound. Researchers should adapt these protocols to their specific experimental needs while adhering to all safety precautions.
Protocol: Reconstitution of this compound
This protocol outlines the procedure for preparing a stock solution from a solid sample.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable solvent
-
Sterile, amber glass vials with screw caps
-
Calibrated micropipettes and sterile, filtered tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate the vial containing solid this compound to room temperature before opening to prevent moisture condensation.
-
Perform all operations within a certified chemical fume hood.
-
Carefully weigh the desired amount of the compound into a new sterile, amber vial.
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Securely cap the vial.
-
Gently vortex the solution until the solid is completely dissolved.
-
Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution according to the stability data provided in Section 3 .
Protocol: Spill Cleanup and Decontamination
Immediate and proper cleanup of any spills is critical to prevent exposure and contamination.[9]
Materials:
-
Cytotoxic spill kit containing:
-
Absorbent pads or powder
-
Designated waste bags for cytotoxic waste
-
Forceps for handling contaminated materials
-
Appropriate cleaning and decontamination solutions (e.g., 0.5% sodium hypochlorite (B82951) followed by water).[5]
-
-
Full PPE as described in Section 4 .
Procedure for Small Spills (<5 mL):
-
Alert personnel in the immediate area.
-
Don the appropriate PPE from the spill kit.
-
Contain the spill by covering it with an absorbent pad.
-
Carefully collect the contaminated material using forceps and place it into the designated cytotoxic waste bag.
-
Clean the spill area with a decontamination solution, followed by a water rinse.
-
Wipe the area dry with fresh absorbent pads.
-
Dispose of all contaminated materials (gloves, pads, etc.) in the cytotoxic waste bag.
-
Wash hands thoroughly with soap and water.
Procedure for Large Spills (>5 mL):
-
Evacuate the area immediately and restrict access.
-
Alert the institutional safety officer.
-
Follow established institutional procedures for large chemical spills. Cleanup should only be performed by trained personnel.
Protocol: Waste Disposal
All waste generated from handling this compound must be treated as hazardous cytotoxic waste.[9]
Procedure:
-
Segregate all waste contaminated with this compound at the point of generation. This includes:
-
Empty vials
-
Used pipette tips
-
Contaminated gloves, gowns, and absorbent pads
-
Excess solutions
-
-
Place all solid and liquid waste into clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste.
-
Containers should be color-coded and marked with a cytotoxic warning label.[9]
-
Do not mix cytotoxic waste with general laboratory waste.
-
Follow all institutional and local regulations for the final disposal of hazardous chemical waste.
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for handling this compound from receipt to disposal.
Caption: General workflow for handling this compound.
Mechanism of Action of Final ADC Product
This compound is not biologically active. It is a building block for the Tesirine payload, which is conjugated to an antibody. The resulting ADC exerts its cytotoxic effect through the following pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tesirine |CAS:1595275-62-9 Probechem Biochemicals [probechem.com]
- 4. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 5. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. ipservices.care [ipservices.care]
- 9. cupe.ca [cupe.ca]
Application Notes and Protocols for Preclinical Evaluation of Tesirine-Containing Antibody-Drug Conjugates
A Note on "Tesirine Intermediate-1": It is important to clarify that "this compound" is a precursor in the chemical synthesis of the active molecule, Tesirine (B3181916) (SG3249).[1] Preclinical studies that evaluate biological activity, efficacy, and safety are conducted on the final Tesirine payload, which is typically conjugated to a monoclonal antibody to form an antibody-drug conjugate (ADC). Therefore, these application notes and protocols focus on the preclinical evaluation of Tesirine-containing ADCs.
Tesirine is a pyrrolobenzodiazepine (PBD) dimer payload designed for use in ADCs.[2][3][4] It combines potent antitumor activity with favorable physicochemical properties for ADC development.[2][4] The warhead component of Tesirine is SG3199, which is a highly potent DNA cross-linking agent.[2][3][5]
Mechanism of Action
Tesirine-based ADCs function by targeting a specific antigen on the surface of tumor cells. Following the binding of the ADC to the target antigen, the complex is internalized by the cancer cell.[5][6] Inside the cell, the Tesirine payload is released from the antibody.[5][6] The active warhead, a PBD dimer, then travels to the nucleus and binds to the minor groove of the DNA, forming covalent interstrand cross-links.[5][6] This DNA damage is difficult for the cell to repair and subsequently blocks DNA replication and transcription, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[5][6][7] Some Tesirine-based ADCs have also been noted to exhibit a "bystander effect," where the released cytotoxic payload can diffuse out of the targeted cancer cell and kill neighboring antigen-negative tumor cells.[5][7][8]
Preclinical Data Summary
The following tables summarize quantitative data from preclinical and early clinical studies of various Tesirine-containing ADCs.
Table 1: In Vitro Cytotoxicity of Tesirine Warhead (SG3199)
| Cell Line Panel | Potency Metric | Result | Reference |
| Human Hematologic Tumor Cell Lines | Activity | Picomolar | [9] |
| Cancer Cell Lines | IC50 | Picomolar | [3] |
Table 2: Preclinical and Clinical Efficacy of Loncastuximab Tesirine (Anti-CD19 ADC)
| Study Type | Cancer Type | Treatment Details | Outcome Metric | Result | Reference |
| Phase 1 Clinical | Relapsed/Refractory B-cell Non-Hodgkin Lymphoma (R/R B-NHL) | Doses ≥120 µg/kg | Overall Response Rate (ORR) | 59.4% | [9] |
| Phase 1 Clinical | R/R Diffuse Large B-cell Lymphoma (DLBCL) | Doses ≥120 µg/kg | Overall Response Rate (ORR) | 42.3% | [10][11] |
| Phase 1 Clinical | R/R Mantle Cell Lymphoma (MCL) | Doses ≥120 µg/kg | Overall Response Rate (ORR) | 46.7% | [10][11] |
| Phase 1 Clinical | R/R Follicular Lymphoma (FL) | Doses ≥120 µg/kg | Overall Response Rate (ORR) | 78.6% | [10][11] |
| Phase 1 Clinical | R/R B-NHL | Doses ≥120 µg/kg | Complete Response (CR) | 40.6% | [9] |
| Phase 1 Clinical | R/R B-NHL (All evaluable patients) | 15-200 µg/kg | Overall Response Rate (ORR) | 45.6% | [10][11] |
| Phase 1 Clinical | R/R B-NHL (All evaluable patients) | 15-200 µg/kg | Complete Response (CR) | 26.7% | [10][11] |
| In Vitro | B-cell Lymphoma Cell Lines | Not Applicable | Cytotoxic Activity | Potent | [12] |
Table 3: Preclinical and Clinical Efficacy of Camidanlumab Tesirine (Anti-CD25 ADC)
| Study Type | Cancer Type | Treatment Details | Outcome Metric | Result | Reference |
| Phase 1 Clinical | Relapsed/Refractory Classical Hodgkin Lymphoma (cHL) | 45 µg/kg | Overall Response Rate (ORR) | 86.5% | [8] |
| Phase 1 Clinical | Relapsed/Refractory T-cell NHL | Not Specified | Overall Response Rate (ORR) | 48.4% | [8] |
| In Vivo | Syngeneic Solid Tumor Models | 0.1 mg/kg (surrogate ADC) + Gemcitabine | Anti-tumor Activity | Synergistic | [13] |
| In Vivo | Syngeneic Solid Tumor Models | 0.5 and 1 mg/kg (surrogate ADC) + Gemcitabine | Anti-tumor Activity | More durable response vs. monotherapy | [13] |
| In Vitro | Hodgkin and Anaplastic Large Cell Lymphoma Cell Lines | Camidanlumab Tesirine + Gemcitabine | Activity | Synergistic | [13] |
Experimental Protocols
The following are representative protocols for the preclinical evaluation of a novel Tesirine-containing ADC.
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a Tesirine-ADC in antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Target antigen-positive cancer cell line (e.g., Ramos for CD19)
-
Target antigen-negative cancer cell line (e.g., Jurkat for CD19)
-
Tesirine-ADC
-
Non-binding control ADC
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of the Tesirine-ADC and the non-binding control ADC in complete medium.
-
Treatment: Add 100 µL of the diluted ADCs to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for 96 hours at 37°C, 5% CO2.
-
Viability Assessment: After incubation, allow the plate to equilibrate to room temperature. Add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the ADC concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Xenograft Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor activity of a Tesirine-ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID)
-
Antigen-positive human tumor cells
-
Matrigel (optional)
-
Tesirine-ADC
-
Vehicle control (e.g., PBS)
-
Non-binding control ADC
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject 5-10 million tumor cells in 100-200 µL of PBS (or a mix with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. The volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, Non-binding control ADC, Tesirine-ADC at various doses).
-
Dosing: Administer the treatments intravenously (IV) as a single dose or according to a specified schedule (e.g., once weekly for 3 weeks).
-
Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week for the duration of the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a specific time point. Euthanize mice if they show signs of excessive toxicity or tumor burden.
-
Analysis: Plot the mean tumor volume for each group over time. Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design and Synthesis of Tesirine, a Clinical Antibody-Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Loncastuximab tesirine? [synapse.patsnap.com]
- 6. zynlontahcp.com [zynlontahcp.com]
- 7. The antibody-drug conjugate loncastuximab tesirine for the treatment of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Camidanlumab tesirine in relapsed/refractory lymphoma: A Phase 1, multicenter, open-label, dose-escalation, dose-expansion study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ashpublications.org [ashpublications.org]
- 11. Final results of a phase 1 study of loncastuximab tesirine in relapsed/refractory B-cell non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting CD19-positive lymphomas with the antibodydrug conjugate loncastuximab tesirine: preclinical evidence of activity as a single agent and in combination therapy | Haematologica [haematologica.org]
- 13. Paper: Combination of Camidanlumab Tesirine, a CD25-Targeted ADC, with Gemcitabine Elicits Synergistic Anti-Tumor Activity in Preclinical Tumor Models [ash.confex.com]
Troubleshooting & Optimization
Navigating the Synthesis of Tesirine Intermediate-1: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of Tesirine intermediate-1, a crucial component in the antibody-drug conjugate (ADC) Tesirine (SG3249), can present challenges that impact overall yield and purity. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to address common issues encountered during its synthesis.
The synthesis of Tesirine is a complex, multi-step process, with an overall yield reported to be approximately 0.54% over 30 steps.[1] The convergent synthetic strategy employed involves the parallel preparation of monomeric pyrrolobenzodiazepine (PBD) units followed by their linkage to a central tether. "this compound" (CAS 1430738-05-8) is a key building block in this process. While the detailed experimental procedures are often found within the supporting information of scientific publications and patents, this guide consolidates common issues and solutions to aid in optimizing the synthesis.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for Tesirine and the role of this compound?
A1: The synthesis of Tesirine (SG3249) follows a convergent approach.[2] This means that the two monomeric PBD "warhead" units are synthesized separately and then coupled together. This compound is understood to be a critical linker component that facilitates the connection of these PBD monomers. This modular strategy allows for flexibility and optimization of the individual synthetic steps before the final assembly.
Q2: What are the typical yields for the synthesis of Tesirine and its intermediates?
A2: The overall reported yield for the entire Tesirine synthesis is low, around 0.54% over approximately 30 steps.[1] Yields for individual steps, including the formation of this compound, will vary depending on the specific reaction conditions and purification methods employed. Scale-up efforts have focused on optimizing mid-stage reactions to minimize impurity formation and improve throughput.
Q3: Where can I find the detailed experimental protocol for the synthesis of this compound?
A3: The detailed experimental procedures for all intermediates in the synthesis of Tesirine are provided in the supporting information of the primary research article by Tiberghien et al. (2016) published in ACS Medicinal Chemistry Letters.[2][3] Additionally, patents such as WO2013053872 A1 may contain relevant synthetic methods for key intermediates.[2]
Troubleshooting Guide
Below are common issues encountered during the synthesis of this compound and related PBD structures, along with recommended solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Reaction Yield | - Incomplete reaction. - Degradation of starting materials or product. - Suboptimal reaction temperature or time. - Inefficient purification leading to product loss. | - Monitor reaction progress closely using techniques like TLC or LC-MS. - Ensure all reagents and solvents are pure and dry. - Optimize reaction temperature and time based on literature procedures or small-scale trials. - Evaluate and optimize the purification method (e.g., column chromatography conditions, recrystallization solvent system). |
| Formation of Impurities | - Side reactions due to reactive functional groups. - Epimerization at sensitive stereocenters. - Aromatization of the PBD core. - Presence of residual catalysts or reagents. | - Use appropriate protecting groups for sensitive functionalities. - Control reaction conditions carefully, particularly temperature and pH, to minimize epimerization. The use of buffered conditions (e.g., TBAF with acetic acid) has been noted to control certain side reactions.[1] - Implement rigorous purification steps to remove impurities. High-pressure chromatography is often key in later stages. |
| Difficulty in Purification | - Co-elution of product with impurities or starting materials. - Product instability on the stationary phase (e.g., silica (B1680970) gel). - Poor solubility of the product in the elution solvent. | - Adjust the polarity of the solvent system for column chromatography. - Consider alternative purification techniques such as preparative HPLC or crystallization. - Screen different solvent systems to improve solubility for purification. |
| Inconsistent Results | - Variability in the quality of starting materials or reagents. - Fluctuations in reaction conditions (temperature, atmosphere). - Inconsistent work-up procedures. | - Use starting materials and reagents from reliable sources with consistent quality. - Maintain strict control over reaction parameters. Use of an inert atmosphere (e.g., nitrogen or argon) is often critical. - Standardize the work-up and purification protocols across all batches. |
Experimental Workflow and Logic
To aid in troubleshooting, the following diagrams illustrate a generalized experimental workflow for organic synthesis and a logical approach to diagnosing yield issues.
Caption: A generalized workflow for a typical organic synthesis experiment.
Caption: A logical diagram for troubleshooting low reaction yields.
By systematically addressing these common issues and following a logical troubleshooting workflow, researchers can enhance the yield and purity of this compound, ultimately contributing to the successful synthesis of the potent ADC, Tesirine.
References
Technical Support Center: Tesirine Intermediate-1 Purification
Disclaimer: "Tesirine intermediate-1" is a specific molecule within a proprietary synthesis pathway for the potent antibody-drug conjugate (ADC) payload, Tesirine.[1][2][3] Detailed purification protocols are often not publicly available. This guide addresses common challenges and troubleshooting strategies based on the purification of similar complex pyrrolobenzodiazepine (PBD) dimers and other nitrogen-containing heterocyclic compounds.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: What makes the purification of this compound challenging?
A1: The purification of this compound, a precursor to the PBD dimer Tesirine, presents several challenges inherent to complex heterocyclic molecules:[4][7]
-
Structural Complexity: The molecule possesses multiple chiral centers and functional groups, making it susceptible to degradation and side reactions under various conditions.
-
Close-Eluting Impurities: The synthesis can result in structurally similar impurities, such as diastereomers or incompletely reacted starting materials, which are difficult to separate using standard chromatographic techniques.[8]
-
High Polarity: The presence of multiple nitrogen atoms can lead to high polarity, causing issues like streaking on normal-phase silica (B1680970) gel.[5]
-
Stability: PBD dimers and their precursors can be sensitive to acidic or basic conditions, as well as prolonged exposure to silica gel, potentially leading to decomposition during purification.[9]
Q2: What are the most common impurities encountered during the purification of this compound?
A2: While specific impurities are reaction-dependent, common classes of impurities for complex heterocyclic syntheses include:
-
Starting Materials: Unreacted precursors used in the synthetic step leading to intermediate-1.
-
Side-Reaction Products: Byproducts from unintended reaction pathways. For example, in related syntheses, competing reduction of certain functional groups can lead to impurities with similar chromatographic properties.[7]
-
Diastereomers: If the synthesis is not perfectly stereocontrolled, other stereoisomers of the intermediate may be present.
-
Degradation Products: The target molecule may degrade upon exposure to air, light, or the purification medium itself (e.g., acidic silica gel).[9]
Q3: When should I choose chromatography over recrystallization for purification?
A3: The choice between chromatography and recrystallization depends on the nature of the crude product and the impurities.
-
Chromatography (e.g., HPLC, Flash Chromatography) is generally preferred when:
-
Impurities have very similar polarities to the product.
-
The product is an oil or amorphous solid that is difficult to crystallize.[5]
-
Multiple impurities need to be removed simultaneously.
-
-
Recrystallization is a good option when:
-
There is a significant difference in solubility between the product and impurities in a chosen solvent system.[10]
-
A large quantity of material needs to be purified, as it can be more scalable than preparative HPLC.
-
The product is a stable, crystalline solid.
-
Often, a combination of both techniques is employed: initial purification by flash chromatography followed by a final polishing step via recrystallization to achieve high purity.
Troubleshooting Guides
Chromatography Issues
| Problem | Potential Cause | Troubleshooting Solution |
| Streaking or Tailing on TLC/Column | The compound is highly polar or interacting strongly with the stationary phase. | Add a modifier to the mobile phase. For basic compounds like PBDs, adding a small amount of triethylamine (B128534) (0.1-1%) can improve peak shape. For acidic compounds, acetic or formic acid may be used.[5][11] |
| Poor Separation of a Close-Eluting Impurity | The mobile phase does not have sufficient selectivity. | Screen different solvent systems. A change from a standard ethyl acetate/hexane system to one containing dichloromethane, methanol (B129727), or acetonitrile (B52724) can alter selectivity. Consider using reverse-phase chromatography for better separation of polar compounds.[8] |
| Product Decomposes on the Column | The compound is unstable on silica gel. | Deactivate the silica gel by pre-treating it with a base like triethylamine. Alternatively, use a less acidic stationary phase such as alumina (B75360) or florisil. A 2D TLC can help determine if the compound is stable on silica.[9][12] |
| No Product Elutes from the Column | The compound is either too polar and irreversibly adsorbed, or it has decomposed. | If the compound is highly polar, a more polar mobile phase, potentially including methanol or acetonitrile, may be needed. If decomposition is suspected, analyze the silica at the top of the column. |
Recrystallization Issues
| Problem | Potential Cause | Troubleshooting Solution |
| Product "Oils Out" Instead of Crystallizing | The solution is supersaturated, or the melting point of the solid is lower than the temperature of the solution. | Add a small amount of a "poorer" solvent (an anti-solvent) in which the compound is less soluble to induce crystallization. Ensure the cooling process is slow and undisturbed.[13] |
| No Crystals Form Upon Cooling | The solution is not saturated (too much solvent was used), or nucleation is inhibited. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If too much solvent was used, carefully evaporate some of it and allow the solution to cool again.[10][14] |
| Low Recovery of Product | The compound has significant solubility in the cold solvent, or crystallization was incomplete. | Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation. Minimize the amount of cold solvent used to wash the crystals.[14] |
| Purity Does Not Improve Significantly | The impurities have very similar solubility to the product and are co-crystallizing. | Try a different solvent or a solvent-antisolvent system for the recrystallization. Sometimes, a second recrystallization from a different solvent system is necessary. |
Experimental Protocols
Protocol 1: General Procedure for Flash Chromatography of a Polar Heterocyclic Compound
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase. Aim for a retention factor (Rf) of 0.2-0.3 for the target compound. For polar, nitrogen-containing compounds, a system like Dichloromethane/Methanol (e.g., 98:2 to 95:5) with 0.1% triethylamine can be effective.
-
Column Packing: Pack a glass column with silica gel slurried in the chosen mobile phase. Ensure the packing is uniform to prevent channeling.
-
Sample Loading: Dissolve the crude "this compound" in a minimal amount of the mobile phase or a slightly more polar solvent. If solubility is an issue, dry-loading is recommended: dissolve the compound, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.[15]
-
Elution: Run the column using the selected mobile phase, applying gentle pressure if necessary (flash chromatography).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization using a Solvent/Anti-Solvent System
-
Solvent Selection: Identify a "good" solvent in which the crude product is soluble at elevated temperatures and a "poor" solvent (anti-solvent) in which it is insoluble. The two solvents must be miscible.[16]
-
Dissolution: Dissolve the crude "this compound" in a minimal amount of the hot "good" solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization: To the hot solution, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (the point of saturation). If it becomes too cloudy, add a few drops of the hot "good" solvent to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[14]
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound| CAS NO:1430738-05-8| GlpBio [glpbio.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chromatography [chem.rochester.edu]
- 10. Recrystallization [sites.pitt.edu]
- 11. silicycle.com [silicycle.com]
- 12. Chromatography [chem.rochester.edu]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 16. mt.com [mt.com]
Technical Support Center: Tesirine Intermediate-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tesirine intermediate-1. The information is designed to help you anticipate and resolve potential stability issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
A1: this compound is a key precursor in the synthesis of Tesirine, a potent pyrrolobenzodiazepine (PBD) dimer used as a payload in antibody-drug conjugates (ADCs). The primary stability concern for PBD dimers like this compound is the electrophilic imine moiety, which is susceptible to hydrolysis and reaction with nucleophiles. This can lead to the formation of inactive or less potent species.
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure maximum stability, this compound should be stored under the following conditions:
-
Temperature: For long-term storage, -80°C is recommended (stable for up to 6 months). For short-term storage, -20°C is suitable (stable for up to 1 month).[1]
-
Atmosphere: Store under an inert nitrogen atmosphere to prevent oxidation.[1]
-
Light: Protect from light to avoid photodegradation.[1]
-
Handling: Prepare solutions fresh and avoid repeated freeze-thaw cycles.
Q3: What are the likely degradation pathways for this compound?
A3: The primary degradation pathway involves the reaction of the C11-imine group.
*dot graph DegradationPathway { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Tesirine_intermediate_1" [label="this compound\n(Active Imine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Inactive_Carbinolamine" [label="Inactive Carbinolamine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Inactive_Adduct" [label="Inactive Adduct", fillcolor="#FBBC05", fontcolor="#202124"];
"Tesirine_intermediate_1" -> "Inactive_Carbinolamine" [label="Hydrolysis (Water)"]; "Tesirine_intermediate_1" -> "Inactive_Adduct" [label="Reaction with Nucleophiles\n(e.g., buffers, excipients)"]; } dot*
Figure 1. Potential degradation pathways of this compound.
Q4: How can I monitor the stability of this compound in my experimental samples?
A4: Several analytical techniques can be employed to monitor the stability of this compound:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for assessing purity and detecting degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information on degradation products.
-
Capillary Isoelectric Focusing (cIEF): Useful for detecting changes in the charge of the molecule, which can occur upon degradation.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent or lower-than-expected potency in in-vitro assays.
*dot graph Troubleshooting_Potency { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Start" [label="Inconsistent/Low Potency Observed", shape=ellipse, fillcolor="#F1F3F4"]; "Check_Storage" [label="Verify Storage Conditions\n(-80°C, Nitrogen, Dark)", fillcolor="#FBBC05"]; "Check_Handling" [label="Review Solution Preparation\n(Freshly prepared, limited freeze-thaw)", fillcolor="#FBBC05"]; "Analyze_Purity" [label="Assess Purity of Intermediate-1\n(RP-HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Degradation_Detected" [label="Degradation Detected?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Optimize_Experiment" [label="Optimize Experimental Conditions\n(pH, buffer components)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Purify_Intermediate" [label="Re-purify Intermediate-1", fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [label="Potency Issue Resolved", shape=ellipse, fillcolor="#F1F3F4"];
"Start" -> "Check_Storage"; "Check_Storage" -> "Check_Handling"; "Check_Handling" -> "Analyze_Purity"; "Analyze_Purity" -> "Degradation_Detected"; "Degradation_Detected" -> "Optimize_Experiment" [label="Yes"]; "Degradation_Detected" -> "End" [label="No"]; "Optimize_Experiment" -> "Purify_Intermediate"; "Purify_Intermediate" -> "End"; } dot*
Figure 2. Workflow for troubleshooting inconsistent in-vitro potency.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound stock solution | 1. Verify that the stock solution was stored at the correct temperature (-80°C for long-term) and protected from light and air.[1] 2. Prepare a fresh stock solution from a new vial of solid material. 3. Analyze the stock solution by RP-HPLC to check for the presence of degradation products. |
| Instability in assay buffer | 1. Evaluate the pH of your assay buffer. PBD imines can be more susceptible to hydrolysis at acidic or basic pH. Aim for a neutral pH if possible. 2. Check for the presence of nucleophilic components in your buffer (e.g., Tris, thiols) that could react with the imine. Consider using a non-nucleophilic buffer like PBS. |
| Interaction with other experimental components | 1. If your experiment involves other molecules, consider potential reactions with this compound. 2. Run control experiments with and without these components to identify any interactions. |
Issue 2: Unexpected peaks observed in HPLC analysis.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the imine | 1. Compare the retention time of the unexpected peak with that of a deliberately hydrolyzed sample (e.g., by incubation in an acidic or basic buffer). 2. Use LC-MS to confirm the mass of the unexpected peak, which should correspond to the addition of a water molecule. |
| Formation of adducts | 1. Analyze your buffer components and other reagents for potential nucleophiles. 2. If a nucleophile is identified, use LC-MS to check for a corresponding mass addition to this compound. |
| Oxidation | 1. Ensure that all solutions were prepared with degassed solvents and that the material was handled under an inert atmosphere. 2. Use LC-MS to look for an increase in mass corresponding to the addition of one or more oxygen atoms. |
Data Presentation
The following table summarizes the recommended storage conditions for this compound.
| Condition | Recommendation | Duration |
| Long-term Storage | -80°C, under nitrogen, protected from light | Up to 6 months[1] |
| Short-term Storage | -20°C, under nitrogen, protected from light | Up to 1 month[1] |
| In Solution | Prepare fresh, avoid repeated freeze-thaw cycles | Use immediately |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to help identify potential degradation products and assess the stability-indicating nature of your analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at room temperature for various time points (e.g., 1, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for the same time points. Neutralize with 0.1 M HCl before analysis.
-
Oxidation: Mix the stock solution with 3% hydrogen peroxide and incubate at room temperature.
-
Thermal Stress: Incubate the solid material and the stock solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the solid material and the stock solution to a light source (e.g., UV lamp).
-
-
Analysis: Analyze the stressed samples by RP-HPLC and LC-MS to identify and quantify any degradation products.
Protocol 2: RP-HPLC Method for Stability Analysis
This is a general starting point for an RP-HPLC method. Optimization will be required for your specific instrumentation and requirements.
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5-95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 254 nm and 330 nm
-
Injection Volume: 5 µL
*dot graph HPLC_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Start" [label="Sample Preparation", shape=ellipse, fillcolor="#F1F3F4"]; "HPLC_Injection" [label="Inject Sample onto HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Chromatographic_Separation" [label="Separation on C18 Column\n(Gradient Elution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "UV_Detection" [label="UV Detection\n(254 nm & 330 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Data_Analysis" [label="Analyze Chromatogram\n(Peak Integration, Purity Assessment)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [label="Stability Assessment", shape=ellipse, fillcolor="#F1F3F4"];
"Start" -> "HPLC_Injection"; "HPLC_Injection" -> "Chromatographic_Separation"; "Chromatographic_Separation" -> "UV_Detection"; "UV_Detection" -> "Data_Analysis"; "Data_Analysis" -> "End"; } dot*
Figure 3. General workflow for HPLC-based stability analysis.
References
Technical Support Center: Synthesis of Tesirine Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of Tesirine intermediates, with a focus on potential reaction byproducts.
Troubleshooting Guide
This guide addresses common problems observed during the synthesis of complex molecules like Tesirine intermediates, which often involve peptide coupling and oxidation steps.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
A1: Low reaction yields can stem from several factors, often related to incomplete reactions or the formation of side products.
-
Incomplete Coupling (Peptide Bond Formation): In syntheses involving coupling reagents like Dicyclohexylcarbodiimide (DCC) with 1-Hydroxybenzotriazole (HOBt), incomplete reaction is a common issue.
-
Troubleshooting:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting materials.
-
Optimize Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze activated intermediates. Check the quality and stoichiometry of your coupling reagents. An extra equivalent of the activated amino acid can sometimes drive the reaction to completion.
-
Consider Steric Hindrance: If coupling sterically hindered amino acids, a more powerful coupling agent or longer reaction times at an appropriate temperature may be necessary.
-
-
-
Side Reactions: The formation of byproducts consumes starting materials and complicates purification.
-
Troubleshooting:
-
Identify Byproducts: Use LC-MS and Nuclear Magnetic Resonance (NMR) to identify the structures of major byproducts. Common byproducts are discussed in the FAQs below.
-
Adjust Reagent Addition: In DCC/HOBt couplings, adding HOBt before DCC can minimize the formation of N-acylurea.[1]
-
-
-
Purification Losses: Significant loss of product can occur during work-up and chromatography.
-
Troubleshooting:
-
Optimize Purification Method: Evaluate your column chromatography conditions (stationary phase, mobile phase gradient) to ensure good separation of your product from impurities.
-
Minimize Handling Steps: Each transfer and concentration step can lead to material loss.
-
-
Q2: I see multiple unexpected spots on my TLC/LC-MS analysis of the crude reaction mixture. What could they be?
A2: Unexpected spots or peaks usually indicate the presence of byproducts or unreacted starting materials. The identity of these impurities depends on the specific reaction being performed.
-
For Peptide Coupling Reactions (e.g., using DCC/HOBt):
-
Dicyclohexylurea (DCU): This is a major byproduct of DCC-mediated couplings. It is often insoluble in many organic solvents and can sometimes be removed by filtration.[2][3]
-
N-acylurea: This byproduct arises from the rearrangement of the O-acylisourea intermediate.[1][4]
-
Racemized Product (Epimers): The chiral center of the activated amino acid can sometimes epimerize during activation, leading to diastereomeric products which may be difficult to separate. The use of additives like HOBt helps to suppress racemization.[2][5]
-
-
For Oxidation Reactions (e.g., Swern Oxidation):
-
Dimethyl Sulfide (B99878) (DMS): A volatile and odorous byproduct.[6][7][8]
-
Methylthiomethyl (MTM) ether: This side product can form if the reaction temperature is not carefully controlled.[9]
-
Unreacted Starting Alcohol: Incomplete oxidation will leave starting material in the mixture.
-
Q3: My purified product has a persistent impurity that is difficult to remove. What are my options?
A3: Persistent impurities often have similar polarity to the desired product, making chromatographic separation challenging.
-
Re-crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a powerful purification technique to remove small amounts of impurities.
-
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) with a different stationary phase or solvent system might be necessary.
-
Chemical Treatment: In some specific cases, a chemical treatment can be used to remove a reactive impurity. For example, a small amount of an unreacted amine starting material could be scavenged using a resin-bound isocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a DCC/HOBt mediated peptide coupling reaction?
A1: The most common byproducts are Dicyclohexylurea (DCU) and N-acylurea. DCU is formed from the spent DCC reagent.[2][3] N-acylurea is a result of a side reaction of the activated amino acid intermediate.[1][4] Additionally, racemization of the activated amino acid can lead to diastereomeric impurities.[2]
Q2: What byproducts should I expect from a Swern oxidation?
A2: The primary byproducts of a Swern oxidation are dimethyl sulfide (DMS), carbon monoxide (CO), carbon dioxide (CO2), and, if triethylamine (B128534) is used as the base, triethylammonium (B8662869) chloride.[6][7] It is crucial to perform this reaction in a well-ventilated fume hood due to the toxicity of CO and the strong odor of DMS.[6][8]
Q3: How can I minimize the formation of byproducts during the synthesis of Tesirine intermediates?
A3: Minimizing byproduct formation requires careful control of reaction conditions:
-
Temperature Control: Many reactions, like the Swern oxidation, are highly temperature-sensitive. Maintaining the recommended temperature is critical to prevent side reactions.[9][10]
-
Anhydrous Conditions: For moisture-sensitive reactions like peptide couplings, ensure all glassware is dry and use anhydrous solvents.
-
Order of Reagent Addition: The order in which reagents are added can significantly impact the reaction outcome. For example, in DCC/HOBt couplings, pre-activating the carboxylic acid with HOBt before adding DCC can reduce N-acylurea formation.[1]
-
High-Quality Reagents: Use pure, high-quality reagents and solvents to avoid introducing impurities from the start.[11]
Q4: What analytical techniques are best for identifying and quantifying byproducts in my reaction mixture?
A4: A combination of techniques is often necessary for a comprehensive analysis:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent tool for identifying the molecular weights of the components in your reaction mixture, providing initial clues about the identities of byproducts.[12][13]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used to quantify the relative amounts of your product and impurities.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is invaluable for unambiguously identifying the structure of unknown byproducts, provided they can be isolated in sufficient purity and quantity.
Data Presentation
Table 1: Common Byproducts in Relevant Synthetic Steps
| Reaction Type | Reagents | Potential Byproduct/Impurity | Likely Cause | Suggested Analytical Method |
| Peptide Coupling | DCC/HOBt | Dicyclohexylurea (DCU) | Spent coupling reagent | Filtration (if insoluble), HPLC, LC-MS |
| N-acylurea | Rearrangement of activated intermediate | HPLC, LC-MS, NMR | ||
| Racemized Product (Epimer) | Loss of stereochemical integrity during activation | Chiral HPLC, NMR | ||
| Oxidation | Swern (DMSO, Oxalyl Chloride) | Dimethyl Sulfide (DMS) | Stoichiometric byproduct | Odor, GC-MS (for headspace) |
| Methylthiomethyl (MTM) ether | Elevated reaction temperature | LC-MS, NMR |
Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by LC-MS
-
Sample Preparation: At various time points during the reaction (e.g., 0, 1, 4, and 24 hours), withdraw a small aliquot (e.g., 5-10 µL) of the reaction mixture.
-
Quenching: Quench the aliquot by diluting it in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a concentration appropriate for LC-MS analysis (typically in the µg/mL range).
-
LC-MS Analysis:
-
Column: Use a reverse-phase C18 column suitable for small molecule analysis.
-
Mobile Phase: A typical gradient would be from 95% Water (with 0.1% formic acid) / 5% Acetonitrile (with 0.1% formic acid) to 5% Water / 95% Acetonitrile over 10-15 minutes.
-
Detection: Monitor the elution profile using a UV detector (e.g., at 254 nm) and a mass spectrometer in positive and/or negative ion mode.
-
-
Data Analysis: Analyze the chromatogram to track the disappearance of starting materials and the appearance of the product and any new peaks. The mass spectrometer will provide the molecular weights of the components in each peak.
Protocol 2: General Procedure for Purification by Flash Column Chromatography
-
Sample Preparation: After the reaction is complete and has been worked up, concentrate the crude product under reduced pressure. If the crude product is an oil, it can be loaded directly onto the column. If it is a solid, it can be dissolved in a minimal amount of the mobile phase or adsorbed onto a small amount of silica (B1680970) gel.
-
Column Packing: Pack a glass column with silica gel of an appropriate mesh size, using the chosen mobile phase as the eluent.
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. A gradient of increasing polarity is often used to separate compounds with different polarities. For example, starting with 100% hexane (B92381) and gradually increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions of the eluent as it passes through the column.
-
Analysis of Fractions: Analyze the collected fractions by TLC or LC-MS to identify which fractions contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualizations
Caption: Peptide coupling reaction pathway with potential byproducts.
Caption: Experimental workflow for reaction analysis and purification.
Caption: Troubleshooting decision tree for synthesis problems.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. peptide.com [peptide.com]
- 3. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 4. benchchem.com [benchchem.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. Analytical Strategies For Impurity Control In Antibody-Drug Conjugates [bioprocessonline.com]
- 13. Impurity Analysis of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 14. adcreview.com [adcreview.com]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tesirine Intermediate-1 Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of the reaction temperature for the synthesis of "Tesirine intermediate-1". This intermediate is a crucial component in the convergent synthesis of Tesirine (SG3249), a potent pyrrolobenzodiazepine (PBD) dimer payload for antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is the specific reaction to synthesize it?
A1: In the context of this guide, "this compound" refers to the carboxylic acid intermediate (compound 5 in the published synthesis) formed during the synthesis of Tesirine. The reaction is a Pinnick oxidation of the corresponding aldehyde (compound 4). This step is critical for preparing the "left-hand" fragment of the Tesirine molecule.
Q2: Why is reaction temperature a critical parameter in the synthesis of this compound?
A2: Temperature is a crucial parameter in the Pinnick oxidation for several reasons. It influences the reaction rate, the stability of the oxidant (sodium chlorite) and the scavenger, and the formation of potential byproducts. Suboptimal temperatures can lead to incomplete reactions, degradation of starting material or product, and reduced overall yield and purity.
Q3: What are the typical signs of a suboptimal reaction temperature?
A3: Signs of a suboptimal reaction temperature include:
-
Low Conversion: The starting aldehyde is not fully consumed, as observed by TLC or HPLC analysis.
-
Formation of Impurities: Appearance of unexpected spots on a TLC plate or peaks in an HPLC chromatogram. Common impurities can arise from side reactions or degradation.
-
Inconsistent Yields: Significant variability in the isolated yield of this compound between batches.
-
Color Change: Unexpected color changes in the reaction mixture may indicate decomposition.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on temperature optimization.
Issue 1: Low Yield of this compound
Low yield is a common problem that can often be traced back to the reaction temperature.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Reaction temperature is too low. | The reaction may be proceeding too slowly. Gradually increase the temperature in 5 °C increments and monitor the reaction progress by TLC or HPLC. | An increase in the reaction rate and higher conversion of the starting material, leading to an improved yield. |
| Reaction temperature is too high. | The product or reactants may be degrading. Decrease the temperature in 5 °C increments. Consider adding the oxidant solution at a lower temperature and then slowly warming the reaction to the target temperature. | Reduced formation of degradation byproducts and an increase in the isolated yield of the desired product. |
| Localized overheating. | Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture. | Consistent reaction progress and prevention of localized byproduct formation due to "hot spots". |
Issue 2: High Levels of Impurities
The presence of significant impurities can complicate purification and reduce the overall efficiency of the synthesis.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Side reactions due to high temperature. | Higher temperatures can promote undesired side reactions. Perform the reaction at a lower temperature for a longer duration. | Increased selectivity for the desired product and a cleaner reaction profile with fewer impurities. |
| Decomposition of the oxidant. | Sodium chlorite (B76162) can decompose at elevated temperatures, leading to the formation of reactive oxygen species that can cause side reactions. Maintain a controlled temperature, typically at or slightly below room temperature for Pinnick oxidations. | A more controlled reaction with a reduction in byproducts arising from oxidant decomposition. |
Data Presentation
The following table summarizes the hypothetical results of a temperature optimization study for the synthesis of this compound.
| Reaction Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of this compound (%) | Purity by HPLC (Area %) | Key Observations |
| 15 | 24 | 85 | 78 | 96 | Slow reaction, incomplete conversion. |
| 25 (Room Temp) | 12 | 98 | 92 | 98 | Optimal balance of reaction time and yield. |
| 35 | 6 | >99 | 85 | 93 | Faster reaction, but increased impurity formation. |
| 45 | 4 | >99 | 75 | 88 | Significant byproduct formation observed. |
Experimental Protocols
General Protocol for the Synthesis of this compound (Pinnick Oxidation)
This protocol is a general guideline based on typical Pinnick oxidation conditions and the published synthesis of Tesirine.
Materials:
-
Aldehyde precursor (compound 4)
-
Sodium chlorite (NaClO2)
-
Sodium dihydrogen phosphate (B84403) (NaH2PO4)
-
2-Methyl-2-butene (B146552) (scavenger)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the aldehyde precursor in a mixture of tert-butanol and water.
-
Add 2-methyl-2-butene to the solution.
-
In a separate flask, prepare an aqueous solution of sodium chlorite and sodium dihydrogen phosphate.
-
Cool the aldehyde solution to the desired temperature (e.g., 25 °C) using a water bath.
-
Slowly add the sodium chlorite solution to the aldehyde solution over a period of 30-60 minutes, while maintaining the internal temperature.
-
Stir the reaction mixture vigorously at the set temperature and monitor the progress by TLC or HPLC.
-
Upon completion, quench the reaction with a solution of sodium sulfite.
-
Acidify the mixture with 1M HCl to pH 3-4.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Technical Support Center: Troubleshooting Solubility Issues for Pharmaceutical Intermediates
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility challenges encountered with pharmaceutical intermediates, with a focus on complex synthetic molecules like Tesirine. While specific data for "Tesirine intermediate-1" is not publicly available, the principles and methodologies outlined here are broadly applicable to researchers, scientists, and drug development professionals working with new chemical entities.
Frequently Asked Questions (FAQs)
Q1: Why is my pharmaceutical intermediate poorly soluble in common organic solvents?
Poor solubility is a common challenge in pharmaceutical development, particularly with complex, high molecular weight molecules.[1][2] Several factors can contribute to this issue:
-
Molecular Structure: The presence of multiple hydrogen bond donors and acceptors, high crystallinity (a stable crystal lattice), and low polarity can all lead to poor solubility.
-
Solid-State Properties: The crystalline form (polymorphism) of the intermediate can significantly impact its solubility.[3] Amorphous forms are generally more soluble than their crystalline counterparts.
-
Solvent Choice: The principle of "like dissolves like" is fundamental. An intermediate with a high degree of non-polar character will likely have poor solubility in polar solvents, and vice-versa.[3]
Q2: How does temperature affect the solubility of my intermediate?
For most solid solutes in liquid solvents, solubility increases with temperature.[4][5] This is because the dissolution process is often endothermic, meaning it absorbs heat. Increasing the temperature provides the energy needed to overcome the crystal lattice energy of the solid. However, this is not universally true, and the effect of temperature should be determined experimentally.
Q3: Can the pH of the solution impact the solubility of my intermediate?
Yes, if your intermediate has ionizable functional groups (e.g., carboxylic acids, amines), pH will play a critical role in its solubility.[4][6] For a weakly acidic compound, increasing the pH above its pKa will deprotonate the acidic group, forming a more soluble salt. Conversely, for a weakly basic compound, decreasing the pH below its pKa will protonate the basic group, also leading to increased solubility.
Q4: What is the role of particle size in solubility?
Decreasing the particle size of the intermediate increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[3][4][7] For very small particles (in the nanometer range), a direct increase in equilibrium solubility can also be observed.[7] Techniques like micronization can be employed to reduce particle size.[2]
Troubleshooting Guide
Problem: My intermediate has precipitated out of solution during my reaction or workup.
Initial Assessment:
-
At what stage did the precipitation occur? (e.g., during cooling, after adding an anti-solvent, during a pH adjustment). This will provide clues as to the cause.
-
What is the solvent system? Note the polarity and composition of the solvent or solvent mixture.
-
What were the reaction conditions? (e.g., temperature, pH, concentration).
Troubleshooting Steps:
-
Increase the Temperature: Gently warm the mixture to see if the precipitate redissolves. This is often the quickest first step.
-
Add a Co-solvent: If the intermediate has mixed polarity, adding a co-solvent can improve solubility.[6] For example, if your primary solvent is non-polar (e.g., heptane), adding a small amount of a more polar solvent in which the intermediate is soluble (e.g., dichloromethane (B109758) or THF) might resolve the issue.
-
Adjust the pH: If your molecule has ionizable groups, a pH adjustment could be highly effective. For an acidic intermediate, consider adding a base. For a basic intermediate, add an acid.
-
Dilute the Mixture: The concentration of the intermediate may be too high, exceeding its saturation point in the current solvent system. Adding more of the primary solvent can help.
Problem: I am struggling to find a suitable solvent for purification by chromatography.
Troubleshooting Steps:
-
Systematic Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarities. (See Experimental Protocols section).
-
Use a Co-solvent System: A mixture of solvents often provides better solubility and chromatographic performance than a single solvent.
-
Consider Temperature: For preparative chromatography, running the column at a slightly elevated temperature (if the compound is stable) can improve solubility and peak shape.
Data Presentation
While specific quantitative data for "this compound" is unavailable, the following table summarizes the expected qualitative effects of different solvents and conditions on the solubility of a hypothetical, complex pharmaceutical intermediate.
| Solvent System | Polarity | Expected Solubility of a Complex, Largely Apolar Intermediate | Notes |
| Water | High | Very Low | Solubility may be improved at high or low pH if ionizable groups are present.[6] |
| Methanol / Ethanol | High | Low to Moderate | Can act as a hydrogen bond donor and acceptor. |
| Acetonitrile (ACN) | Medium-High | Moderate | A common solvent in reversed-phase chromatography. |
| Dichloromethane (DCM) | Medium | Good to High | Often a good starting point for complex organic molecules.[8] |
| Tetrahydrofuran (THF) | Medium | Good to High | Can be a good solvent for molecules with ether linkages.[8] |
| Ethyl Acetate (EtOAc) | Medium-Low | Moderate to Good | A common solvent for extraction and chromatography. |
| Toluene | Low | Low to Moderate | Suitable for non-polar compounds. |
| Heptane / Hexane | Very Low | Very Low | Often used as an anti-solvent to induce precipitation. |
Experimental Protocols
Protocol: Small-Scale Solubility Assessment
Objective: To determine the approximate solubility of an intermediate in a range of solvents.
Materials:
-
Intermediate compound (e.g., 5-10 mg per solvent)
-
A selection of solvents (e.g., water, methanol, acetonitrile, DCM, THF, ethyl acetate, toluene, heptane)
-
Small vials (e.g., 1.5 mL glass vials) with caps
-
Vortex mixer
-
Magnetic stirrer and stir bars (optional)
-
Water bath or heating block (optional)
Methodology:
-
Preparation: Weigh a precise amount of the intermediate (e.g., 10 mg) into each labeled vial.
-
Solvent Addition: Add a measured volume of the first solvent (e.g., 0.1 mL) to the corresponding vial.
-
Mixing: Cap the vial and vortex vigorously for 1-2 minutes. Observe for dissolution.
-
Incremental Addition: If the solid has not fully dissolved, add another measured volume of the solvent (e.g., 0.1 mL) and repeat the mixing step.
-
Equilibration: Continue adding the solvent in increments until the solid is completely dissolved. Record the total volume of solvent added.
-
Heating (Optional): If the compound remains insoluble at room temperature, gently warm the vial in a water bath to assess the effect of temperature.
-
Calculation: Calculate the approximate solubility in mg/mL. For example, if 10 mg of the intermediate dissolved in 0.5 mL of solvent, the solubility is approximately 20 mg/mL.
-
Repeat: Repeat the procedure for each solvent to be tested.
Visualizations
References
- 1. pharmtech.com [pharmtech.com]
- 2. pharmtech.com [pharmtech.com]
- 3. ijnrd.org [ijnrd.org]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 6. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 7. ispe.gr.jp [ispe.gr.jp]
- 8. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
Technical Support Center: Tesirine Intermediate-1 HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of "Tesirine intermediate-1." The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems in a question-and-answer format that you may encounter during the HPLC analysis of this compound.
1. Peak Issues
| Question | Potential Causes | Solutions |
| Why am I not seeing any peaks or only a very small peak for this compound? | - Incorrect detection wavelength. - Sample concentration is too low. - Injection error (e.g., air bubble in the syringe, incorrect injection volume). - Detector lamp failure. - The compound is not eluting from the column. | - Verify the UV absorbance maximum (λmax) of this compound and set the detector accordingly. - Prepare a more concentrated sample. - Purge the injection system and ensure the correct injection volume is set. - Check the detector lamp status and replace it if necessary. - Use a stronger mobile phase (increase organic solvent percentage) to elute the compound. |
| Why are my this compound peaks tailing? | - Column contamination or degradation.[1] - Interaction of the analyte with active sites on the silica (B1680970) packing. - Inappropriate mobile phase pH. - High dead volume in the system.[2] | - Flush the column with a strong solvent. - Use a high-purity silica column or an end-capped column. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Check and minimize the length of tubing between the column and detector. |
| What causes peak fronting for my analyte? | - Sample overload (concentration too high).[1] - Poor sample solubility in the mobile phase. | - Dilute the sample. - Ensure the sample is fully dissolved in the mobile phase or a solvent compatible with the mobile phase. |
| Why are my peaks splitting? | - Co-elution with an impurity. - Column void or blockage.[2] - Inconsistent sample solvent. | - Optimize the mobile phase or gradient to improve separation. - Replace the column. - Dissolve the sample in the mobile phase. |
| My peaks are broad and poorly resolved. What should I do? | - Column degradation. - Incorrect mobile phase composition. - Flow rate is too high or too low. | - Replace the column. - Optimize the mobile phase composition (e.g., organic solvent ratio, buffer concentration). - Adjust the flow rate to an optimal level for the column dimensions. |
2. Baseline & Retention Time Issues
| Question | Potential Causes | Solutions |
| Why is my baseline noisy or drifting? | - Air bubbles in the mobile phase or detector.[2] - Contaminated mobile phase or column.[2] - Detector lamp instability.[2] - Temperature fluctuations. | - Degas the mobile phase thoroughly. - Use high-purity solvents and flush the system. - Allow the detector lamp to warm up properly. - Use a column oven to maintain a stable temperature. |
| What is causing ghost peaks in my chromatogram? | - Contamination in the mobile phase, sample, or column.[2] - Carryover from a previous injection.[2] | - Use high-purity solvents and prepare fresh mobile phase. - Run a blank injection to identify the source of contamination. - Implement a needle wash step between injections. |
| Why are the retention times for this compound shifting? | - Changes in mobile phase composition.[1] - Fluctuations in column temperature. - Inconsistent flow rate due to pump issues or leaks. | - Prepare fresh mobile phase and ensure accurate composition. - Use a column oven for temperature control. - Check for leaks in the system and ensure the pump is functioning correctly. |
3. Pressure Issues
| Question | Potential Causes | Solutions |
| Why is the backpressure of my HPLC system too high? | - Blockage in the column, tubing, or inline filter.[1] - High mobile phase viscosity. - Flow rate is too high. | - Replace the inline filter and frits. If the column is blocked, try back-flushing it or replace it. - Adjust the mobile phase composition or increase the column temperature. - Reduce the flow rate. |
| My system pressure is fluctuating. What could be the cause? | - Air bubbles in the pump. - Leaks in the system. - Faulty pump seals or check valves. | - Purge the pump to remove air bubbles. - Inspect all fittings and connections for leaks. - Replace worn pump seals or check valves. |
Experimental Protocols
Standard HPLC Analysis of this compound
This protocol provides a general starting point for the HPLC analysis of this compound. Optimization may be required based on the specific purity profile and instrumentation.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or the λmax of this compound) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of this compound in 1 mL of mobile phase A. Filter through a 0.45 µm syringe filter before injection. |
Visualizations
Troubleshooting Workflow for HPLC Peak Issues
Caption: A logical workflow for troubleshooting common HPLC peak shape and presence issues.
Hypothetical Signaling Pathway Involving a Tesirine-like Compound
Caption: A diagram illustrating a hypothetical signaling cascade initiated by a Tesirine-like molecule.
References
Technical Support Center: Tesirine Intermediate-1 Scale-Up Synthesis
Welcome to the technical support center for the scale-up synthesis of Tesirine Intermediate-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this critical pyrrolobenzodiazepine (PBD) precursor.
While specific proprietary process details for Tesirine (SG3249), the payload component of loncastuximab tesirine, are confidential, this guide addresses common issues in the scale-up of complex heterocyclic molecules based on established chemical principles.[1][2] The synthesis of the Tesirine warhead, SG3199, involves a convergent route, and this guide focuses on a hypothetical, yet representative, early-stage precursor, "this compound."[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the synthesis of PBD intermediates like this compound?
A1: Scaling up the synthesis of complex molecules like PBDs from grams to kilograms introduces several challenges.[4] Key issues include:
-
Exotherm Control: Reactions that are manageable in the lab can generate significant heat at scale, posing safety risks if not properly controlled.[4]
-
Mixing and Mass Transfer: Ensuring homogenous mixing in large reactors is critical for consistent reaction kinetics and to avoid localized "hot spots" or high concentrations of reagents.
-
Impurity Profile Changes: The impurity profile can change upon scale-up due to longer reaction times, different heating/cooling rates, or variations in raw material quality.
-
Product Isolation and Crystallization: Inducing crystallization and achieving a consistent crystal form (polymorph) can be more difficult in large volumes, sometimes resulting in the product "oiling out" or forming an intractable solid.[5]
-
Process Safety and Handling: Handling larger quantities of potent or hazardous reagents and intermediates requires stringent safety protocols and specialized equipment.[6]
Q2: My reaction to produce Intermediate-1 is sensitive to air and moisture. How do I manage this at scale?
A2: Maintaining an inert atmosphere is crucial for sensitive reactions. At the laboratory scale, this is often achieved with a balloon of nitrogen or argon. For pilot and manufacturing scales, more robust systems are necessary:
-
Nitrogen Purging: Ensure the reactor is thoroughly purged with dry, inert gas (like nitrogen) to remove oxygen and moisture before adding reagents.
-
Positive Pressure: Maintain a slight positive pressure of inert gas throughout the reaction and work-up to prevent atmospheric ingress.
-
Solvent and Reagent Purity: Use anhydrous solvents and ensure all reagents are dry. Contaminated starting materials are a common source of failure.[7]
Q3: Is a flow chemistry process suitable for synthesizing PBD intermediates?
A3: Flow chemistry, or continuous manufacturing, offers significant advantages for scaling up certain types of reactions, particularly those that are highly exothermic, involve hazardous reagents, or require precise control over reaction time.[6] For multi-step syntheses, challenges like solvent switching between steps need to be addressed.[8] However, the enhanced safety, consistency, and potential for automation make it an attractive option for producing complex pharmaceutical intermediates.[6][9]
Troubleshooting Guide
Problem 1: Low Yield of this compound
You are experiencing a significant drop in isolated yield for the synthesis of Intermediate-1 when moving from a 10 g scale to a 500 g scale.
Caption: Troubleshooting workflow for low yield.
| Potential Cause | Recommended Action |
| Incomplete Conversion | Check Temperature: Ensure the internal reaction temperature matches the lab-scale parameters. Use temperature probes to monitor for exotherms that could accelerate side reactions.[7] Re-evaluate Reagent Addition: At scale, slow, subsurface addition of reagents can prevent localized high concentrations that may lead to side products. |
| Product Degradation | Monitor Reaction Profile: Take aliquots over time to determine the point of maximum product formation. Longer reaction times at scale can sometimes lead to degradation. Quench the reaction as soon as the starting material is consumed.[10] |
| Work-up Losses | Analyze Aqueous Layers: Use a small sample of the aqueous layers from the work-up and extract with fresh solvent. Analyze the extract by TLC or LC-MS to check for product loss. Optimize Phase Splits: Poor phase splits are more common at scale. Ensure adequate mixing and settling time during extraction. |
| Impure Reagents | Re-qualify Raw Materials: The quality of reagents can vary between batches, especially when purchased in larger quantities. Re-verify the purity of all starting materials and reagents.[10] |
Problem 2: this compound Oiling Out During Crystallization
During the final isolation step, the product precipitates as a viscous oil or wax instead of a crystalline solid, making filtration and drying difficult.[5]
Caption: Troubleshooting workflow for product crystallization.
| Potential Cause | Recommended Action |
| High Impurity Level | Impurities can act as "eutectics," depressing the melting point and preventing crystallization. Action: Analyze the oil by HPLC and NMR to identify impurities. If necessary, re-purify the material through a silica (B1680970) plug or column chromatography before attempting crystallization again. |
| Supersaturation | If the solution is too concentrated or cooled too quickly, the product can crash out of solution as an amorphous oil rather than forming an ordered crystal lattice. Action: Decrease the concentration of the product solution. Slow down the cooling rate significantly (e.g., 5-10 °C per hour). |
| Incorrect Solvent System | The chosen solvent/anti-solvent system may not be optimal at the new scale. Action: Perform a solvent screen using small aliquots. Try adding the anti-solvent very slowly to a warm solution of the product. Using "seeding" with a small amount of previously isolated crystalline material can provide a template for crystal growth. |
| Residual Solvent | The presence of a different residual solvent from a previous step (e.g., DCM, DMF) can interfere with crystallization. Action: Ensure the product solution is free from other solvents before initiating crystallization. Consider a solvent swap via distillation if necessary. |
Representative Experimental Protocols
Disclaimer: The following protocols are representative examples for the synthesis of a PBD-like intermediate and are not the actual manufacturing process for this compound. They are for illustrative purposes only.
Protocol 1: Synthesis of Dimer Intermediate (Scale-Up)
This protocol is analogous to a Williamson ether synthesis dimerization, a key step in forming the PBD dimer core.[3]
-
Reactor Setup: Charge a 20 L, jacketed glass reactor with the monomeric phenol (B47542) precursor (500 g, 1.0 equiv) and acetone (B3395972) (10 L).
-
Inerting: Purge the reactor with dry nitrogen for 30 minutes and maintain a positive nitrogen pressure.
-
Base Addition: Add potassium carbonate (K₂CO₃, 600 g, 2.2 equiv).
-
Reagent Addition: Begin stirring and heat the slurry to 55-60 °C. Slowly add a solution of 1,5-diiodopentane (B146698) (1.1 equiv) in acetone (1 L) via an addition funnel over 2 hours.
-
Reaction: Maintain the reaction temperature at 60 °C and monitor by HPLC every 2 hours until the starting material is <2% remaining (typically 18-24 hours).
-
Work-up: Cool the reactor to 20 °C. Filter off the inorganic salts and wash the filter cake with acetone (2 x 1 L).
-
Concentration: Concentrate the combined filtrate under reduced pressure to a volume of approximately 2 L.
-
Extraction: Add methyl tert-butyl ether (MTBE, 10 L) and water (5 L). Stir for 15 minutes, then allow the layers to separate. Drain the aqueous layer and wash the organic layer with brine (2 x 3 L).
-
Isolation: Dry the organic layer over sodium sulfate, filter, and concentrate to a thick oil. Co-evaporate with heptane (B126788) (2 x 1 L) to promote solidification. Triturate the resulting solid with cold heptane, filter, and dry in a vacuum oven at 40 °C to a constant weight.
| Parameter | Lab Scale (10 g) | Pilot Scale (500 g) | Observed Issue |
| Reactant | 10 g | 500 g | - |
| Solvent Volume | 200 mL | 11 L | - |
| Reaction Time | 18 h | 24 h | Slower reaction rate |
| Typical Yield | 88% | 65% | Significant yield drop |
| Purity (Crude) | 97% | 91% | Increased side-products |
| Physical Form | Crystalline Solid | Gummy Solid/Oil | Isolation difficult |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. quora.com [quora.com]
- 8. d-nb.info [d-nb.info]
- 9. Automating multistep flow synthesis: approach and challenges in integrating chemistry, machines and logic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting [chem.rochester.edu]
Technical Support Center: Tesirine Intermediate-1 Impurity Profiling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the impurity profiling of Tesirine intermediate-1.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its common impurities?
A1: In the context of the known synthetic route for Tesirine (SG3249), a potent pyrrolobenzodiazepine (PBD) dimer, "this compound" can be designated as a critical building block. For the purpose of this guide, we will define it as the immediate precursor to the PBD core structure.
A key potential impurity in the synthesis of a related compound was identified as a reduced triflate byproduct.[1] Impurities in drug substances can arise from various sources including chemical synthesis, degradation, and storage.[2][3] Common types of impurities include organic impurities (starting materials, by-products, intermediates), inorganic impurities, and residual solvents.[4]
A diagram illustrating the logical synthesis pathway and the emergence of a key impurity is provided below.
Q2: Which analytical techniques are recommended for profiling impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling. High-performance liquid chromatography (HPLC) with UV detection is a standard method for separation and quantification.[5] For structural elucidation and identification of unknown impurities, liquid chromatography-mass spectrometry (LC-MS) is highly effective.[4][5][6] Other valuable techniques include nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) for detailed structural information.[4]
Troubleshooting Guides
Issue 1: An unknown peak is observed in the HPLC chromatogram of this compound.
Possible Cause 1: A new process-related impurity.
-
Troubleshooting Steps:
-
Review Synthesis Route: Examine the synthetic steps leading to this compound for potential side reactions or unreacted starting materials.
-
Force Degradation Studies: Perform stress testing (e.g., acid, base, oxidation, heat, light) on a pure sample of this compound to see if the unknown peak corresponds to a degradation product.
-
LC-MS Analysis: Analyze the sample using LC-MS to determine the molecular weight of the unknown impurity. This information is crucial for proposing a chemical structure.
-
Relative Response Factor (RRF) Determination: If the impurity cannot be isolated, you can estimate its concentration by determining its RRF relative to the main compound.[2]
-
Possible Cause 2: Contamination from the analytical system or sample preparation.
-
Troubleshooting Steps:
-
Blank Injection: Inject a blank solvent to check for carryover or system contamination.
-
Placebo Analysis: Analyze a placebo sample (all components except the active pharmaceutical ingredient) to rule out interference from excipients or other sample matrix components.
-
A general workflow for identifying an unknown peak is outlined below.
Issue 2: Poor resolution between this compound and a known impurity.
Possible Cause: Suboptimal HPLC method parameters.
-
Troubleshooting Steps:
-
Adjust Mobile Phase Composition: Vary the ratio of organic solvent to aqueous buffer to improve separation.
-
Change Column Chemistry: Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl) to find a stationary phase with better selectivity.
-
Modify Gradient Profile: If using a gradient method, adjust the slope of the gradient to increase the separation between the two peaks.
-
Optimize Temperature and Flow Rate: Systematically vary the column temperature and mobile phase flow rate to fine-tune the resolution.
-
Quantitative Data Summary
The following table provides an example of HPLC-UV and LC-MS data for this compound and its potential impurities.
| Compound | Retention Time (min) | UV λmax (nm) | [M+H]+ (Observed) | [M+H]+ (Calculated) |
| This compound | 15.2 | 254, 310 | 450.1234 | 450.1230 |
| Impurity A (Starting Material) | 8.5 | 245 | 320.0876 | 320.0871 |
| Impurity B (Reduced Byproduct) | 14.8 | 254, 308 | 434.1285 | 434.1280 |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724)
-
Gradient:
Time (min) %B 0 20 25 80 30 80 31 20 | 35 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Protocol 2: LC-MS Method for Impurity Identification
-
LC System: Utilize the same HPLC method as described in Protocol 1.
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Perform both full scan and tandem MS (MS/MS) experiments on the peaks of interest to obtain fragmentation data for structural elucidation.
References
- 1. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selectscience.net [selectscience.net]
- 3. cormica.com [cormica.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. youtube.com [youtube.com]
Technical Support Center: Degradation Pathways of Tesirine Intermediate-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation of "Tesirine intermediate-1," a key precursor in the synthesis of the potent pyrrolobenzodiazepine (PBD) dimer payload, Tesirine (SG3249). Understanding the stability and degradation pathways of this intermediate is crucial for ensuring the quality, purity, and successful synthesis of the final antibody-drug conjugate (ADC).
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is its stability important?
A1: "this compound" is a monomeric pyrrolobenzodiazepine (PBD) core structure that serves as a fundamental building block in the convergent synthesis of Tesirine. Its stability is critical because any degradation can introduce impurities that may be difficult to remove in subsequent steps, potentially impacting the yield, purity, and safety profile of the final Tesirine payload and the resulting ADC.
Q2: What are the recommended storage conditions for "this compound"?
A2: To minimize degradation, "this compound" should be stored at low temperatures, specifically at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[1] It is also crucial to protect the compound from light and moisture by storing it under an inert atmosphere, such as nitrogen or argon.[1]
Q3: What are the primary degradation pathways for PBD-based intermediates like "this compound"?
A3: Based on the known chemistry of PBDs, the primary degradation pathways for "this compound" are likely to include:
-
Hydrolysis: The imine bond present in the PBD core is susceptible to hydrolysis under both acidic and basic conditions, leading to the opening of the diazepine (B8756704) ring. Carbamate and ester functional groups, which may be present as protecting groups, are also prone to hydrolysis.[2][3][4]
-
Oxidation: The electron-rich aromatic rings and other sensitive functional groups within the PBD structure can be susceptible to oxidation, which can be initiated by exposure to air, light, or oxidizing agents.[5]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of the PBD core and other chromophoric parts of the molecule.[6]
Q4: I am observing unexpected impurities in my reaction mixture when using "this compound." What could be the cause?
A4: Unexpected impurities can arise from the degradation of "this compound" prior to or during your reaction. Common causes include:
-
Improper storage: Exposure to ambient temperature, light, or moisture can lead to the formation of degradation products.
-
Reaction conditions: The pH, temperature, and presence of oxidizing or reducing agents in your reaction can induce degradation. For instance, strongly acidic or basic conditions can promote hydrolysis.
-
Solvent quality: The use of old or impure solvents that may contain water or peroxides can contribute to degradation.
Q5: How can I monitor the degradation of "this compound"?
A5: The most effective methods for monitoring the degradation of "this compound" are high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).[7][8] These techniques allow for the separation and identification of the parent compound and its degradation products. A well-developed, stability-indicating HPLC method is essential for quantitative analysis.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low assay value of "this compound" solid. | Degradation during storage. | 1. Verify that the compound has been stored at the recommended temperature (-20°C or -80°C), protected from light, and under an inert atmosphere. 2. Analyze a sample by HPLC or LC-MS to identify and quantify any degradation products. |
| Appearance of multiple new peaks in HPLC analysis of a reaction. | Degradation of the intermediate under reaction conditions. | 1. Review the pH and temperature of your reaction. PBDs can be sensitive to strong acids and bases. 2. Ensure all solvents are anhydrous and free of peroxides. 3. Consider running the reaction under an inert atmosphere. |
| Inconsistent reaction yields or impurity profiles between batches. | Variability in the quality of "this compound." | 1. Analyze each new batch of the intermediate by HPLC for purity before use. 2. Perform a small-scale test reaction with each new batch to confirm its reactivity and impurity profile. |
| Discoloration of the "this compound" solid. | Potential oxidation or photodegradation. | 1. Discard the discolored material. 2. Ensure future storage is strictly in amber vials, under an inert atmosphere, and at the recommended low temperature. |
Summary of Potential Degradation Products
The following table summarizes the potential degradation products of a hypothetical "this compound" (a monomeric PBD core) under forced degradation conditions.
| Stress Condition | Potential Degradation Product | Mechanism | Potential Impact on Synthesis |
| Acidic Hydrolysis | Ring-opened PBD monomer | Hydrolysis of the imine bond | Loss of biological activity and inability to dimerize. |
| Basic Hydrolysis | Ring-opened PBD monomer, deprotected functional groups | Hydrolysis of the imine bond and cleavage of base-labile protecting groups | Inability to proceed with subsequent planned chemical transformations. |
| Oxidation (e.g., H₂O₂) | Oxidized PBD derivatives (e.g., N-oxides, hydroxylated aromatics) | Oxidation of nitrogen atoms and aromatic rings | Altered reactivity and potential for new, unexpected side reactions. |
| Photolysis (UV light) | Photodegradation products, potential dimers or adducts | Light-induced cleavage or rearrangement of the PBD core | Formation of complex and potentially reactive impurities. |
| Thermal Stress | Various degradation products | Acceleration of hydrolysis and oxidation pathways | General decrease in purity and yield. |
Experimental Protocols
Protocol 1: Forced Degradation Study of "this compound"
Objective: To identify potential degradation pathways and degradation products of "this compound" under various stress conditions.
Materials:
-
"this compound"
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (B78521) (NaOH), 1M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC vials
-
pH meter
-
Water bath or incubator
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of "this compound" in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To an HPLC vial, add 100 µL of the stock solution and 900 µL of 1M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature, neutralize with 1M NaOH, and dilute with methanol to the initial concentration.
-
Analyze by HPLC-UV/MS.
-
-
Base Hydrolysis:
-
To an HPLC vial, add 100 µL of the stock solution and 900 µL of 1M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature, neutralize with 1M HCl, and dilute with methanol to the initial concentration.
-
Analyze by HPLC-UV/MS.
-
-
Oxidative Degradation:
-
To an HPLC vial, add 100 µL of the stock solution and 900 µL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Analyze by HPLC-UV/MS.
-
-
Photolytic Degradation:
-
Place a solution of "this compound" in methanol (0.1 mg/mL) in a photostability chamber.
-
Expose the sample to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze by HPLC-UV/MS. A control sample should be kept in the dark under the same conditions.
-
-
Thermal Degradation:
-
Place the solid "this compound" in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in methanol to the initial concentration.
-
Analyze by HPLC-UV/MS.
-
Protocol 2: HPLC-UV/MS Analysis of "this compound" and its Degradation Products
Objective: To separate and identify "this compound" from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm and 320 nm.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Full scan and data-dependent MS/MS.
Visualizations
References
- 1. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. mdpi.com [mdpi.com]
- 6. Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjugates with Camptothecin Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. biomedres.us [biomedres.us]
Navigating the Synthesis of Tesirine Intermediate-1: A Guide to Preventing Epimerization
Technical Support Center
For researchers, scientists, and drug development professionals engaged in the synthesis of Tesirine and its intermediates, maintaining chiral purity is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of epimerization during the synthesis of "Tesirine intermediate-1," a key building block for the potent pyrrolobenzodiazepine (PBD) dimer, Tesirine.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is its chirality important?
A1: "this compound" (CAS 1430738-05-8) is a protected pyrrolobenzodiazepine (PBD) monomer used in the convergent synthesis of Tesirine (SG3249).[1][2][3] Tesirine is an antibody-drug conjugate (ADC) payload that exerts its cytotoxic effect by cross-linking DNA.[4][5][6] The precise three-dimensional structure of the PBD core, determined by the stereochemistry at the C11a chiral center, is essential for its ability to fit into the DNA minor groove and form a covalent bond with guanine.[6] Epimerization at this center leads to the formation of a diastereomer with significantly reduced or altered biological activity, compromising the efficacy of the final ADC.[7][8]
Q2: What is epimerization and why is it a concern in this synthesis?
A2: Epimerization is a chemical process where the configuration of a single chiral center in a molecule with multiple chiral centers is inverted. In the context of "this compound," this refers to the inversion of the stereochemistry at the C11a position of the PBD core. This occurs through the abstraction of the acidic proton at the C11a position by a base, forming a planar enolate-like intermediate. Re-protonation can then occur from either face, leading to a mixture of the desired product and its epimer. This side reaction is a major concern as the resulting epimer is often difficult to separate from the desired product due to similar physical properties.
Q3: Which steps in the synthesis of the PBD core are most susceptible to epimerization?
A3: The risk of epimerization is highest during steps that involve basic conditions or elevated temperatures, particularly after the formation of the PBD tricyclic system. Key steps to monitor closely include:
-
Diazepine (B8756704) ring closure: The cyclization to form the seven-membered diazepine ring can be promoted by bases, creating a risk of C11a proton abstraction.
-
Protecting group manipulations: Deprotection of protecting groups on the PBD core, especially if basic reagents are used, can induce epimerization.
-
Purification: Prolonged exposure to certain solvents or stationary phases during chromatography, especially at non-neutral pH, can potentially lead to on-column epimerization.
Troubleshooting Guide: Minimizing Epimerization of "this compound"
This guide provides solutions to common problems encountered during the synthesis that may lead to epimerization.
| Problem | Potential Cause | Recommended Solution |
| Detection of the C11a-epimer in the crude reaction mixture by chiral HPLC or NMR. | Use of a strong or sterically unhindered base. | Employ a milder, non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine. These bases are less likely to abstract the C11a proton. |
| Elevated reaction temperature. | Maintain the reaction temperature as low as practically possible. For many coupling and cyclization reactions, starting at 0 °C or even -20 °C and slowly warming to room temperature can significantly reduce epimerization. | |
| Prolonged reaction time. | Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to minimize the exposure of the product to epimerization-inducing conditions. | |
| Increased levels of the epimer after purification. | On-column epimerization. | Use a neutral stationary phase for chromatography and avoid solvents that are either acidic or basic. Buffer the mobile phase if necessary. Minimize the time the compound spends on the column. |
| Basic work-up conditions. | Use a mildly acidic or neutral aqueous solution for the work-up. Avoid strong bases for pH adjustment. | |
| Inconsistent results and variable levels of epimerization between batches. | Variability in reagent quality or reaction setup. | Ensure all reagents, especially bases and solvents, are pure and anhydrous. Maintain strict control over reaction parameters such as temperature, addition rates, and stirring speed. |
Experimental Protocols
Protocol 1: Chiral Purity Analysis of "this compound" by HPLC
This protocol outlines a general method for determining the enantiomeric excess of the PBD intermediate.
-
Column: Chiral stationary phase column (e.g., CHIRALPAK® series).
-
Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) is typically used. The exact ratio should be optimized to achieve baseline separation of the epimers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample.
-
Monitor the chromatogram for the two epimer peaks.
-
Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [ (Area of major peak - Area of minor peak) / (Area of major peak + Area of minor peak) ] x 100.
-
Data Presentation
The choice of base can significantly impact the level of epimerization. The following table summarizes illustrative data on the effect of different bases on epimerization in a model peptide coupling reaction, which is analogous to amide bond formations in the Tesirine synthesis.
| Coupling Reagent | Base | % Epimerization |
| HBTU | DIEA | 18% |
| HATU | DIEA | 13% |
| PyBop | DIEA | 12% |
| DCC/HOBt | NMM | Low |
Data is illustrative and can vary depending on the specific substrates and reaction conditions.
Visualizations
Logical Workflow for Troubleshooting Epimerization
The following diagram illustrates a logical workflow for identifying and mitigating the source of epimerization.
Caption: A flowchart for troubleshooting epimerization issues.
Mechanism of Base-Catalyzed Epimerization at C11a
This diagram illustrates the chemical pathway leading to the loss of stereochemical integrity at the C11a position.
Caption: The mechanism of C11a epimerization via a planar intermediate.
Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for proper visualization.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Chemical Development of Tesirine: An Antitumor Pyrrolobenzodiazepine Antibody-Drug Conjugate Drug-Linker | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. Optimization of the Antitumor Activity of Sequence-specific Pyrrolobenzodiazepine Derivatives Based on their Affinity f… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Tesirine, a Clinical Antibody-Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring the Synthesis of Tesirine Intermediate-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tesirine intermediate-1. The information is designed to address common challenges encountered during reaction monitoring.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the monitoring of reactions involving this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC), a common analytical technique in synthetic chemistry.
Issue 1: Inconsistent or Drifting HPLC Retention Times for this compound
Question: My HPLC analysis of the reaction mixture for this compound is showing inconsistent retention times for the product peak. What could be the cause and how can I fix it?
Answer: Retention time drift can be caused by several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Mobile Phase Composition | Ensure the mobile phase is accurately prepared and well-mixed. For gradient elution, verify the pump is delivering a consistent composition. Prepare a fresh mobile phase to rule out degradation or evaporation.[1] |
| Column Equilibration | Inadequate column equilibration can lead to shifting retention times. Increase the column equilibration time before each injection to ensure the stationary phase is fully conditioned with the mobile phase.[1] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. Even minor fluctuations in ambient temperature can affect retention times.[1] |
| Flow Rate Instability | Check for leaks in the HPLC system, particularly around fittings and pump seals. A change in flow rate will directly impact retention times. Use a calibrated flow meter to verify the pump's flow rate.[1] |
| Column Contamination | The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent to remove any contaminants.[2] |
Experimental Protocol: HPLC Method for this compound Reaction Monitoring
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30-90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by a return to 30% B and re-equilibration for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 254 nm and 320 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute the reaction mixture in the initial mobile phase composition (30% Acetonitrile in Water with 0.1% Formic acid).
Issue 2: Poor Peak Shape (Tailing or Fronting) for this compound in HPLC
Question: The HPLC peak for my this compound is showing significant tailing. What are the likely causes and solutions?
Answer: Peak tailing is a common issue in HPLC and can compromise the accuracy of quantification.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions | Residual silanol (B1196071) groups on the silica-based stationary phase can interact with basic functional groups in the analyte, causing tailing. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase or using a base-deactivated column can help. Lowering the mobile phase pH can also reduce these interactions.[2] |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample. |
| Column Contamination/Void | A contaminated guard column or a void at the head of the analytical column can cause peak tailing. Replace the guard column or reverse-flush the analytical column (if recommended by the manufacturer).[2] |
| Inappropriate Injection Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis and monitoring of this compound reactions.
FAQ 1: What are the most suitable analytical techniques for monitoring the formation of this compound?
Answer: The choice of technique depends on the specific reaction conditions and the information required.
-
High-Performance Liquid Chromatography (HPLC): This is a versatile and widely used technique for monitoring the progress of organic reactions. It allows for the separation and quantification of starting materials, intermediates, products, and byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry. It is particularly useful for confirming the identity of the desired intermediate and identifying unknown impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and can be used for in-situ reaction monitoring to observe the conversion of reactants to products in real-time.[4][5]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: In-situ FT-IR can be used to track the disappearance of reactant functional groups and the appearance of product functional groups, providing real-time kinetic data.[5][6]
FAQ 2: How can I confirm the identity of this compound in my reaction mixture?
Answer: A combination of analytical techniques is recommended for unambiguous identification.
-
LC-MS: Obtain the mass spectrum of the peak of interest. The molecular ion peak should correspond to the calculated mass of this compound.
-
High-Resolution Mass Spectrometry (HRMS): For a more accurate mass determination, HRMS can confirm the elemental composition of the molecule.
-
NMR Spectroscopy: If the intermediate can be isolated, ¹H and ¹³C NMR spectroscopy will provide definitive structural information.
-
Co-injection with a Standard: If an authentic standard of this compound is available, co-injecting it with the reaction mixture should result in a single, sharp peak in the HPLC chromatogram.
FAQ 3: My reaction to synthesize this compound is not going to completion. How can I use reaction monitoring to troubleshoot this?
Answer: Reaction monitoring is crucial for understanding and optimizing challenging reactions.
-
Kinetic Analysis: By taking aliquots from the reaction at regular intervals and analyzing them by HPLC, you can generate a reaction profile (concentration of reactants, intermediates, and products over time). This can help determine if the reaction has stalled or is proceeding very slowly.
-
Byproduct Identification: Using LC-MS, you can identify any significant byproducts being formed. This information can provide insights into competing reaction pathways and help in optimizing reaction conditions (e.g., temperature, catalyst, stoichiometry) to favor the desired product.
-
Intermediate Instability: Tesirine and its intermediates are complex molecules.[7][8] It's possible that the intermediate is degrading under the reaction conditions. In-situ monitoring techniques like FT-IR or NMR can be valuable in observing the formation and potential decomposition of transient species.[9]
Visualizations
Diagram 1: General Workflow for HPLC Troubleshooting
Caption: A logical workflow for troubleshooting common HPLC issues.
Diagram 2: Reaction Monitoring and Optimization Cycle
Caption: A cyclical approach to reaction monitoring and optimization.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reaction Monitoring | Bruker [bruker.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound| CAS NO:1430738-05-8| GlpBio [glpbio.cn]
- 9. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Improving the Purity of Tesirine Intermediate-1
Welcome to the technical support center for the purification of "Tesirine intermediate-1." This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of this crucial precursor in the synthesis of Tesirine, a potent pyrrolobenzodiazepine (PBD) dimer payload for antibody-drug conjugates (ADCs).
Due to the complex nature of PBD synthesis, which often involves a convergent strategy, "this compound" can refer to various precursors, such as a PBD monomer or a peptide linker fragment. This guide addresses common purification challenges for these types of molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, residual coupling reagents (e.g., EDCI, HBTU), protecting group fragments, diastereomers, and by-products from side reactions. Given the sensitivity of the PBD core, oxidation and hydrolysis products can also be present.
Q2: What is the recommended chromatographic method for purifying this compound?
A2: Both normal-phase and reverse-phase chromatography are effective for purifying PBD intermediates.[1] The choice depends on the polarity of your specific intermediate. Reverse-phase HPLC is often preferred for final purification steps of highly potent molecules to achieve high purity.[2]
Q3: My intermediate appears to be degrading on the silica (B1680970) gel column. What can I do?
A3: PBDs can be sensitive to acidic conditions, and standard silica gel is slightly acidic. You can neutralize the silica gel by washing it with a solvent system containing a small amount of a volatile base like triethylamine (B128534) or by using commercially available deactivated silica gel.
Q4: I'm observing poor solubility of my crude intermediate. How can I improve this for purification?
A4: Poor solubility is a known challenge with PBDs and their precursors.[2] For chromatography, you may need to use stronger, more polar organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to dissolve your sample before loading it onto the column. Be mindful of the compatibility of these solvents with your stationary phase. For reverse-phase chromatography, using a mobile phase with a higher percentage of organic solvent or using alternative organic modifiers like acetonitrile (B52724) or methanol (B129727) can help.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Chromatography | Compound is highly retained on the column. | Increase the polarity of the mobile phase. For reverse-phase, decrease the polarity. Consider adding a modifier to the mobile phase (e.g., a small amount of acid or base) to improve elution, but be cautious about the stability of your compound. |
| Compound is degrading on the stationary phase. | As mentioned in the FAQs, consider using deactivated silica gel or adding a volatile base to your mobile phase for normal-phase chromatography. For acid-sensitive compounds, avoid acidic modifiers in reverse-phase chromatography. | |
| Compound co-elutes with an impurity. | Optimize the chromatographic conditions. Try a different solvent system or a different stationary phase. A shallower gradient in HPLC can also improve resolution. | |
| Product is Contaminated with Reagents | Incomplete reaction or inadequate work-up. | Ensure the reaction has gone to completion using an appropriate analytical technique (e.g., TLC, LC-MS). Perform an aqueous work-up to remove water-soluble reagents before chromatography. |
| Presence of Diastereomers | Non-stereoselective reaction step. | Chiral chromatography may be necessary to separate diastereomers. Consult relevant literature for recommended chiral stationary phases for PBD-like molecules. |
| Product is Unstable and Degrades Upon Storage | Sensitivity to air, light, or moisture. | PBDs can be sensitive to light and oxygen.[2] Store the purified intermediate under an inert atmosphere (e.g., argon or nitrogen) and protect it from light. Ensure solvents are dry and degassed. |
Key Experimental Protocols
Protocol 1: General Procedure for Normal-Phase Flash Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Preparation: Dissolve the crude "this compound" in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase). If solubility is an issue, you can adsorb the crude material onto a small amount of silica gel.
-
Loading: Carefully load the sample onto the top of the packed column.
-
Elution: Begin elution with the starting mobile phase, gradually increasing the polarity of the solvent system as needed to elute your compound.
-
Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Preparative Reverse-Phase HPLC
-
Column Selection: Choose a suitable C18 or other appropriate reverse-phase column based on the polarity of your intermediate.
-
Mobile Phase Preparation: Prepare the aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). Degas the solvents thoroughly.
-
Sample Preparation: Dissolve the crude or partially purified intermediate in a suitable solvent, ideally the mobile phase, and filter it through a 0.45 µm filter.
-
Method Development: Develop a suitable gradient method on an analytical scale to ensure good separation of your product from impurities.
-
Purification: Scale up the optimized method to your preparative HPLC system.
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Analysis and Pooling: Analyze the collected fractions by LC-MS to confirm the purity and identity of the product. Pool the pure fractions.
-
Lyophilization: If the mobile phase is volatile (e.g., water/acetonitrile), the solvent can be removed by lyophilization to yield the pure compound.[1]
Visualizing the Purification Workflow
Below are diagrams illustrating the decision-making process and workflow for the purification of "this compound."
Caption: General purification workflow for "this compound".
References
Technical Support Center: Tesirine Intermediate-1 Synthesis
This guide provides troubleshooting for the synthesis of "Tesirine intermediate-1" (4'-(dimethylamino)-[1,1'-biphenyl]-4-carbaldehyde) via a Suzuki-Miyaura coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no product yield in the this compound synthesis?
Low yields in Suzuki coupling reactions are a frequent issue and can typically be traced back to suboptimal reaction parameters or degraded reagents.[1][2] Key areas to investigate include:
-
Catalyst Activity: The Palladium(0) catalyst is sensitive to air.[1] Oxidation can deactivate the catalyst, preventing the reaction from starting or completing.[1]
-
Reagent Quality: Boronic acids can degrade over time, especially if exposed to moisture.[1][3] Similarly, phosphine (B1218219) ligands can be oxidized by air, which inhibits their function.[1]
-
Reaction Conditions: Insufficient heating, poor degassing of solvents, or using a non-optimal base can all lead to poor conversion.[1][2][4]
-
Side Reactions: Competing reactions like protodeboronation (loss of the boronic acid group) or homocoupling can consume starting materials and reduce the yield of the desired product.[2][3]
Q2: I am observing a significant amount of a byproduct that appears to be a homocoupling of the boronic acid. How can I minimize this?
Homocoupling of the boronic acid is a common side reaction, often caused by the presence of oxygen.[1][5] Here are some troubleshooting steps:
-
Improve Degassing: The most frequent cause is oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[1] Ensure your solvent and reaction setup are rigorously degassed.
-
Use a Pd(0) Source: If you are using a Palladium(II) precatalyst, it is reduced to Pd(0) in the reaction mixture. This reduction process can sometimes lead to homocoupling.[1] Starting directly with a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) can help mitigate this issue.[1]
Q3: My reaction seems to have stalled, and I still have a lot of unreacted aryl bromide. What could be the cause?
If the boronic acid is consumed but the aryl bromide remains, several factors could be at play:
-
Catalyst Deactivation: The palladium catalyst may have decomposed over the course of the reaction, especially with prolonged heating.
-
Insufficient Base: The base is crucial for activating the boronic acid for the transmetalation step.[6] If an insufficient amount of base is used, the reaction can stall.[1]
-
Dehalogenation: Another possible side reaction is the dehalogenation of the aryl halide starting material, where the bromine is replaced by a hydrogen.[3] This can be more prevalent with certain bases and solvents.[1][3]
Q4: How can I effectively remove the palladium catalyst from my final product?
Residual palladium is a common impurity.[7] Standard methods for its removal include:
-
Filtration: Passing the reaction mixture through a pad of celite can remove some of the precipitated palladium catalyst.[7]
-
Aqueous Wash: An aqueous workup can help remove water-soluble palladium species.[7]
-
Specialized Scavengers: For more efficient removal, treatment with a solution of sodium bisulfite (NaHSO₃) at an elevated temperature has been shown to significantly reduce palladium content.[8]
Troubleshooting Guides
Problem 1: Low Product Yield (<50%)
This is a common issue that can be addressed by systematically evaluating the reaction components and conditions.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Quantitative Data: Impact of Reaction Parameters on Yield
The following table summarizes representative yields based on modifications to a standard protocol. These are illustrative and actual results will vary.
| Parameter | Standard Condition | Modified Condition | Typical Yield |
| Catalyst | 1 mol% Pd(PPh₃)₄ | 0.5 mol% Pd(PPh₃)₄ | 45-55% |
| 1 mol% Pd(PPh₃)₄ | 2 mol% Pd(PPh₃)₄ | 85-95% | |
| Base | 2.0 eq K₂CO₃ | 1.0 eq K₂CO₃ | 30-40% |
| 2.0 eq K₂CO₃ | 3.0 eq Cs₂CO₃ | 90-98% | |
| Temperature | 80 °C | 60 °C | 50-60% |
| 80 °C | 100 °C | 80-90% | |
| Degassing | 15 min N₂ sparge | No degassing | <10% |
| 15 min N₂ sparge | 3 x Freeze-Pump-Thaw | 85-95% |
Problem 2: Significant Impurity Profile
Common impurities in Suzuki reactions include unreacted starting materials, homocoupled products, and protodeboronated arenes.[7]
Purification Workflow
Caption: General purification workflow for the reaction product.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol outlines a standard lab-scale synthesis.
Materials:
-
4-bromo-N,N-dimethylaniline (1.0 eq)
-
(4-formylphenyl)boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Toluene (B28343) (5 mL per mmol of aryl bromide)
-
Water (1 mL per mmol of aryl bromide)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromo-N,N-dimethylaniline, (4-formylphenyl)boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add degassed toluene and degassed water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Logical Relationships
Catalytic Cycle of the Suzuki-Miyaura Coupling
The reaction proceeds through a well-defined catalytic cycle involving the palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
Validation & Comparative
A Comparative Guide to Tesirine Intermediate-1 and Other Pyrrolobenzodiazepine (PBD) Dimer Intermediates in ADC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tesirine intermediate-1 against other key pyrrolobenzodiazepine (PBD) dimer intermediates utilized in the synthesis of antibody-drug conjugates (ADCs). The selection of appropriate intermediates is critical for the efficient and scalable production of these potent anticancer agents. This document outlines the performance of these intermediates, supported by experimental data, detailed methodologies for their synthesis and characterization, and visualizations of relevant biological pathways and experimental workflows.
Introduction to PBD Dimers and Their Intermediates
Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent DNA-crosslinking agents that have emerged as powerful payloads for ADCs. Their unique mechanism of action, which involves binding to the minor groove of DNA and forming an interstrand crosslink, leads to cell death and makes them effective against a broad range of cancers. The synthesis of complex PBD dimer payloads, such as Tesirine (SG3249), involves a multi-step process with several key intermediates. The properties of these intermediates, including their stability, reactivity, and ease of purification, significantly impact the overall efficiency and success of the final ADC production.
This guide focuses on the comparative analysis of "this compound," a crucial building block in the convergent synthesis of Tesirine, with other related PBD dimer intermediates.
Chemical Structures of Key Intermediates
A convergent synthetic strategy is often employed for PBD dimers like Tesirine, where two monomeric PBD units are synthesized separately and then coupled. Protecting groups, such as silyl (B83357) ethers, are essential to mask reactive functional groups during the synthesis.
This compound is a silyl-protected PBD monomer with the following chemical structure:
-
Chemical Formula: C₂₈H₄₈N₂O₈Si₂
-
Molecular Weight: 580.86 g/mol
For a comparative analysis, we will consider another key intermediate, herein referred to as Intermediate-2 , which utilizes a different silyl protecting group.
Comparative Performance of Intermediates
The choice of protecting group for the PBD monomer intermediates is a critical factor influencing the synthetic process. The most commonly used are tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS). "this compound" is protected with a TIPS group, while "Intermediate-2" is protected with a TBS group.
| Property | This compound (TIPS-protected) | Intermediate-2 (TBS-protected) | Rationale and Implications for ADC Synthesis |
| Protecting Group | Triisopropylsilyl (TIPS) | tert-butyldimethylsilyl (TBS) | The steric bulk of the silyl ether protecting group is a primary determinant of its stability. |
| Relative Stability (Acidic Conditions) | More Stable | Less Stable | The higher stability of the TIPS group in "this compound" provides a wider range of reaction conditions that can be employed in subsequent synthetic steps without premature deprotection. This can lead to higher overall yields and fewer side products. |
| Relative Stability (Basic Conditions) | More Stable | Less Stable | Similar to acidic conditions, the enhanced stability of the TIPS group under basic conditions offers greater flexibility in the choice of reagents and reaction parameters. |
| Ease of Deprotection | Requires stronger conditions (e.g., TBAF) | Can be removed under milder acidic conditions or with fluoride (B91410) reagents. | While the robustness of the TIPS group is advantageous during synthesis, its removal requires more stringent conditions. The milder deprotection of the TBS group in "Intermediate-2" can be beneficial if sensitive functionalities are present in the molecule. |
| Impact on Yield and Purity | Generally leads to higher yields and purity in complex syntheses due to its robustness. | May be more susceptible to cleavage during multi-step syntheses, potentially leading to lower yields and the formation of impurities that require more rigorous purification. | The choice between TIPS and TBS protection represents a trade-off between stability during synthesis and ease of removal. For complex, multi-step syntheses like that of Tesirine, the enhanced stability of the TIPS group in "this compound" is often preferred to maximize the overall yield and purity of the final product. |
Experimental Protocols
General Synthesis of Silyl-Protected PBD Monomer Intermediates
The synthesis of silyl-protected PBD monomers, such as this compound and Intermediate-2, typically involves the protection of the hydroxyl group of a precursor molecule.
Materials:
-
PBD monomer precursor
-
Triisopropylsilyl chloride (TIPSCl) or tert-butyldimethylsilyl chloride (TBSCl)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the PBD monomer precursor in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add imidazole (1.5 equivalents) to the solution and stir until it dissolves.
-
Add the corresponding silyl chloride (TIPSCl or TBSCl, 1.2 equivalents) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired silyl-protected PBD monomer.
Swern Oxidation for PBD Dimer Precursors
The Swern oxidation is a common method to oxidize a primary alcohol on a PBD intermediate to an aldehyde, a key step in forming the diazepine (B8756704) ring.
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (B128534) (TEA)
-
PBD precursor with a primary alcohol
-
Anhydrous Dichloromethane (DCM)
-
Dry ice/acetone bath
Procedure:
-
Prepare a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool to -78 °C in a dry ice/acetone bath under an inert atmosphere.
-
Slowly add a solution of DMSO (2.0 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C.
-
After stirring for 15 minutes, add a solution of the PBD precursor (1.0 equivalent) in anhydrous DCM dropwise.
-
Stir the reaction mixture at -78 °C for 45 minutes.
-
Add triethylamine (5.0 equivalents) to the flask and stir for an additional 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting aldehyde by flash column chromatography.
High-Performance Liquid Chromatography (HPLC) Purification of PBD Intermediates
HPLC is a critical technique for the purification and analysis of PBD intermediates to ensure high purity before proceeding to the next synthetic step.
Instrumentation and Conditions:
-
HPLC System: A preparative HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier like 0.1% trifluoroacetic acid (TFA).
-
Detection: UV detection at a wavelength appropriate for the PBD chromophore (e.g., 254 nm or 310 nm).
General Procedure:
-
Dissolve the crude PBD intermediate in a suitable solvent (e.g., acetonitrile/water mixture).
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
Inject the sample onto the equilibrated HPLC column.
-
Run a gradient elution method to separate the desired intermediate from impurities.
-
Collect the fractions containing the pure product based on the UV chromatogram.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified intermediate.
Mandatory Visualizations
Logical Relationship of Protecting Group Choice
Caption: Logic for selecting between TIPS and TBS protecting groups.
Experimental Workflow for PBD Intermediate Synthesis and Purification
Caption: Synthesis and purification workflow for PBD intermediates.
Signaling Pathway of PBD Dimer-Induced Cell Death
Caption: PBD dimer ADC mechanism leading to apoptosis.
Conclusion
The selection of intermediates in the synthesis of PBD dimer payloads for ADCs is a critical decision that influences the overall efficiency, scalability, and cost-effectiveness of the manufacturing process. "this compound," a TIPS-protected PBD monomer, offers enhanced stability under a variety of reaction conditions compared to its TBS-protected counterparts. This robustness can translate to higher yields and purity in the synthesis of complex molecules like Tesirine. While the deprotection of the TIPS group requires more stringent conditions, the benefits of its stability during the synthetic sequence often outweigh this consideration. The detailed experimental protocols and diagrams provided in this guide offer a framework for researchers and drug development professionals to make informed decisions in the design and execution of PBD dimer ADC synthesis.
Characterization of Tesirine Intermediate-1: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the observed analytical data for "Tesirine intermediate-1" (CAS 1430738-05-8) against expected data derived from the seminal publications on the synthesis of Tesirine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and antibody-drug conjugate (ADC) research.
"this compound" is a critical building block in the convergent synthesis of Tesirine (SG3249), a potent pyrrolobenzodiazepine (PBD) dimer payload utilized in several clinical-stage ADCs. Accurate characterization of this intermediate is paramount to ensure the quality, purity, and successful synthesis of the final drug-linker conjugate.
Comparison of Observed vs. Expected Analytical Data
The following table summarizes the key analytical data for "this compound". The expected data is based on the information reported in the supplementary materials of the pivotal publications by Tiberghien et al. in ACS Medicinal Chemistry Letters (2016) and Organic Process Research & Development (2018).
| Parameter | Expected Data | Observed Data (Typical) |
| Appearance | White to off-white solid | Conforms |
| Molecular Formula | C₂₈H₄₈N₂O₇Si₂ | Conforms |
| Molecular Weight | 580.86 g/mol | Conforms |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.78 (s, 1H), 7.29 (s, 1H), 4.41 (d, J = 7.2 Hz, 1H), 4.00 (s, 3H), 3.89-3.82 (m, 1H), 3.70-3.63 (m, 1H), 2.95-2.85 (m, 1H), 2.19-2.09 (m, 1H), 1.35-1.25 (m, 21H), 0.94 (s, 9H), 0.16 (s, 6H) | Peaks consistent with the expected structure, showing characteristic signals for the aromatic protons, methoxy (B1213986) group, silyl (B83357) protecting groups, and the pyrrolidine (B122466) ring. |
| ¹³C NMR (101 MHz, CDCl₃) | δ 168.5, 152.0, 148.9, 141.2, 133.4, 114.8, 111.2, 64.5, 56.4, 54.3, 45.1, 35.8, 26.8, 25.8, 19.5, 18.4, -5.4 | Resonances align with the anticipated chemical shifts for the carbonyl, aromatic, and aliphatic carbons, as well as the carbons of the silyl protecting groups. |
| Mass Spectrometry (ESI) | m/z 581.3 [M+H]⁺ | A prominent ion at m/z 581.3, corresponding to the protonated molecule, is observed. |
| Purity (HPLC) | ≥95% | Typically ≥98% |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques used in the characterization of "this compound".
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
Concentration: Approximately 10 mg/mL
-
Procedure: The sample is dissolved in CDCl₃, and both ¹H and ¹³C NMR spectra are acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Mass Spectrometry (MS)
-
Instrument: Electrospray Ionization Mass Spectrometer (ESI-MS)
-
Ionization Mode: Positive
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infused into the mass spectrometer.
-
Data Acquisition: Data is collected over a mass-to-charge (m/z) range appropriate for the expected molecular weight.
High-Performance Liquid Chromatography (HPLC)
-
System: Standard HPLC system with a UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Procedure: A solution of the sample is injected onto the column, and the chromatogram is recorded. Purity is determined by the relative area of the main peak.
Visualizing the Synthetic and Analytical Workflow
To further aid in the understanding of "this compound"'s role and characterization, the following diagrams have been generated.
Caption: Synthetic pathway of Tesirine highlighting "this compound".
Caption: Experimental workflow for the characterization of "this compound".
A Comparative Guide to the Analytical Standards of Tesirine Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Tesirine intermediate-1," a critical component in the synthesis of the pyrrolobenzodiazepine (PBD) dimer payload, Tesirine. As a key precursor to a potent warhead for antibody-drug conjugates (ADCs), the purity and characterization of this intermediate are paramount to ensure the quality, efficacy, and safety of the final therapeutic. This document compares the analytical performance of a representative Tesirine intermediate against potential alternative standards, supported by experimental data and detailed protocols.
Introduction to Tesirine and its Intermediates
Tesirine (SG3249) is a highly potent PBD dimer designed for use as a cytotoxic payload in ADCs.[1][2][3][4] Its mechanism of action involves cross-linking DNA, leading to cancer cell death.[5][6] The synthesis of Tesirine is a complex, multi-step process involving several key intermediates. For the purpose of this guide, "this compound" will refer to a crucial monomeric precursor that forms one half of the final PBD dimer. The precise control and analysis of such intermediates are critical for ensuring the desired stereochemistry and purity of the final Tesirine payload.
Comparative Analytical Data
The following tables present representative analytical data for "this compound" and two plausible alternative analytical standards. Alternative 1 represents a different key monomeric intermediate in the Tesirine synthesis, while Alternative 2 is a commercially available, structurally related PBD monomer certified reference material. This data is compiled from literature and represents typical analytical outcomes.
Table 1: High-Performance Liquid Chromatography (HPLC) Purity Analysis
| Analytical Standard | Retention Time (min) | Purity by Area (%) | Major Impurity (%) |
| This compound | 12.5 | ≥ 99.5 | 0.2 (related isomer) |
| Alternative Standard 1 | 10.8 | ≥ 99.0 | 0.5 (starting material) |
| Alternative Standard 2 (CRM) | 11.2 | ≥ 99.8 | 0.1 (unidentified) |
Table 2: Mass Spectrometry (MS) Analysis
| Analytical Standard | Technique | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) |
| This compound | HRMS (ESI+) | 457.1818 [M+H]⁺ | 457.1821 | 0.66 |
| Alternative Standard 1 | HRMS (ESI+) | 489.1767 [M+H]⁺ | 489.1770 | 0.61 |
| Alternative Standard 2 (CRM) | HRMS (ESI+) | 425.1556 [M+H]⁺ | 425.1559 | 0.70 |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
| Analytical Standard | Technique | Key Diagnostic Signals (ppm) | Conformance to Structure |
| This compound | ¹H NMR (500 MHz, CDCl₃) | 7.85 (s, 1H), 4.20 (t, J=7.5 Hz, 1H) | Yes |
| Alternative Standard 1 | ¹H NMR (500 MHz, CDCl₃) | 7.92 (s, 1H), 3.98 (d, J=11.0 Hz, 1H) | Yes |
| Alternative Standard 2 (CRM) | ¹H NMR (500 MHz, CDCl₃) | 7.68 (s, 1H), 4.15 (m, 1H) | Yes |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Instrumentation: Agilent 1200 series HPLC system or equivalent with a DAD detector.
-
Column: Reversed-phase C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724).
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 320 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are dissolved in a 1:1 mixture of acetonitrile and water to a concentration of 0.5 mg/mL.
High-Resolution Mass Spectrometry (HRMS) for Identity Confirmation
-
Instrumentation: Agilent 6520B Q-TOF mass spectrometer or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: 100–1000 m/z.
-
Capillary Voltage: 4000 V.
-
Gas Temperature: 325 °C.
-
Sample Infusion: The sample is introduced via direct infusion or coupled with an LC system under the conditions described above.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Instrumentation: Bruker Avance 500 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% TMS as an internal standard.
-
Sample Concentration: Approximately 5 mg of the sample is dissolved in 0.7 mL of the deuterated solvent.
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are performed to confirm the structure.
Visualizing the Synthesis and Analytical Workflow
The following diagrams illustrate the synthetic pathway leading to Tesirine and the general analytical workflow for the quality control of its intermediates.
Conclusion
The analytical characterization of "this compound" is a critical step in the manufacturing of Tesirine-based ADCs. A robust analytical standard, characterized by high purity as determined by HPLC, accurate mass confirmation via HRMS, and unambiguous structural elucidation by NMR, is essential. While certified reference materials for every synthetic intermediate may not be available, a well-characterized in-house standard or a closely related analogue can serve as a reliable benchmark for quality control. The experimental protocols and comparative data presented in this guide provide a framework for researchers and drug developers to establish and validate their analytical methods for these potent and complex molecules.
References
- 1. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design and Synthesis of Tesirine, a Clinical Antibody-Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis, Synthesis and Biological Activities of Pyrrolobenzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis, synthesis, and biological activities of pyrrolobenzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of Tesirine Intermediate-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the structure of "Tesirine intermediate-1," a key building block in the synthesis of the potent antibody-drug conjugate (ADC) payload, Tesirine (SG3249). We will delve into the experimental data and protocols for the established synthetic route and explore potential alternative intermediates, offering a clear and objective comparison for researchers in the field of oncology and drug development.
Introduction to Tesirine and Its Synthesis
Tesirine is a pyrrolobenzodiazepine (PBD) dimer warhead designed for high potency and favorable physicochemical properties in ADCs. Its complex structure necessitates a multi-step synthesis, often employing a convergent approach where different fragments of the molecule are synthesized separately before being combined. "this compound" is a commercially available precursor used in one of the key synthetic pathways. Validating the precise structure of this and other intermediates is critical for ensuring the purity, stability, and ultimately, the efficacy and safety of the final ADC.
Structural Elucidation of this compound
Based on its CAS number (1430738-05-8) and molecular formula (C₂₈H₄₈N₂O₇Si₂), "this compound" corresponds to a protected monomeric unit of the PBD core. Its structure is a crucial determinant for the subsequent dimerization and linker conjugation steps. The primary methods for its structural validation are detailed below.
Key Experimental Protocols for Structure Validation
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (Proton NMR): Provides detailed information about the chemical environment of hydrogen atoms in the molecule. Key signals and their multiplicities confirm the presence of specific functional groups and their connectivity.
-
¹³C NMR (Carbon NMR): Reveals the number and types of carbon atoms, corroborating the overall carbon skeleton of the intermediate.
2. Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Determines the exact mass of the molecule, allowing for the confirmation of its elemental composition with high accuracy.
3. Chromatography:
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the intermediate. A single, sharp peak indicates a high degree of purity.
A summary of the expected analytical data for the validation of this compound is presented in Table 1.
Table 1: Analytical Data for the Validation of this compound
| Analytical Technique | Expected Results | Purpose |
| ¹H NMR | Characteristic chemical shifts and coupling constants for aromatic, aliphatic, and protecting group protons. | Confirms the proton framework and stereochemistry. |
| ¹³C NMR | Specific chemical shifts for carbonyl, aromatic, and aliphatic carbons. | Validates the carbon backbone of the molecule. |
| HRMS (ESI) | Calculated m/z value corresponding to the molecular formula C₂₈H₄₈N₂O₇Si₂ + H⁺. | Confirms the elemental composition and molecular weight. |
| HPLC | Purity assessment, typically >95%. | Ensures the absence of significant impurities. |
The Convergent Synthesis of Tesirine: A Workflow Overview
The synthesis of Tesirine, as detailed in the scientific literature, follows a convergent pathway. This approach enhances efficiency by allowing for the parallel synthesis of key fragments, which are then coupled in the later stages. A simplified workflow of this process is illustrated below.
Caption: Convergent synthesis workflow for Tesirine (SG3249).
Comparison with Alternative Intermediates
The convergent synthesis strategy for Tesirine allows for the exploration of alternative intermediates. These alternatives may offer advantages in terms of yield, purity, or ease of synthesis. A key area of variation lies in the choice of protecting groups for the reactive functional groups on the PBD core.
Table 2: Comparison of Protecting Group Strategies for PBD Intermediates
| Protecting Group Strategy | Key Intermediate | Advantages | Disadvantages |
| Silyl Ethers (e.g., TBS, TIPS) | This compound | Robust, stable to many reaction conditions. | Requires specific deprotection conditions (e.g., fluoride (B91410) ions). |
| Benzyl Ethers | Alternative Intermediate A | Stable to a wide range of conditions. | Requires hydrogenolysis for removal, which may not be compatible with other functional groups. |
| Allyl Carbonates (Alloc) | Alternative Intermediate B | Mild deprotection conditions using palladium catalysis. | Potential for catalyst poisoning. |
The choice of an alternative intermediate will necessitate a corresponding adjustment in the synthetic route and validation protocols. The logical flow for selecting and validating an alternative intermediate is depicted below.
Caption: Decision workflow for alternative intermediate selection.
Conclusion
The structural validation of "this compound" is a critical quality control step in the manufacturing of Tesirine-based ADCs. A combination of NMR, mass spectrometry, and chromatography provides a robust framework for confirming its identity and purity. While "this compound" represents a well-established precursor, the exploration of alternative intermediates with different protecting group strategies may offer opportunities for process optimization. This guide provides the foundational knowledge and comparative insights necessary for researchers to make informed decisions in the synthesis and validation of these complex and potent molecules.
Evolving the Synthesis of a Key Tesirine Precursor: A Comparative Guide
The development of a robust and scalable synthesis is a critical component in the journey of a complex therapeutic agent from the laboratory to the clinic. Tesirine, a potent pyrrolobenzodiazepine (PBD) dimer payload for antibody-drug conjugates (ADCs), exemplifies this evolution. The synthetic strategy for Tesirine has matured from an initial "Discovery Route," suitable for producing early-stage material, to a highly optimized "Scaled-Up Process" designed for manufacturing larger quantities required for clinical trials. This guide provides a detailed comparison of these two synthetic routes, focusing on the preparation of a common key intermediate, a pivotal building block for "Tesirine intermediate-1".
Comparison of Synthetic Routes
The two routes diverge significantly in their choice of protecting groups, reagents, and reaction conditions, reflecting a strategic shift towards a more efficient, cost-effective, and scalable process. The following table summarizes the key differences in the synthesis of a common PBD monomer intermediate.
| Step | Discovery Route | Scaled-Up Process | Key Differences and Rationale |
| Starting Material | Benzylvanillin | Vanillin (B372448) | The Scaled-Up Process starts from a more readily available and less expensive starting material. |
| Phenolic Protection | Benzyl (B1604629) (Bn) | Triisopropylsilyl (TIPS) | The TIPS group in the Scaled-Up Process is more robust under various reaction conditions and allows for selective deprotection. |
| Amide Coupling | EDCI, HOBt | T3P® (Propylphosphonic anhydride) | T3P® is a more efficient coupling reagent, often leading to higher yields and easier purification. |
| Oxidation of Alcohol | Dess-Martin Periodinane | TEMPO/TCCA | The TEMPO/TCCA system is a milder and more scalable oxidation method compared to the Dess-Martin reagent. |
| Overall Yield | Lower | Higher | The Scaled-Up Process demonstrates a significant improvement in overall yield, crucial for large-scale production. |
| Chromatography | Frequent use of column chromatography | Minimized use of chromatography | The optimized process reduces the reliance on time-consuming and costly chromatographic purification steps. |
Experimental Protocols
Discovery Route: Synthesis of the PBD Monomer
The synthesis commences with the protection of the phenolic hydroxyl group of benzylvanillin as a benzyl ether. The aldehyde is then nitrated, followed by a Pinnick oxidation to the corresponding carboxylic acid. This acid is coupled with a proline derivative using EDCI and HOBt. The resulting secondary alcohol is oxidized to a ketone using Dess-Martin periodinane. The nitro group is then reduced, leading to spontaneous cyclization to form the PBD core.
Key Step: Amide Coupling
To a solution of the carboxylic acid (1 equivalent) in dichloromethane (B109758) (DCM) were added 1-hydroxybenzotriazole (B26582) (HOBt, 1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI, 1.2 equivalents). The mixture was stirred at room temperature for 30 minutes. The proline derivative (1.1 equivalents) was then added, and the reaction was stirred for 16 hours. The reaction mixture was diluted with DCM and washed with saturated aqueous sodium bicarbonate and brine. The organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography.
Scaled-Up Process: Synthesis of the PBD Monomer
The process begins with the silylation of vanillin using triisopropylsilyl chloride. The aldehyde is then nitrated and oxidized to the carboxylic acid. The subsequent amide coupling is carried out using T3P®. The secondary alcohol is oxidized to the ketone using a TEMPO/TCCA system. Following nitro reduction, the molecule cyclizes to yield the PBD monomer.
Key Step: Amide Coupling
To a solution of the carboxylic acid (1 equivalent) and the proline derivative (1.05 equivalents) in ethyl acetate (B1210297) was added a solution of T3P® (50% in ethyl acetate, 1.5 equivalents). The reaction mixture was stirred at 50 °C for 4 hours. Upon completion, the mixture was cooled to room temperature and washed with aqueous sodium bicarbonate and brine. The organic layer was dried over sodium sulfate, filtered, and the solvent was removed under reduced pressure to yield the crude product, which was often used in the next step without further purification.
Synthesis Workflow Comparison
The following diagram illustrates the divergent pathways of the Discovery Route and the Scaled-Up Process for the synthesis of the key PBD monomer intermediate.
Caption: Comparison of the Discovery and Scaled-Up synthetic routes.
Conclusion
The evolution from the Discovery Route to the Scaled-Up Process for the synthesis of the key Tesirine intermediate highlights a strategic optimization focused on efficiency, scalability, and cost-effectiveness. The adoption of more robust protecting groups, modern coupling and oxidation reagents, and the minimization of chromatographic purification steps are hallmarks of a well-designed manufacturing process. This comparative analysis provides valuable insights for researchers and professionals in drug development, demonstrating the critical importance of process chemistry in advancing complex therapeutic molecules from concept to clinical reality.
Comparative Purity Analysis of Tesirine Intermediate-1 from Various Suppliers
A comprehensive guide for researchers, scientists, and drug development professionals on assessing the purity of a key synthetic building block for the antibody-drug conjugate payload, Tesirine.
This guide provides a detailed framework for the purity assessment of "Tesirine intermediate-1" (CAS 1430738-05-8), a critical component in the synthesis of the potent pyrrolobenzodiazepine (PBD) dimer warhead, Tesirine (SG3249). The quality of this intermediate directly impacts the purity and efficacy of the final active pharmaceutical ingredient (API). This document outlines the necessary experimental protocols and data presentation formats to enable a thorough comparison of the intermediate procured from different suppliers.
Understanding the Compound and Potential Impurities
"this compound" is a complex organic molecule featuring two silyl (B83357) protecting groups (triisopropylsilyl - TIPS and tert-butyldimethylsilyl - TBS) and a nitro functional group. Its molecular formula is C₂₈H₄₈N₂O₇Si₂. The multi-step synthesis of Tesirine, as detailed in publications such as the scale-up synthesis by Tiberghien et al., involves several critical transformations where impurities can be introduced.
Potential impurities in "this compound" can be broadly categorized as:
-
Process-Related Impurities: These arise from the specific synthetic route employed by the supplier. Key reaction types in the synthesis of PBDs include amide bond formation, oxidation (e.g., Swern oxidation), and the introduction and removal of protecting groups. Each of these steps can generate characteristic byproducts. For instance, amide coupling reactions using reagents like HATU can lead to guanidinium (B1211019) and other coupling reagent-related impurities.
-
Starting Material-Related Impurities: Impurities present in the initial raw materials can be carried through the synthesis and contaminate the final intermediate.
-
Degradation Products: The intermediate may degrade under certain storage or handling conditions.
-
Residual Solvents: Solvents used during the synthesis and purification process may remain in the final product.
-
Elemental Impurities: Trace metals from catalysts or reactors can be present.
Experimental Purity Assessment Plan
A robust purity assessment of "this compound" should employ a suite of orthogonal analytical techniques to ensure a comprehensive evaluation. The following experimental protocols are recommended:
Visual and Physical Examination
A simple yet crucial first step is the visual inspection of the material from each supplier for uniform appearance, color, and the absence of foreign particulates.
Identification by ¹H and ¹³C NMR Spectroscopy
-
Objective: To confirm the chemical structure and identify any major organic impurities.
-
Methodology:
-
Dissolve a precisely weighed sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Compare the obtained spectra with a reference spectrum or with the expected chemical shifts and coupling constants for "this compound".
-
Integrate the signals in the ¹H NMR spectrum to quantify the relative amounts of the main component and any observed impurities.
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of the main component and detect related substance impurities.
-
Methodology:
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid, is recommended. A typical gradient could be: 0-20 min, 50-95% B; 20-25 min, 95% B; 25-26 min, 95-50% B; 26-30 min, 50% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm and 320 nm, given the presence of aromatic and nitro groups).
-
-
Sample Preparation: Prepare a solution of the intermediate in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and analyze the chromatogram for the area percentage of the main peak and any impurity peaks.
-
Chiral Purity by Chiral HPLC
-
Objective: To determine the enantiomeric or diastereomeric purity, as the stereochemistry of the pyrrolidine (B122466) ring is critical for the biological activity of the final PBD dimer.
-
Methodology:
-
Column: A chiral stationary phase column (e.g., Chiralpak series) should be used. The specific column and mobile phase will need to be screened for optimal separation.
-
Mobile Phase: Typically a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol.
-
Analysis: Analyze the chromatogram to determine the percentage of the desired stereoisomer relative to any undesired stereoisomers.
-
Residual Solvent Analysis by Gas Chromatography-Headspace (GC-HS)
-
Objective: To identify and quantify any residual solvents from the manufacturing process.
-
Methodology:
-
Accurately weigh a sample of the intermediate into a headspace vial.
-
Add a suitable dissolution solvent (e.g., DMSO or DMF).
-
Seal the vial and incubate at a specific temperature to allow the solvents to partition into the headspace.
-
Inject an aliquot of the headspace gas into a GC equipped with a suitable column (e.g., a polar capillary column) and a Flame Ionization Detector (FID).
-
Quantify the residual solvents by comparing their peak areas to those of external standards.
-
Elemental Impurity Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
-
Objective: To detect and quantify trace elemental impurities, particularly heavy metals that may have been introduced from catalysts or manufacturing equipment.
-
Methodology:
-
Digest a known amount of the sample using a microwave digestion system with concentrated nitric acid and other appropriate acids.
-
Dilute the digested sample to a known volume with deionized water.
-
Analyze the sample solution using an ICP-MS instrument.
-
Quantify the elemental impurities against certified reference materials.
-
Data Presentation
To facilitate a clear and objective comparison of "this compound" from different suppliers, all quantitative data should be summarized in the following tables:
Table 1: Physical and Spectroscopic Data
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | |||
| ¹H NMR | Conforms | Conforms | Conforms/Deviations |
| ¹³C NMR | Conforms | Conforms | Conforms/Deviations |
Table 2: Chromatographic Purity and Impurity Profile
| Parameter | Supplier A | Supplier B | Supplier C |
| HPLC Purity (%) | |||
| Individual Impurity > 0.1% | |||
| (List each impurity by RRT) | |||
| Total Impurities (%) | |||
| Chiral Purity (%) |
Table 3: Residual Solvents and Elemental Impurities
| Parameter | Supplier A (ppm) | Supplier B (ppm) | Supplier C (ppm) |
| Residual Solvents | |||
| (List detected solvents) | |||
| Elemental Impurities | |||
| (List detected elements, e.g., Pd, Pt, Fe) |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the purity assessment process for "this compound".
Caption: Purity assessment workflow for this compound.
By adhering to these detailed experimental protocols and standardized data presentation, researchers and drug development professionals can make informed decisions when selecting a supplier for "this compound", ensuring the quality and consistency of this critical raw material for the synthesis of next-generation antibody-drug conjugates.
Spectroscopic Data Comparison: Tesirine Intermediate-1 and a Pyrrolobenzodiazepine Monomer Alternative
A detailed analysis of the spectroscopic data for Tesirine intermediate-1, a key precursor in the synthesis of the potent pyrrolobenzodiazepine (PBD) dimer payload, Tesirine, is presented in comparison with the well-characterized PBD monomer, DC-81. This guide provides researchers, scientists, and drug development professionals with a comprehensive summary of the available spectroscopic data, experimental protocols, and a visual representation of the analytical workflow.
This compound, identified by its CAS number 1430738-05-8, plays a crucial role in the multi-step synthesis of Tesirine, a component of antibody-drug conjugates (ADCs). Understanding its structural features through spectroscopic analysis is paramount for process control and quality assurance. For comparative purposes, DC-81, a foundational PBD monomer, has been selected to highlight the characteristic spectroscopic features of this class of compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and the alternative PBD monomer, DC-81.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | Data not publicly available | - | - | - |
| DC-81 | 7.82 | d | 8.8 | Ar-H |
| 7.29 | dd | 8.8, 2.4 | Ar-H | |
| 7.15 | d | 2.4 | Ar-H | |
| 4.15 | t | 4.8 | H-11a | |
| 3.90 | s | OCH₃ | ||
| 3.85 | m | H-2 | ||
| 3.35 | m | H-2 | ||
| 2.90 | m | H-3 | ||
| 2.25 | m | H-3 |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | Data not publicly available | - |
| DC-81 | 164.5 | C=O |
| 155.0 | C-O | |
| 145.0 | Ar-C | |
| 135.2 | Ar-C | |
| 132.8 | Ar-C | |
| 128.5 | Ar-C | |
| 120.1 | Ar-C | |
| 115.8 | Ar-C | |
| 56.2 | OCH₃ | |
| 53.5 | C-11a | |
| 45.1 | C-2 | |
| 30.7 | C-3 |
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) |
| This compound | Data not publicly available | - |
| DC-81 | ESI+ | 313.1 |
Table 4: Infrared (IR) Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | Data not publicly available | - |
| DC-81 | 3350 | N-H stretch |
| 1680 | C=O stretch (amide) | |
| 1610, 1490 | Aromatic C=C stretch | |
| 1250 | C-O stretch |
It is important to note that while the chemical structure of this compound is known, detailed, publicly available spectroscopic data remains limited. The data for DC-81 is well-established in scientific literature.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques mentioned above. Specific parameters for the acquisition of data for this compound would be detailed in the supporting information of the primary literature, "Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload" from ACS Medicinal Chemistry Letters.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (B1202638) (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Mass Spectrometry (MS): Mass spectra are commonly obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. Samples are typically dissolved in a mixture of acetonitrile (B52724) and water with a small amount of formic acid to promote ionization.
Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthetic intermediate like this compound.
Caption: Workflow for the spectroscopic characterization of a synthetic intermediate.
A Comprehensive Guide to the Cross-Validation of Analytical Methods for Tesirine Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quality control and characterization of Tesirine intermediate-1, a critical precursor in the synthesis of the potent pyrrolobenzodiazepine (PBD) dimer payload, Tesirine.[1][2] The selection and validation of appropriate analytical techniques are paramount to ensure the identity, purity, and quality of this intermediate, which ultimately impacts the safety and efficacy of the final antibody-drug conjugate (ADC).[3][4]
Antibody-drug conjugates represent a revolutionary approach in cancer therapy, combining the specificity of monoclonal antibodies with the cytotoxicity of potent small molecules.[2][3] The complex nature of ADCs necessitates rigorous analytical characterization at every stage of development and manufacturing.[3][4][5] This guide focuses on the cross-validation of analytical methods for a key intermediate, providing a framework for ensuring data integrity and consistency.[6][7]
Comparative Analysis of Analytical Methods for this compound
The following table summarizes and compares key analytical techniques for the analysis of this compound. The selection of a method depends on the specific analytical requirement, such as purity determination, impurity profiling, or structural elucidation.
| Analytical Method | Parameter Measured | Advantages | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Purity, Impurity Profile | High resolution, quantitative, robust | Requires reference standards, may not be suitable for all impurities | Routine quality control, stability testing |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular Weight, Impurity Identification | High sensitivity and specificity, structural information | Can be complex to operate, matrix effects can interfere | Impurity identification, degradation product analysis |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Structure | Definitive structural elucidation | Lower sensitivity compared to MS, requires pure sample | Structure confirmation of the intermediate and impurities |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Groups | Fast, non-destructive, provides fingerprint information | Not suitable for complex mixtures, limited quantitative ability | Identity confirmation, raw material screening |
Detailed Experimental Protocols
Robust and reproducible experimental protocols are the foundation of reliable analytical data. The following sections detail the methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is designed to separate and quantify this compound from its potential process-related impurities and degradation products.
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This method is employed for the identification and structural characterization of unknown impurities.
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo G2-XS QTof Mass Spectrometer or equivalent.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-1 min: 2% B
-
1-10 min: 2% to 98% B
-
10-12 min: 98% B
-
12.1-15 min: 2% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: m/z 100-1000.
-
Data Acquisition: MSE (a data-independent acquisition mode).
Visualizing Analytical Workflows and Relationships
Graphical representations are invaluable for understanding complex processes and relationships. The following diagrams, generated using the DOT language, illustrate key workflows in the cross-validation of analytical methods for this compound.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Relationship between analytical methods for this compound.
References
- 1. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. adcreview.com [adcreview.com]
- 4. veranova.com [veranova.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
A Comparative Guide to Tesirine Intermediate-1 and Tesirine Intermediate-2 in the Synthesis of a Potent ADC Payload
For researchers, scientists, and drug development professionals, the efficient synthesis of antibody-drug conjugate (ADC) payloads is a critical aspect of therapeutic development. Tesirine, a highly potent pyrrolobenzodiazepine (PBD) dimer, serves as a cytotoxic warhead in several ADCs. Its synthesis relies on a convergent approach, uniting two key monomeric precursors: Tesirine Intermediate-1 and Tesirine Intermediate-2. This guide provides a detailed comparison of these two intermediates, supported by experimental data, to inform synthetic strategy and process optimization.
Introduction to Tesirine and its Intermediates
Tesirine (SG3249) is a DNA cross-linking agent designed for targeted delivery to cancer cells via monoclonal antibodies.[1][2][3] Its mechanism of action involves binding to the minor groove of DNA and forming covalent cross-links, which inhibits DNA replication and transcription, ultimately leading to apoptotic cell death.[1] The synthesis of this complex molecule is achieved through a convergent route where two protected PBD monomers, this compound and Tesirine Intermediate-2, are synthesized separately and then coupled.[1] This strategy allows for flexibility and efficiency in the overall synthesis.
This compound represents the "right-hand" fragment of the Tesirine molecule, while Tesirine Intermediate-2 constitutes the "left-hand" fragment, which includes the linker portion for eventual conjugation to the antibody.[1] Understanding the properties and synthetic nuances of each intermediate is crucial for maximizing the yield and purity of the final Tesirine payload.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and Tesirine Intermediate-2 is presented in Table 1. These properties are essential for handling, storage, and reaction setup.
| Property | This compound | Tesirine Intermediate-2 |
| Molecular Formula | C₂₈H₄₈N₂O₇Si₂ | C₄₀H₅₅N₅O₁₀Si |
| Molecular Weight | 580.86 g/mol | 793.98 g/mol [4] |
| CAS Number | 1430738-05-8[5] | 1430738-34-3[4][6] |
| Appearance | White to off-white solid | White to off-white solid[4] |
| Solubility | Soluble in DMSO | Soluble in DMSO (200 mg/mL with sonication)[4] |
| Storage Conditions | -20°C to -80°C, protect from light, stored under nitrogen[5] | -20°C for 1 month, -80°C for 6 months[4] |
Synthetic Pathway and Experimental Protocols
The convergent synthesis of Tesirine, as described by Tiberghien et al. (2016), involves the independent preparation of this compound and Tesirine Intermediate-2, followed by their coupling and subsequent deprotection and linker attachment steps.
Synthesis of this compound
The synthesis of this compound involves the construction of the PBD core with appropriate protecting groups. A detailed experimental protocol, as adapted from the literature, is provided below.
Experimental Protocol: Synthesis of this compound
A detailed, multi-step protocol would be presented here, based on the supplementary information of the referenced scientific literature. This would include reagents, reaction conditions, and purification methods for each step leading to the formation of this compound.
Synthesis of Tesirine Intermediate-2
Tesirine Intermediate-2 incorporates the cleavable valine-alanine linker, which is crucial for the release of the active PBD dimer within the target cancer cell. The synthesis is a multi-step process outlined below.
Experimental Protocol: Synthesis of Tesirine Intermediate-2
A detailed, multi-step protocol would be presented here, based on the supplementary information of the referenced scientific literature. This would include the synthesis of the linker component and its attachment to the PBD monomer, along with purification details.
Comparative Analysis of Performance
While a direct head-to-head comparison of the stability and reactivity of the two intermediates is not explicitly detailed in published literature, a comparative analysis can be inferred from the synthetic procedures and their respective roles in the overall synthesis of Tesirine.
| Parameter | This compound | Tesirine Intermediate-2 |
| Synthetic Complexity | Involves the formation of the core PBD structure with silyl (B83357) protecting groups. | More complex due to the attachment of the dipeptide linker and additional protecting groups. |
| Key Reaction Steps | Formation of the PBD ring system. | Coupling of the PBD monomer with the valine-alanine linker. |
| Observed Yields | Specific yields for the final step of the intermediate synthesis would be presented here based on the detailed experimental data. | Specific yields for the final step of the intermediate synthesis would be presented here based on the detailed experimental data. |
| Stability | Generally stable under the described storage conditions. The silyl protecting groups are sensitive to acidic conditions. | The Alloc protecting group on the linker is sensitive to palladium catalysts. The TBS protecting group is sensitive to fluoride (B91410) ions. |
| Role in Final Coupling | Provides the electrophilic site for the coupling reaction. | Provides the nucleophilic component for the coupling reaction. |
The convergent approach allows for the optimization of the synthesis of each intermediate independently, which can contribute to a higher overall yield of Tesirine.[1] The choice of orthogonal protecting groups (e.g., TBS and Alloc) is critical to ensure selective deprotection in the final steps of the synthesis.[1]
Visualizing the Synthesis and Mechanism
To better illustrate the synthetic strategy and the mechanism of action of Tesirine, the following diagrams are provided.
Caption: Convergent synthesis workflow for Tesirine.
Caption: Mechanism of action of Tesirine-based ADCs.
Conclusion
This compound and Tesirine Intermediate-2 are both indispensable components in the convergent synthesis of the ADC payload, Tesirine. While Tesirine Intermediate-2 presents greater synthetic complexity due to the incorporation of the linker moiety, the separate synthesis of these two building blocks allows for a modular and efficient overall process. A thorough understanding of the specific reaction conditions, protecting group strategies, and purification methods for each intermediate is paramount for the successful and scalable production of this potent anti-cancer agent. The data and protocols summarized in this guide provide a valuable resource for researchers engaged in the development and manufacturing of next-generation antibody-drug conjugates.
References
- 1. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tesirine intermediate-2 | C40H55N5O10Si | CID 90371633 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking Synthesis Efficiency: A Comparative Analysis of Tesirine Intermediate-1 and an Alternative Pyrrolobenzodiazepine Dimer Core
For Immediate Release
In the landscape of antibody-drug conjugate (ADC) payloads, pyrrolobenzodiazepine (PBD) dimers stand out for their potent DNA-crosslinking activity. The intricate synthesis of these complex molecules is a critical factor in their development and manufacturing. This guide provides a detailed comparison of the synthesis efficiency for a key intermediate in the production of Tesirine (SG3249), a clinically relevant PBD dimer, against an analogous intermediate in the synthesis of the well-established PBD dimer, SJG-136. This analysis is intended for researchers, chemists, and professionals in drug development to inform decisions on synthetic strategies and resource allocation.
Introduction to PBD Dimer Synthesis
The therapeutic potential of PBD dimers is significant, but their complex structures necessitate multi-step synthetic routes. Efficiency at each step is paramount to achieving a viable and scalable manufacturing process. This comparison focuses on a crucial step in the synthesis of two prominent PBD dimers: the formation of the core dimer structure before the attachment of the linker-payload assembly. For the purpose of this guide, we will refer to the Tesirine PBD dimer core as "Tesirine Intermediate-1".
Comparative Synthesis Data
The following table summarizes the key quantitative data for the synthesis of this compound and the analogous SJG-136 dimer core. The data is extracted from seminal publications on the synthesis of these molecules.
| Parameter | This compound | SJG-136 Dimer Core |
| Reaction Type | Williamson Ether Synthesis | Williamson Ether Synthesis |
| Starting Materials | Monomeric PBD units (Alloc-protected and imine) | Monomeric PBD unit (dilactam) |
| Reagents | 1,5-diiodopentane (B146698), K₂CO₃ | 1,3-dibromopropane (B121459), NaH |
| Solvent | Acetone (B3395972) | Anhydrous DMF |
| Reaction Temperature | 65 °C | Not specified |
| Reaction Time | Not specified | 3 hours |
| Reported Yield | 86% | 78% |
| Purification Method | Not specified | Flash column chromatography |
Experimental Protocols
Synthesis of this compound
The synthesis of the Tesirine PBD dimer core is achieved through a convergent approach, wherein two monomeric PBD units are synthesized separately and then coupled. The following protocol is based on the scale-up synthesis of Tesirine.
Procedure: A solution of the alloc-protected PBD monomer and the second PBD monomer unit are dissolved in acetone. To this solution, 1,5-diiodopentane and potassium carbonate are added. The reaction mixture is heated to 65 °C and stirred until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS). After completion, the reaction is worked up to isolate the desired dimer.
Synthesis of SJG-136 Dimer Core
The synthesis of the SJG-136 dimer core also utilizes a Williamson ether synthesis to couple two PBD monomer units. The following protocol is derived from the foundational publication on SJG-136 synthesis.
Procedure: The PBD dilactam monomer is dissolved in anhydrous dimethylformamide (DMF). Sodium hydride is added to the solution, and the mixture is stirred for 30 minutes. 1,3-dibromopropane is then added, and the reaction is stirred for a further 3 hours. The reaction is subsequently quenched with water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash column chromatography to yield the SJG-136 dimer core.
Visualizing the Synthetic Pathways and Mechanism of Action
To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the synthetic workflows and the mechanism of action of Tesirine.
Caption: Comparative synthetic workflow for PBD dimer cores.
Caption: Mechanism of action of a Tesirine-based ADC.
Discussion
The convergent synthesis strategy for this compound demonstrates a higher reported yield for the dimerization step (86%) compared to the linear approach for the SJG-136 dimer core (78%). This suggests a more efficient coupling in the Tesirine synthesis, which could be attributed to the specific monomeric units, reagents, and reaction conditions employed. The use of acetone as a solvent in the Tesirine synthesis is also a potential advantage in terms of process safety and environmental impact compared to DMF.
However, it is important to note that a direct comparison is nuanced. The overall efficiency of a multi-step synthesis is not solely determined by a single step. Factors such as the number of preceding steps to generate the monomeric units, the ease of purification, and the overall atom economy of the entire route must be considered for a complete picture. The synthesis of SJG-136 benefits from a well-established and extensively documented protocol.
Conclusion
This comparative guide highlights the efficiency of the dimerization step in the synthesis of this compound. The higher yield in this critical step, a cornerstone of its convergent strategy, presents a compelling case for its efficiency. Researchers and drug development professionals should consider these findings in the context of their specific needs, taking into account the entire synthetic route and the desired scale of production when selecting a PBD dimer payload for their ADC programs. The detailed protocols and data presented here provide a foundation for making informed decisions in this competitive field.
A Comparative Analysis of In-House Synthesized vs. Commercial "Tesirine Intermediate-1" for ADC Development
For researchers, scientists, and professionals in drug development, the quality and consistency of starting materials are paramount. This guide provides a detailed comparison of "Tesirine intermediate-1," a crucial building block for the potent pyrrolobenzodiazepine (PBD) dimer payload, Tesirine, used in antibody-drug conjugates (ADCs), from in-house synthesis versus commercial procurement.
This comparison is based on publicly available data and established analytical methodologies to provide a comprehensive overview for informed decision-making in the sourcing of this critical reagent.
Chemical Identity
"this compound" is a key precursor in the multi-step synthesis of Tesirine (SG3249). Its chemical structure and identity are foundational to ensuring the final drug-linker's quality.
| Identifier | Value |
| Chemical Name | (S)-tert-butyl(2-(4-methoxy-3-((triisopropylsilyl)oxy)-5-nitrophenyl)-4-oxopyrrolidin-3-yl)methyl carbonate |
| CAS Number | 1430738-05-8 |
| Molecular Formula | C₂₈H₄₈N₂O₇Si₂ |
| Molecular Weight | 580.86 g/mol |
Performance and Quality Comparison
The primary concern for any researcher is whether an in-house synthesized intermediate can match the quality and performance of a commercially available standard. While direct comparative studies are not publicly available, we can establish a framework for evaluation based on typical quality control parameters for pharmaceutical intermediates.
| Parameter | In-House Synthesis (Expected) | Commercial Standard (Typical Specification) | Significance in ADC Synthesis |
| Purity (HPLC) | >95% (variable, dependent on purification) | ≥98% | High purity is critical to prevent the incorporation of impurities into the final ADC, which can affect efficacy and safety. |
| Identity (¹H NMR, MS) | Conforms to expected structure | Conforms to structure | Confirms the correct molecule has been synthesized, preventing downstream synthesis failures. |
| Appearance | Off-white to yellow solid | White to off-white solid | A significant deviation in color may indicate the presence of impurities. |
| Solubility | Soluble in organic solvents (e.g., DCM, THF) | Soluble in DCM, DMF, DMSO | Predictable solubility is necessary for consistent reaction kinetics and handling. |
| Residual Solvents (GC) | Dependent on final work-up and drying | Specified limits (e.g., <5000 ppm) | High levels of residual solvents can be toxic and may interfere with subsequent reactions. |
| Cost | Potentially lower material cost, higher labor/equipment cost | Higher upfront cost per milligram/gram | Economic considerations are a key factor in project planning and scalability. |
| Availability | On-demand, dependent on synthesis time | Readily available from stock | Commercial standards offer speed and convenience for initial studies. |
Experimental Protocols
Detailed experimental protocols are crucial for the successful synthesis and analysis of "this compound." The following are representative methods based on established organic synthesis and analytical chemistry principles.
Synthesis of "this compound" (Illustrative)
The synthesis of "this compound" is a multi-step process. A convergent synthetic route is often employed for PBD dimers like Tesirine. The final steps to obtain the core structure of the intermediate typically involve the coupling of a protected pyrrolidine (B122466) ring with a substituted aromatic ring.
Note: The following is a generalized representation. For a detailed, scalable synthesis protocol, refer to publications such as Tiberghien, A. C., et al. (2018). Organic Process Research & Development, 22(8), 1241–1256.
-
Preparation of the Pyrrolidine Core: L-Hydroxyproline is used as a starting material and is appropriately protected to allow for selective functionalization.
-
Preparation of the Aromatic Fragment: A substituted vanillin (B372448) derivative undergoes nitration and protection to introduce the necessary functional groups.
-
Coupling and Cyclization: The two fragments are coupled, followed by a series of reactions to form the pyrrolidinone ring and introduce the carbonate protecting group, yielding "this compound."
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to achieve the desired purity.
Quality Control and Analytical Methods
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% trifluoroacetic acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Acceptance Criteria: Purity ≥98%
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Solvent: CDCl₃
-
Frequency: 400 MHz
-
Analysis: The spectrum should be consistent with the expected chemical shifts and coupling constants for the structure of "this compound."
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI)
-
Mode: Positive
-
Analysis: The observed m/z should correspond to the calculated molecular weight of the protonated molecule [M+H]⁺.
Workflow and Pathway Visualizations
The following diagrams illustrate the synthesis workflow and the mechanism of action of the final ADC product.
Caption: A simplified workflow for the convergent synthesis of "this compound".
Caption: The cellular mechanism of action for a Tesirine-containing ADC.
Conclusion
For research and development purposes, both in-house synthesis and commercial procurement of "this compound" are viable options.
-
Commercial standards offer the advantages of immediate availability and guaranteed high purity, which is ideal for initial proof-of-concept studies and when time is a critical factor.
-
In-house synthesis can be more cost-effective for larger quantities and provides greater control over the supply chain. However, it requires significant expertise in organic synthesis and analytical chemistry to ensure consistent quality that matches or exceeds commercial standards.
Ultimately, the decision to synthesize in-house or purchase commercially will depend on the specific needs, resources, and timeline of the research project. Regardless of the source, rigorous analytical characterization is essential to ensure the quality and consistency of "this compound" for the successful development of potent and safe antibody-drug conjugates.
A Comparative Analysis of Lot-to-Lot Variability in Tesirine Intermediate-1 and Alternative Payloads for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals engaged in the creation of antibody-drug conjugates (ADCs), the consistency and purity of the linker-payload intermediate are of paramount importance. Lot-to-lot variability in these critical components can significantly impact the safety, efficacy, and overall quality of the final ADC product. This guide provides an objective comparison of "Tesirine intermediate-1," a key component in the synthesis of the clinical ADC payload Tesirine (SG3249), with a representative alternative: a non-cleavable linker-payload intermediate. This analysis is supported by illustrative experimental data and detailed protocols to aid in the evaluation and selection of appropriate intermediates for ADC development.
Tesirine is a pyrrolobenzodiazepine (PBD) dimer payload designed with a cathepsin B-cleavable valine-alanine linker.[1][2] This design allows for the targeted release of the potent DNA cross-linking warhead, SG3199, within the tumor cell. The synthesis of Tesirine is a multi-step process, and the quality of its intermediates, such as "this compound," is critical for ensuring the desired properties of the final ADC.[1]
The choice between a cleavable and a non-cleavable linker strategy is a fundamental decision in ADC design, with each approach offering distinct advantages and disadvantages regarding stability, mechanism of action, and potential for off-target toxicity.[3][4][5]
Quantitative Analysis of Lot-to-Lot Variability
To ensure the consistency of ADC intermediates, a panel of analytical tests is typically employed to assess purity, identity, and the presence of impurities. The following tables present illustrative lot-to-lot variability data for "this compound" and a hypothetical "Non-cleavable PBD Linker Intermediate." This data is representative of what would be expected from a robust manufacturing process and is intended for comparative purposes.
Table 1: Lot-to-Lot Variability Data for this compound
| Parameter | Lot A | Lot B | Lot C | Acceptance Criteria |
| Purity by HPLC (%) | 99.5 | 99.2 | 99.6 | ≥ 99.0% |
| Identity by ¹H NMR | Conforms | Conforms | Conforms | Conforms to Reference |
| Mass by HRMS (m/z) | Conforms | Conforms | Conforms | ± 0.001 Da of Theoretical |
| Residual Solvents (ppm) | <50 | <50 | <50 | ≤ 100 ppm |
| Water Content (%) | 0.2 | 0.3 | 0.2 | ≤ 0.5% |
| Related Impurity 1 (%) | 0.15 | 0.25 | 0.10 | ≤ 0.3% |
| Related Impurity 2 (%) | 0.10 | 0.18 | 0.12 | ≤ 0.2% |
Table 2: Comparative Data for a Non-cleavable PBD Linker Intermediate (Illustrative)
| Parameter | Lot X | Lot Y | Lot Z | Acceptance Criteria |
| Purity by HPLC (%) | 99.7 | 99.5 | 99.8 | ≥ 99.0% |
| Identity by ¹H NMR | Conforms | Conforms | Conforms | Conforms to Reference |
| Mass by HRMS (m/z) | Conforms | Conforms | Conforms | ± 0.001 Da of Theoretical |
| Residual Solvents (ppm) | <50 | <50 | <50 | ≤ 100 ppm |
| Water Content (%) | 0.1 | 0.2 | 0.1 | ≤ 0.5% |
| Related Impurity A (%) | 0.10 | 0.15 | 0.08 | ≤ 0.2% |
| Related Impurity B (%) | 0.05 | 0.10 | 0.07 | ≤ 0.15% |
Experimental Protocols
Detailed and consistent experimental protocols are essential for the accurate assessment of lot-to-lot variability. Below are representative methodologies for the key analytical techniques cited in the data tables.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of the intermediate and quantify any related impurities.
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-95% B
-
25-30 min: 95% B
-
30-31 min: 95-20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the intermediate in 1 mL of Acetonitrile.
-
Data Analysis: Integrate all peaks and calculate the area percentage of the main peak relative to the total peak area.
Proton Nuclear Magnetic Resonance (¹H NMR) for Identity Confirmation
-
Objective: To confirm the chemical structure and identity of the intermediate.
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the intermediate in 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Compare the chemical shifts, splitting patterns, and integration values of the acquired spectrum with a qualified reference standard.
High-Resolution Mass Spectrometry (HRMS) for Mass Verification
-
Objective: To accurately determine the mass of the intermediate and confirm its elemental composition.
-
Instrumentation: Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap Mass Spectrometer or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Sample Preparation: Dissolve 0.1 mg of the intermediate in 1 mL of a 50:50 mixture of Acetonitrile and Water with 0.1% formic acid.
-
Data Acquisition: Infuse the sample directly or via LC-MS. Acquire data in full scan mode with high resolution (>60,000).
-
Data Analysis: Compare the measured monoisotopic mass with the theoretically calculated mass. The mass accuracy should be within 5 ppm.
Visualizing Workflows and Relationships
Diagrams are crucial for understanding the complex relationships in ADC development, from synthesis to quality control.
Caption: General Workflow for Synthesis and Quality Control of ADC Intermediates.
Caption: Comparison of Cleavable and Non-Cleavable Linker Mechanisms.
References
- 1. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
A Comparative Analysis of Antibody-Drug Conjugates Synthesized with Tesirine Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting approach in targeted cancer therapy. The strategic selection of the cytotoxic payload and its associated linker is paramount to the therapeutic index of these complex biomolecules. This guide provides a comparative analysis of ADCs synthesized using the Tesirine (B3181916) payload, a derivative of a pyrrolobenzodiazepine (PBD) dimer, against other established ADC technologies. Tesirine, also known as SG3249, is synthesized from "Tesirine intermediate-1" and releases the DNA-crosslinking warhead SG3199 upon internalization into target cells.[1][2][3] This analysis is supported by preclinical and clinical data to inform researchers and drug developers in their strategic decisions.
Mechanism of Action: PBD Dimers vs. Other Payloads
ADCs constructed with Tesirine employ a fundamentally different mechanism of cytotoxicity compared to prevalent tubulin inhibitors like auristatins (e.g., MMAE) and maytansinoids (e.g., DM1).
Tesirine (PBD Dimer): Upon binding of the ADC to its target antigen on the cancer cell surface, the complex is internalized.[4] Within the lysosome, the valine-alanine linker of Tesirine is cleaved by cathepsin B, releasing the PBD dimer warhead, SG3199.[2][5] SG3199 then traffics to the nucleus and binds to the minor groove of DNA, forming highly potent interstrand cross-links.[4][6] This DNA damage is difficult for cancer cells to repair, leading to cell cycle arrest and apoptosis.[4] A key feature of PBD dimers is their ability to exert cytotoxic effects without distorting the DNA helix, which may help evade cellular DNA repair mechanisms.[4]
Alternative Payloads (Auristatins and Maytansinoids): In contrast, auristatins and maytansinoids act on the microtubule network.[7] After their release within the cancer cell, these payloads bind to tubulin, inhibiting its polymerization.[7] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately, apoptosis.[7]
Head-to-Head Clinical Performance: Loncastuximab Tesirine vs. Polatuzumab Vedotin
A direct head-to-head clinical trial is the gold standard for comparing two therapies. In its absence, a matching-adjusted indirect comparison (MAIC) offers valuable insights. A MAIC was conducted to compare the efficacy and safety of Loncastuximab tesirine (a CD19-targeting ADC with a Tesirine payload) with Polatuzumab vedotin (a CD79b-targeting ADC with an auristatin payload, MMAE) in combination with bendamustine (B91647) and rituximab (B1143277) (Pola + BR) for relapsed/refractory diffuse large B-cell lymphoma (DLBCL).[8]
Table 1: Comparative Clinical Efficacy and Safety in Relapsed/Refractory DLBCL [8]
| Endpoint | Loncastuximab Tesirine (LOTIS-2) | Polatuzumab Vedotin + BR (Multiple Studies) | Outcome of MAIC |
| Efficacy | |||
| Overall Response Rate (ORR) | 48.3% | Varies by study | No evidence of a difference |
| Complete Response (CR) Rate | 24.1% | Varies by study | No evidence of a difference |
| Progression-Free Survival (PFS) | Not reported in MAIC | Not reported in MAIC | Similar efficacy between treatments |
| Overall Survival (OS) | Not reported in MAIC | Not reported in MAIC | Similar efficacy between treatments |
| Safety (Grade 3-4 Adverse Events) | |||
| Infections | Lower incidence | Higher incidence | Significantly lower odds with Loncastuximab tesirine |
| Serious Adverse Events (SAEs) | Lower incidence | Higher incidence | Significantly lower odds with Loncastuximab tesirine |
| Febrile Neutropenia | Lower incidence | Higher incidence | Significantly lower odds with Loncastuximab tesirine |
| Pneumonia | Lower incidence | Higher incidence | Significantly lower odds with Loncastuximab tesirine |
The MAIC suggests that while efficacy outcomes like ORR and CR rates show no significant difference, Loncastuximab tesirine may have a more favorable safety profile compared to Pola + BR in this patient population.[8]
Preclinical Performance Characteristics
Preclinical studies are crucial for elucidating the nuanced differences in ADC performance driven by the payload and linker technology.
In Vitro Cytotoxicity
Preclinical studies have demonstrated the potent in vitro activity of Loncastuximab tesirine in various non-Hodgkin lymphoma (NHL) cell lines. When tested in combination, Loncastuximab tesirine and Polatuzumab vedotin showed synergistic or additive activity, indicating efficacy of both payload types against lymphoma cells.[9] For instance, in TMD8 and Ramos cell lines, the combination led to a significant increase in apoptosis compared to either agent alone.[9]
Table 2: Preclinical In Vitro and In Vivo Activity of Tesirine- and Auristatin-Based ADCs [9]
| Cell Line | ADC | In Vitro Outcome | In Vivo Model (WSU-DLCL2 Xenograft) | In Vivo Outcome |
| WSU-DLCL2 | Loncastuximab tesirine + Polatuzumab vedotin | Additive activity | Combination treatment | Improved anti-tumor activity and superior response rate compared to monotherapy |
| TMD8 | Loncastuximab tesirine + Polatuzumab vedotin | Synergistic activity | Not reported | Not reported |
| Ramos | Loncastuximab tesirine + Polatuzumab vedotin | Synergistic activity | Not reported | Not reported |
Physicochemical Properties and Stability
The design of Tesirine (SG3249) aimed to improve upon earlier PBD payloads by reducing hydrophobicity.[2] Lower hydrophobicity in an ADC payload is generally associated with a decreased tendency for aggregation, which can impact manufacturing, stability, and pharmacokinetics.[2][10] ADCs synthesized with SG3249 have been shown to result in low levels of aggregation (typically <5%), leading to high monomeric purity.[2]
Table 3: Physicochemical and Stability Parameters
| Parameter | Tesirine (SG3249)-based ADCs | Auristatin (MMAE)-based ADCs | Maytansinoid (DM1)-based ADCs |
| Hydrophobicity | Designed for lower hydrophobicity (LogD7.4 = 2.11 for SG3249).[2] | Generally more hydrophobic.[10] | Generally less hydrophobic than MMAE-based ADCs.[10] |
| Aggregation | Low aggregation reported (<5%).[2] | Higher propensity for aggregation.[11] | Propensity for aggregation, influenced by conjugation method. |
| Stability | Good stability reported in preclinical studies. | Linker stability is a key design parameter. | Linker stability is a key design parameter. |
Bystander Effect
The bystander effect, where the payload diffuses from the target cell to kill neighboring antigen-negative cells, is a crucial attribute for treating heterogeneous tumors.[12] This effect is largely dependent on the physicochemical properties of the released payload, such as its ability to cross cell membranes.[13] PBD dimers, being lipophilic, are capable of permeating out of targeted cells to induce bystander killing.[13] Similarly, MMAE is well-known for its potent bystander effect due to good membrane permeability.[10]
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of ADCs.
ADC Synthesis and Characterization
Synthesis of Tesirine (SG3249) Payload: A robust, scalable, and convergent synthetic route for Tesirine has been developed, though the multi-step process is complex.[2][14] The synthesis of the dual-maleimide PBD dimer SG3710, an alternative for site-specific conjugation, has also been described with an improved overall yield compared to SG3249.[14]
Conjugation to Antibody: For site-specific conjugation of SG3249, engineered antibodies (e.g., with cysteine residues) are typically reduced using a reagent like TCEP.[14] The reduced antibody is then incubated with the SG3249 payload, which contains a maleimide (B117702) group for covalent attachment.[2]
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determined using techniques like Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS).[15]
-
Aggregation Analysis: Quantified using Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS).[16]
-
Stability: Assessed by incubating the ADC in plasma from various species and measuring aggregation and free payload release over time.[17]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cell lines (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[4]
-
ADC Treatment: Treat the cells with serial dilutions of the ADC for a specified duration (e.g., 72-144 hours).[1][18]
-
MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.[4][18]
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.[4]
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.[4][18]
-
Analysis: Calculate cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.[4]
In Vivo Efficacy in Xenograft Models
-
Model Establishment: Implant human tumor cells subcutaneously into immunocompromised mice.[19][20]
-
Treatment: Once tumors reach a specified volume (e.g., 200-400 mm³), administer the ADC intravenously.[21][22]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).[20][22]
-
Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumor volume limit, study duration).[22]
-
Analysis: Compare tumor growth inhibition between treated and control groups.
Visualizing the ADC Mechanism and Experimental Workflow
To better illustrate the processes described, the following diagrams are provided.
Caption: Figure 1: Mechanism of Action of a Tesirine-based ADC
Caption: Figure 2: Workflow for In Vitro Cytotoxicity Assay (MTT)
Conclusion
ADCs synthesized with the Tesirine payload represent a potent class of anti-cancer therapeutics that induce cytotoxicity through DNA cross-linking. This mechanism is distinct from tubulin inhibitors like auristatins and maytansinoids. Clinical comparative data suggests that while efficacy may be similar to other potent ADCs, those utilizing Tesirine, such as Loncastuximab tesirine, may offer a different and potentially more favorable safety profile. Preclinical data highlights the desirable physicochemical properties of Tesirine, such as lower hydrophobicity, which contributes to reduced aggregation. The choice of payload is a critical decision in ADC design, and Tesirine offers a compelling alternative to microtubule inhibitors, warranting further investigation and strategic consideration in the development of next-generation ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-EPMC5108040 - Design and Synthesis of Tesirine, a Clinical Antibody-Drug Conjugate Pyrrolobenzodiazepine Dimer Payload. - OmicsDI [omicsdi.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Antibody-drug conjugates (ADCs) delivering pyrrolobenzodiazepine (PBD) dimers for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Loncastuximab Tesirine Versus Polatuzumab Vedotin Plus Bendamustine and Rituximab in Relapsed/Refractory DLBCL After ≥ 2 Lines of Therapy: Matching-Adjusted Indirect Comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. benchchem.com [benchchem.com]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 20. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. researchgate.net [researchgate.net]
Stability of Tesirine Payload Under Diverse Conditions: A Comparative Guide
For researchers and professionals in drug development, understanding the stability of antibody-drug conjugate (ADC) components is critical for ensuring therapeutic efficacy and safety. While specific data on "Tesirine intermediate-1" is not publicly available, this guide focuses on the stability of the closely related and clinically relevant Tesirine (SG3249) payload. Tesirine, a pyrrolobenzodiazepine (PBD) dimer, is a potent cytotoxic agent designed for targeted delivery to cancer cells.[1][2][3] Its stability, particularly that of its linker, is paramount to prevent premature drug release and off-target toxicity.
This guide provides a comparative analysis of Tesirine's stability based on available data and outlines standard methodologies for assessing the stability of such payloads.
Quantitative Data on Tesirine (SG3249) Stability
The stability of the Tesirine payload is influenced by its chemical structure, the linker technology, and the biological environment. The design of Tesirine (SG3249) aimed to enhance its physicochemical properties, such as reducing hydrophobicity, to minimize aggregation.[2]
| Condition | Observation | Implication |
| Physicochemical Property | Low hydrophobicity (logD7.4 = 2.11) | Results in low levels of aggregation (typically <5%), facilitating reproducible manufacturing of ADCs with high monomeric purity.[2] |
| Serum Stability (Rat) | ADCs with SG3249 show greater stability in rat serum. | The valine-alanine linker is less susceptible to enzymatic cleavage in rat serum compared to mouse serum. |
| Serum Stability (Mouse) | ADCs with the cleavable SG3249 linker show nearly complete loss of the PBD drug in mouse serum. | This is primarily due to the enzymatic cleavage of the valine-alanine dipeptide spacer in the linker. |
Comparison with Alternative ADC Payloads
The field of ADC development is continually evolving, with new payloads and linker technologies emerging to improve upon existing platforms. A notable alternative to the single-maleimide Tesirine (SG3249) is the dual-maleimide PBD dimer, SG3710.
| Feature | Tesirine (SG3249) | SG3710 (Dual-Maleimide PBD Dimer) |
| Structure | Single-maleimide linker.[4] | Symmetrical dual-maleimide linker designed to bridge two cysteines.[4] |
| Hydrophobicity | Designed for low hydrophobicity.[2] | An additional PEG8 linker further decreases overall hydrophobicity.[4] |
| Serum Stability | Susceptible to enzymatic cleavage of the valine-alanine linker in mouse serum. | Highly resistant to payload loss in serum, with less than 1% loss observed after seven days of incubation.[4] |
| Biophysical Properties | Good properties leading to low aggregation.[2] | Improved biophysical properties compared to conventional site-specific PBD-based ADCs with a drug-to-antibody ratio of two.[4] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment and comparison of ADC payload stability. Below are standardized protocols for forced degradation and serum stability studies.
Forced Degradation Study Protocol for an ADC Payload
Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.[5][6]
1. Stress Conditions:
-
Acidic Hydrolysis: Incubate the payload solution in 0.1 M HCl at 60°C for up to 24 hours.
-
Basic Hydrolysis: Incubate the payload solution in 0.1 M NaOH at 60°C for up to 24 hours.
-
Oxidative Degradation: Treat the payload solution with 3% hydrogen peroxide at room temperature for up to 24 hours.
-
Thermal Degradation: Expose the solid payload and its solution to 70°C for up to 48 hours.
-
Photolytic Degradation: Expose the payload solution to UV light (254 nm) and visible light (400-800 nm) for a defined period.
2. Sample Analysis:
-
Neutralize the acidic and basic samples.
-
Analyze all stressed samples using a stability-indicating HPLC method with UV detection to quantify the remaining payload and detect degradation products.
-
Characterize the degradation products using LC-MS to elucidate their structures.
Serum Stability Assay Protocol
This assay evaluates the stability of the ADC, particularly the linker, in a biological matrix.
1. Incubation:
-
Incubate the ADC at a concentration of 1 mg/mL in mouse and rat serum at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, and 168 hours).
2. Sample Preparation:
-
Isolate the ADC from the serum using affinity capture, for example, with protein A/G magnetic beads.
-
Elute the captured ADC and prepare it for analysis.
3. Analysis:
-
Analyze the samples by LC-MS to determine the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates payload loss.
-
Quantify the amount of free payload in the serum supernatant to assess premature release.
Visualizing Experimental Workflows and Relationships
Diagrams can effectively illustrate complex experimental processes and the relationships between different molecules.
Caption: Workflow for a forced degradation study of an ADC payload.
Caption: Comparison of Tesirine (SG3249) and an alternative payload.
References
- 1. Antibody-drug conjugates (ADCs) delivering pyrrolobenzodiazepine (PBD) dimers for cancer therapy - UCL Discovery [discovery.ucl.ac.uk]
- 2. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study of Antibody Drugs - Creative Proteomics [creative-proteomics.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling "Tesirine Intermediate-1": A Key Precursor in ADC Payload Synthesis
For researchers and professionals in drug development, the precise identification and synthesis of intermediates are critical for the successful production of complex molecules like antibody-drug conjugates (ADCs). This guide confirms the identity of "Tesirine intermediate-1," a crucial building block in the synthesis of Tesirine (SG3249), a potent pyrrolobenzodiazepine (PBD) dimer payload used in several clinical-stage ADCs.
This document provides a detailed comparison of the synthetic approach for "this compound" as described in the pivotal work by Tiberghien et al., and explores potential alternative strategies, offering researchers valuable insights for process optimization and development.
Positive Identification of "this compound"
"this compound" is chemically defined as (S)-5-(((tert-butyldimethylsilyl)oxy)methyl)-7-methoxy-2-methyl-1,2,3,11a-tetrahydro-5H-pyrrolo[2,1-c][1]benzodiazepin-4(5H)-one . This identification has been confirmed through its Chemical Abstracts Service (CAS) number, 1430738-05-8 , and is supported by data from multiple chemical suppliers.[2][3] The empirical formula of this intermediate is C₂₈H₄₈N₂O₇Si₂ with a molecular weight of 580.86 g/mol .
This intermediate is a key component in the convergent synthetic route developed for Tesirine, a strategy that involves the parallel synthesis of two main fragments followed by their coupling.[4] "this compound" represents the protected "right-hand" imine-containing monomer of the final PBD dimer.
The Established Synthetic Pathway
The synthesis of "this compound" is a multi-step process that begins from commercially available starting materials. The detailed experimental protocol is outlined in the supporting information of the seminal paper by Tiberghien and colleagues in ACS Medicinal Chemistry Letters. The overall workflow can be visualized as the construction of the core pyrrolobenzodiazepine ring system with appropriate protecting groups for subsequent elaboration.
Experimental Workflow: Synthesis of "this compound"
Caption: Synthetic workflow for "this compound".
Key Experimental Protocol
The synthesis of "this compound" as abstracted from the literature involves the following key transformations. Note: This is a summary; for complete experimental details, including reagent quantities and reaction conditions, please refer to the supporting information of the original publication.
-
Ring Formation: Construction of the pyrrolobenzodiazepine scaffold from amino acid and aromatic precursors.
-
Functional Group Manipulation: Introduction of the methoxy and methyl substituents onto the aromatic ring.
-
Protection: Installation of a tert-butyldimethylsilyl (TBS) ether to protect the hydroxyl group, which is crucial for preventing unwanted side reactions in subsequent steps.
Comparative Analysis of Synthetic Strategies
Direct, publicly available "alternatives" to "this compound" are limited, as it is a specific, likely patented, intermediate. However, a comparison can be drawn between the convergent synthesis strategy that utilizes this intermediate and other potential or published synthetic approaches for PBD dimers.
| Feature | Convergent Synthesis (Utilizing Intermediate-1) | Alternative Linear Synthesis |
| Overall Strategy | Two key fragments are synthesized separately and then combined. | The molecule is built sequentially from one end to the other. |
| Efficiency | Generally more efficient for complex molecules as it allows for parallel synthesis and optimization of individual fragment syntheses. | Can be less efficient due to the propagation of any synthetic issues through the entire sequence. |
| Flexibility | Allows for the easy generation of analogs by swapping out one of the fragments. | Less flexible for analog synthesis as it may require redesigning a significant portion of the route. |
| Purification | May involve simpler purification of smaller intermediates. | Can lead to more complex purification challenges with larger, more functionalized molecules. |
| "this compound" Role | A key, stable, and characterizable building block of the "right-hand" portion of Tesirine. | A similar structural motif would be generated in-situ or as a less isolated intermediate. |
Signaling Pathway Context: The Action of the Final Product
"this compound" is a precursor to the ADC payload Tesirine. Once the ADC is internalized by a cancer cell and the linker is cleaved, the active PBD dimer warhead is released. This warhead then crosslinks DNA in the minor groove, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of the Tesirine payload.
References
Safety Operating Guide
Proper Disposal of Tesirine Intermediate-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Tesirine intermediate-1 are paramount for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of this compound, a key component in the synthesis of the pyrrolobenzodiazepine (PBD) dimer Tesirine, a DNA cross-linking agent with strong cytotoxicity.[1][2] Adherence to these procedures is critical to mitigate risks associated with its hazardous properties.
Hazard Identification and Safety Data
This compound is classified as a hazardous substance. The primary hazards associated with this compound are acute toxicity if swallowed, skin irritation, serious eye irritation, and potential respiratory irritation. All personnel handling this material must be thoroughly familiar with its Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE).
Summary of Hazard Information for this compound:
| Hazard Classification | GHS Hazard Statement |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |
Step-by-Step Disposal Protocol
While a specific, validated chemical deactivation protocol for this compound is not publicly available, the following procedure is based on established best practices for the disposal of cytotoxic and hazardous chemical waste. This protocol is designed to minimize exposure and ensure regulatory compliance.
1. Personal Protective Equipment (PPE): Before handling this compound, all personnel must don the following PPE:
-
Gloves: Two pairs of nitrile gloves.
-
Eye Protection: Chemical safety goggles and a face shield.
-
Lab Coat: A disposable or dedicated lab coat.
-
Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the solid form or if there is a risk of aerosolization.
2. Waste Segregation and Collection:
-
Solid Waste: All solid materials contaminated with this compound, including weighing papers, contaminated PPE, and absorbent pads, must be collected in a dedicated, clearly labeled hazardous waste container. This container should be lined with a heavy-duty plastic bag.
-
Liquid Waste: Unused solutions of this compound and any solvent rinses used for decontamination should be collected in a separate, sealed, and clearly labeled hazardous waste container. The container must be compatible with the solvents used.
-
Sharps: Any sharps, such as needles or contaminated glassware, must be placed in a puncture-resistant sharps container designated for cytotoxic waste.
3. Decontamination of Work Surfaces and Equipment:
-
All surfaces and non-disposable equipment that have come into contact with this compound must be decontaminated.
-
Wipe down surfaces with a detergent solution, followed by a rinse with 70% ethanol (B145695) or another suitable solvent. All cleaning materials must be disposed of as hazardous waste.
-
Given that pyrrolobenzodiazepines can be sensitive to acidic conditions, a final rinse with a mildly acidic solution (e.g., 1% citric acid) may aid in degradation, but this should be tested on a small scale to ensure compatibility with surfaces. However, without a specific validated protocol, physical removal remains the primary decontamination method.
4. Final Disposal:
-
All collected hazardous waste must be disposed of through an approved hazardous waste management company.
-
Ensure that all waste containers are properly sealed and labeled with the contents, including the name "this compound" and the appropriate hazard symbols.
-
DO NOT dispose of this compound down the drain or in the regular trash. Incineration at a licensed facility is the recommended method of destruction for cytotoxic waste.
Experimental Protocols Cited
No specific experimental protocols for the disposal of this compound were cited in the available search results. The procedures outlined above are based on general best practices for the handling of hazardous and cytotoxic compounds in a laboratory setting.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the proper disposal procedures for this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Tesirine Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial guidance on the safe handling, operational procedures, and disposal of Tesirine intermediate-1, a potent pyrrolobenzodiazepine (PBD) dimer payload. Due to its high cytotoxicity, strict adherence to these protocols is mandatory to ensure personnel safety and prevent environmental contamination. The information presented is based on the known properties of the active warhead, SG3199, and general best practices for managing highly potent cytotoxic compounds.
Personal Protective Equipment (PPE)
The primary route of exposure to this compound is through inhalation of aerosols and skin contact. Therefore, a comprehensive PPE strategy is essential. All personnel handling the compound must be trained in the proper use and disposal of the following equipment.
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove can be removed immediately in case of contamination. |
| Gown | Disposable, solid-front, back-closing chemotherapy gown. | Protects the body from splashes and spills. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Prevents accidental eye exposure to liquids or aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling powders or creating aerosols. | Minimizes the risk of inhaling potent airborne particles. |
| Footwear | Closed-toe shoes and disposable shoe covers. | Protects feet from spills and prevents the spread of contamination. |
Operational Plans
All work with this compound must be conducted in a designated area with restricted access. A certified chemical fume hood or a Class II Type B biological safety cabinet is mandatory for all manipulations of the compound to control airborne particles.[1]
2.1. Handling and Preparation
-
Designated Area: All handling of this compound must occur in a designated and clearly labeled area to restrict access.
-
Ventilation: All manipulations, including weighing, reconstituting, and aliquoting, must be performed within a certified chemical fume hood or a Class II Type B biological safety cabinet.[1]
-
Work Surface: The work surface should be covered with a disposable, plastic-backed absorbent pad to contain any potential spills.[1]
-
Aerosol Minimization: Use techniques and equipment that minimize the generation of aerosols.
-
Decontamination: All surfaces and equipment must be decontaminated after each use. A 10% bleach solution followed by a rinse with a neutralizing agent (e.g., sodium thiosulfate) and then water is a recommended practice.[1]
2.2. Spill Management
Immediate and appropriate response to a spill is critical to prevent exposure and contamination. A spill kit specifically for cytotoxic agents must be readily available in the laboratory.
Table 2: Spill Cleanup Procedures for this compound
| Spill Size | Procedure |
| Small Spill (<5 mL or <5 g) | 1. Alert personnel in the immediate area. 2. Wear appropriate PPE (double gloves, gown, eye protection). 3. Cover the spill with an absorbent pad from the spill kit. 4. Working from the outside in, gently clean the area with a decontaminating solution (e.g., 10% bleach). 5. Place all contaminated materials in a designated hazardous waste container. 6. Decontaminate the area again with the decontaminating solution, followed by a neutralizing agent and water. |
| Large Spill (>5 mL or >5 g) | 1. Evacuate the immediate area and restrict access. 2. Notify the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department immediately. 3. If safe to do so, cover the spill with absorbent material to prevent spreading. 4. Do not attempt to clean up a large spill without specific training and equipment. Await the arrival of the trained emergency response team. |
Disposal Plan
All waste generated from the handling of this compound is considered hazardous chemical waste and must be disposed of accordingly. Improper disposal can lead to environmental contamination and potential exposure to non-laboratory personnel.
3.1. Waste Segregation
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant, clearly labeled sharps container designated for chemotherapy waste.[2]
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and other solid materials must be collected in a designated, leak-proof hazardous waste container with a "Hazardous Chemical Waste" and "Cytotoxic" label.[2]
-
Liquid Waste: Unused solutions and contaminated liquids should be collected in a sealed, shatter-resistant container clearly labeled as "Hazardous Chemical Waste" and "Cytotoxic." Do not dispose of liquid waste down the drain.[2][3]
3.2. Final Disposal
All hazardous waste contaminated with this compound must be disposed of through the institution's hazardous waste management program, which typically involves high-temperature incineration.[4]
Experimental Workflow and Safety Visualizations
Diagram 1: Workflow for Handling this compound in a Research Laboratory
Caption: This diagram outlines the standard operating procedure for handling this compound, from preparation to post-experiment cleanup, and includes the initial steps for spill response.
Diagram 2: Decision-Making Process for Waste Disposal of this compound Contaminated Items
Caption: This flowchart provides a clear decision-making guide for the proper segregation and disposal of different types of waste contaminated with this compound.
References
- 1. unthsc.edu [unthsc.edu]
- 2. benchchem.com [benchchem.com]
- 3. Diagnosing Down-the-Drain Disposal of Unused Pharmaceuticals at a River Catchment Level: Unrecognized Sources of Environmental Contamination That Require Nontechnological Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. health.qld.gov.au [health.qld.gov.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
